molecular formula C10H22N2O B1526800 1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine CAS No. 1248926-25-1

1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine

Cat. No.: B1526800
CAS No.: 1248926-25-1
M. Wt: 186.29 g/mol
InChI Key: DIQIGODADKVZEQ-UHFFFAOYSA-N
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Description

1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine is a useful research compound. Its molecular formula is C10H22N2O and its molecular weight is 186.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2-propan-2-yloxyethyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O/c1-9(2)13-8-7-12-5-3-10(11)4-6-12/h9-10H,3-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQIGODADKVZEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCN1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248926-25-1
Record name 1-[2-(propan-2-yloxy)ethyl]piperidin-4-amine
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Foundational & Exploratory

Pharmacological potential of isopropoxy ethyl piperidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Pharmacological Potential of Isopropoxy Ethyl Piperidine Derivatives: A Structural & Functional Analysis

Part 1: Executive Summary & Core Directive

The 1-(2-isopropoxyethyl)piperidine scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets by modifying specific substituents. Unlike rigid templates, the flexibility of the ethyl ether linker combined with the lipophilic bulk of the isopropoxy group offers unique advantages in modulating Blood-Brain Barrier (BBB) permeability and Sigma-1 Receptor (σ1R) selectivity.

This technical guide moves beyond basic structural description to analyze the causality of pharmacological potentiation. We examine how the isopropoxy moiety—specifically its steric profile and lipophilicity (LogP)—enhances receptor residence time and metabolic stability compared to methoxy or ethoxy analogues. The guide focuses on two primary therapeutic vectors: Neuroprotection via Sigma-1 Agonism and Analgesia via Ion Channel Modulation .

Part 2: Chemical Biology & Structure-Activity Relationship (SAR)

The Isopropoxy Advantage

In rational drug design, the transition from a methoxy (-OCH₃) to an isopropoxy (-OCH(CH₃)₂) group on an ethyl-piperidine linker is a strategic optimization step.

  • Lipophilicity & CNS Penetration: The isopropoxy group significantly increases cLogP (calculated partition coefficient), facilitating passive diffusion across the BBB. This is critical for targeting σ1 receptors located on the endoplasmic reticulum of CNS neurons.

  • Metabolic Stability: The branched isopropyl group hinders oxidative dealkylation by Cytochrome P450 enzymes (specifically CYP2D6) compared to the rapidly metabolized ethoxy or methoxy chains.

  • Receptor Fitting: In σ1 receptors, the hydrophobic pocket accommodating the N-substituent often favors bulkier aliphatic groups. The isopropoxy moiety fills this hydrophobic sub-pocket more effectively than linear chains, increasing van der Waals contact energy.

SAR Decision Logic

The following diagram illustrates the decision matrix for optimizing the piperidine scaffold using the isopropoxy group.

SAR_Logic Lead Piperidine Scaffold Linker Ethyl Linker (2-carbon) Lead->Linker Substituent Alkoxy Group Selection Linker->Substituent Methoxy Methoxy (-OCH3) High Clearance Low CNS Entry Substituent->Methoxy Linear Isopropoxy Isopropoxy (-OiPr) Optimized LogP Steric Bulk Substituent->Isopropoxy Branched Target_S1 Sigma-1 Receptor (Neuroprotection) Isopropoxy->Target_S1 High Affinity (Hydrophobic Fit) Target_Ion Na+/Ca2+ Channels (Anesthesia) Isopropoxy->Target_Ion Pore Blockade (Use Dependence)

Figure 1: SAR optimization logic demonstrating the strategic selection of the isopropoxy group for CNS and Ion Channel targets.

Part 3: Therapeutic Target Systems

Sigma-1 Receptor (σ1R) Agonism

The σ1R is a ligand-operated chaperone protein at the Mitochondria-Associated Membrane (MAM). Agonists of σ1R promote cell survival by preventing ER stress.

  • Mechanism: Isopropoxy ethyl piperidine derivatives mimic the pharmacophore of high-affinity σ1 ligands like PRE-084 or 4-PPBP. The basic nitrogen of the piperidine forms an electrostatic interaction with Asp126, while the isopropoxy tail anchors the molecule in the hydrophobic tunnel.

  • Application: Treatment of neurodegenerative diseases (Alzheimer’s, ALS) and cognitive enhancement.

Voltage-Gated Ion Channels (Nav/Cav)

Piperidine derivatives are classic pore blockers.

  • Mechanism: They bind to the intracellular side of the pore in voltage-gated sodium (Nav1.7) or calcium (Cav2.2) channels.[1] The "isopropoxy" tail acts as a "lid," stabilizing the inactivated state of the channel.

  • Application: Local anesthesia and neuropathic pain management.

Part 4: Experimental Protocols

As a Senior Scientist, I prioritize self-validating protocols . The following workflows include mandatory checkpoints (Go/No-Go decisions) to ensure data integrity.

Protocol A: Synthesis of 1-(2-Isopropoxyethyl)piperidine

Rationale: Nucleophilic substitution is preferred over reductive amination for ether-containing chains to avoid side reactions.

  • Reagents: Piperidine (1.2 eq), 2-Isopropoxyethyl chloride (1.0 eq), K₂CO₃ (anhydrous, 2.0 eq), KI (catalytic, 0.1 eq), Acetonitrile (solvent).

  • Procedure:

    • Dissolve 2-Isopropoxyethyl chloride in Acetonitrile.

    • Add K₂CO₃ and catalytic KI (accelerates Finkelstein-like exchange).

    • Add Piperidine dropwise at 0°C to control exotherm.

    • Reflux at 80°C for 12 hours.

  • Validation Checkpoint: TLC (MeOH:DCM 1:9). Stain with Dragendorff’s reagent. If starting halide remains, add 0.5 eq more piperidine.

  • Purification: Acid-base extraction. Acidify to pH 2 (extract impurities into organic), basify aqueous layer to pH 12, extract product into DCM.

  • Characterization: ¹H NMR must show the septet of the isopropyl group at ~3.6 ppm and the triplet of the ethyl linker.

Protocol B: Competitive Radioligand Binding Assay (σ1R)

Rationale: Determines affinity (Ki) relative to a known standard.

  • Membrane Prep: Guinea pig brain homogenates (rich in σ1R).

  • Radioligand: -Pentazocine (highly selective σ1 agonist).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Workflow:

    • Incubate membranes (200 µg protein) with 3 nM -Pentazocine and varying concentrations of the isopropoxy derivative (10⁻¹⁰ to 10⁻⁵ M).

    • Non-specific Binding Control: Define using 10 µM Haloperidol.

    • Incubate for 120 min at 37°C (equilibrium).

    • Terminate via rapid filtration over GF/B filters.

  • Data Analysis: Fit data to a one-site competition model. Calculate Ki using the Cheng-Prusoff equation.

Table 1: Comparative Pharmacological Data (Hypothetical/Representative)

Compound VariantR-GroupLogPσ1R Ki (nM)Metabolic t1/2 (min)Notes
Reference -H (Piperidine)0.8>1000<10Inactive baseline
Methoxy Analog -CH₂CH₂OCH₃1.24522Rapid clearance
Isopropoxy Lead -CH₂CH₂OiPr 2.1 4.2 58 Optimal Lead
Phenoxy Analog -CH₂CH₂OPh2.80.945High potency, hERG risk

Part 5: Safety & Toxicology (The "Fail-Fast" Strategy)

Before advancing to in vivo models, the isopropoxy ethyl piperidine derivative must pass the hERG Liability Screen . Piperidines are notorious for blocking the hERG potassium channel, leading to QT prolongation and arrhythmias.

Workflow Visualization:

Safety_Workflow Synth Synthesized Isopropoxy Derivative hERG hERG Patch Clamp (Safety Screen) Synth->hERG Metab Microsomal Stability (Liver S9 Fraction) Synth->Metab Decision Pass Criteria? hERG->Decision IC50 > 10µM Metab->Decision t1/2 > 30min InVivo In Vivo Efficacy (Rodent Models) Decision->InVivo YES Redesign Redesign: Reduce Lipophilicity Decision->Redesign NO

Figure 2: Preclinical safety workflow emphasizing the hERG "Fail-Fast" checkpoint.

References

  • Abate, C., et al. (2020). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands. University of Bari. Retrieved from [Link]

  • ACS Publications. (2026).[2] Development of Second-Generation Phenoxyethylpiperidines as Potent Sigma-1 Receptor Agonists. Retrieved from [Link]

Sources

1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine as a pharmaceutical building block

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and application of 1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine , a specialized pharmaceutical building block.

Pharmaceutical Building Block Profile & Application Strategy

Executive Summary

1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine (PubChem CID: 61485350) is a bifunctional heterocyclic intermediate used primarily in the synthesis of GPCR ligands (e.g., Muscarinic, Histamine, P2Y2) and kinase inhibitors. It is characterized by a 4-primary amine (nucleophilic handle) and a 1-tertiary amine substituted with a 2-isopropoxyethyl tail.

This specific N-substituent—the isopropoxyethyl group—is a critical "physicochemical modulator." It is frequently employed in medicinal chemistry to replace simple alkyl chains (e.g.,


-butyl or 

-propyl). The ether oxygen introduces polarity to lower logP and improve aqueous solubility while maintaining the steric bulk necessary to fill hydrophobic binding pockets.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

PropertyData
IUPAC Name 1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine
Common Name 1-(2-Isopropoxyethyl)-4-aminopiperidine
CAS Number Not widely listed (Ref: PubChem CID 61485350)
Molecular Formula C₁₀H₂₂N₂O
Molecular Weight 186.29 g/mol
InChIKey DIQIGODADKVZEQ-UHFFFAOYSA-N
pKa (Calc) ~10.1 (Primary amine), ~8.5 (Tertiary amine)
LogP (Calc) ~0.5 – 0.9 (Moderatley lipophilic)
H-Bond Donors/Acceptors 1 Donor / 3 Acceptors

Synthetic Routes & Methodology

The synthesis of this building block typically follows a convergent route, prioritizing the installation of the N-alkyl tail on a protected piperidine scaffold to prevent poly-alkylation.

Primary Synthetic Pathway (N-Alkylation)

This route is preferred for its robustness and scalability.[1] It involves the alkylation of N-Boc-4-aminopiperidine with 2-isopropoxyethyl chloride (or bromide/tosylate), followed by acidic deprotection.

Reaction Scheme (DOT Visualization):

Synthesis SM1 N-Boc-4-aminopiperidine Inter Intermediate: N-Boc-1-(2-isopropoxyethyl) piperidin-4-amine SM1->Inter Alkylation (ACN, Reflux, 16h) Reagent 2-Isopropoxyethyl chloride (Base: K2CO3 / KI) Reagent->Inter Product FINAL PRODUCT: 1-[2-(Propan-2-yloxy)ethyl] piperidin-4-amine Inter->Product Acid Hydrolysis Deprotect TFA or HCl (Deprotection)

Figure 1: Convergent synthesis via N-alkylation of a protected piperidine scaffold.

Detailed Experimental Protocol

Step 1: N-Alkylation

  • Reagents: Dissolve N-Boc-4-aminopiperidine (1.0 eq) in acetonitrile (ACN).

  • Base: Add Potassium Carbonate (

    
    , 2.5 eq) and a catalytic amount of Potassium Iodide (KI, 0.1 eq) to accelerate the Finkelstein reaction.
    
  • Alkylation: Add 2-isopropoxyethyl chloride (1.1 eq) dropwise.

  • Conditions: Reflux at 80°C for 16–24 hours. Monitor via LC-MS for disappearance of starting material.

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Partition residue between EtOAc and water. Dry organic layer (

    
    ) and concentrate.
    

Step 2: Boc-Deprotection

  • Acidolysis: Dissolve the intermediate in DCM. Add Trifluoroacetic acid (TFA) (10–20 eq) or 4M HCl in Dioxane at 0°C.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours.

  • Isolation (Free Base): Concentrate in vacuo. Basify with 1N NaOH or sat.

    
     to pH > 12.[1][2] Extract with DCM/IPA (3:1) to ensure recovery of the polar amine.
    
  • Purification: Distillation or amine-functionalized silica chromatography may be required if high purity is needed.

Medicinal Chemistry Applications

The "Ether Effect" in Lead Optimization

The 2-isopropoxyethyl group is a strategic bioisostere for


-pentyl or iso-pentyl chains.[1]
  • Solubility: The ether oxygen accepts hydrogen bonds from water, significantly improving aqueous solubility compared to the all-carbon analog.[1]

  • Metabolic Stability: The ether linkage blocks

    
    -oxidation pathways that degrade long alkyl chains.[1] However, researchers must monitor for O-dealkylation by CYP450 enzymes.
    
  • Conformation: The gauche effect of the C-O-C-C bond can induce specific conformational preferences that may favor binding in GPCR pockets.[1]

Target Classes[2][11][12]
  • GPCR Antagonists: Used in the design of Muscarinic (M1/M4) and Histamine (H3) receptor ligands where a basic piperidine center is required for aspartic acid anchoring.[1]

  • Kinase Inhibitors: The primary amine serves as a handle to form amides or ureas with kinase-privileged scaffolds (e.g., pyrimidines, quinazolines), projecting the solubilizing tail into the solvent front.

  • P2Y2 Receptor Antagonists: Literature cites analogous alkoxyalkyl-substituted scaffolds in the optimization of P2Y2 antagonists, balancing lipophilicity with potency.[1]

Decision Logic for Usage (DOT Visualization):

Usage Start Drug Candidate Optimization Problem Issue: Poor Solubility or High LogP with Alkyl Chain Start->Problem Solution Strategy: Incorporate 1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine Problem->Solution Mech1 Mechanism 1: Primary Amine forms Amide/Urea (Warhead Attachment) Solution->Mech1 Mech2 Mechanism 2: Ether Tail reduces LogP (Solubility Modulation) Solution->Mech2 Result Outcome: Bioactive Ligand with Improved PK Profile Mech1->Result Mech2->Result

Figure 2: Strategic implementation of the building block for physicochemical optimization.

Handling & Stability

  • Physical State: Likely a viscous oil or low-melting solid.[1]

  • Basicity: The molecule contains two basic centers.[1] It will readily absorb

    
     from the air (carbamate formation). Store under inert gas (Argon/Nitrogen). 
    
  • Hygroscopicity: The ether and amine functions make it hygroscopic.[1] Store in a desiccator.

  • Safety: Treat as a corrosive and irritant (Skin Irrit. 2, Eye Dam. 1).[1] Wear proper PPE including face shield and nitrile gloves.

References

  • PubChem. 1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine (Compound CID: 61485350). National Library of Medicine.[3] Link

  • ChemicalBook. 1-Isopropylpiperidin-4-amine (Analogous Chemistry).Link

  • Mistry, S. N., et al. (2018).[4] Synthesis and Evaluation of the First Fluorescent Antagonists of the Human P2Y2 Receptor Based on AR-C118925. Journal of Medicinal Chemistry. Link

  • Google Patents. Substituted 4-amino-piperidines (US20100016365A1).[1][5]Link

Sources

pKa values and ionization states of piperidin-4-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The Ionization Landscape of Piperidin-4-amine Derivatives: A Guide to pKa Modulation in Drug Design

Executive Summary

The piperidin-4-amine (4-AP) scaffold is a ubiquitous pharmacophore in medicinal chemistry, serving as a core structural motif in antihistamines, opioid analgesics, and kinase inhibitors.[1] Its value lies in its dual-nitrogen architecture: a secondary piperidine nitrogen (


) and a primary exocyclic amine (

).

Understanding the ionization states of this scaffold is not merely a box-checking exercise; it is the determinant of blood-brain barrier (BBB) permeability, receptor residence time, and off-target toxicity (e.g., hERG inhibition). This guide provides a rigorous analysis of the pKa values, micro-species equilibria, and experimental protocols necessary to master this scaffold.

Theoretical Framework: The Diamine Dilemma

Macro-constants vs. Micro-constants

In a simple mono-basic amine, the pKa is a singular value. In 4-aminopiperidine, we face a diprotic system where the two ionization centers are linked by a semi-rigid carbon skeleton. This creates a complex equilibrium defined by micro-constants .

  • 
     & 
    
    
    
    :
    The microscopic dissociation constants for the dication losing a proton from
    
    
    or
    
    
    .
  • 
     & 
    
    
    
    :
    The constants for the monocations losing the second proton.

Experimentally, we typically measure macro-constants (


 and 

), which are composite values. However, for drug binding, the specific protonation site matters.
The Electrostatic Distance Rule

Unlike piperazine (1,4-diazacyclohexane), where the nitrogens are separated by only two carbons (


, 

), the nitrogens in 4-aminopiperidine are separated by a larger distance (effectively a 1,5-relationship).
  • Consequence: The electrostatic repulsion between the two positive charges in the dicationic state is weaker in 4-AP than in piperazine.

  • Result: The

    
     (difference between 
    
    
    
    and
    
    
    ) is smaller.[2][3] Both nitrogens remain relatively basic.

Quantitative Data Repository

The following table synthesizes experimental and high-confidence predicted values for 4-AP and key derivatives. Note how N-substitution dramatically shifts the ionization profile compared to C-substitution.[1]

Table 1: pKa Values of Piperidin-4-amine Derivatives

CompoundStructure

(Ring N)

(Exo N)
Physiological State (pH 7.4)
4-Aminopiperidine Core Scaffold11.19.8Dication (>99%)
1-Methyl-4-aminopiperidine N-Alkyl10.09.2Dication (~98%)
1-Benzyl-4-aminopiperidine N-Benzyl9.48.9Dication/Monocation Mix
1-(4-Fluorobenzyl)-4-AP EWG-Modified8.68.1Monocation Dominant
1-Acetyl-4-aminopiperidine N-AcylNeutral Amide9.6Monocation (Exo N only)
Piperazine Reference9.735.35Monocation Dominant

> Expert Insight: The proximity of


 and 

in the core scaffold means that at physiological pH, 4-aminopiperidine exists almost exclusively as a dication. To improve membrane permeability (LogD), one must either acylate the ring nitrogen (removing one charge) or introduce strong electron-withdrawing groups (EWG) to lower the pKa.

Ionization Pathway Visualization

The following diagram illustrates the stepwise deprotonation of the 4-aminopiperidine scaffold. Note the existence of two distinct monocationic species (Zwitterionic character is negligible here, but tautomerism between cationic sites is real).

IonizationPathway Dication Dication (H2L++) Both N Protonated Mono_Ring Monocation A (HL+) Ring N Protonated Dication->Mono_Ring ka1 (micro) Mono_Exo Monocation B (HL+) Exo N Protonated Dication->Mono_Exo ka2 (micro) Neutral Neutral (L) Uncharged Mono_Ring->Neutral ka3 (micro) Mono_Exo->Neutral ka4 (micro)

Figure 1: Micro-species equilibrium of 4-aminopiperidine.[1] The "Monocation A" species is thermodynamically favored due to the higher basicity of the secondary ring amine.

Experimental Protocol: High-Precision Potentiometric Titration

For diamines with overlapping pKa values, standard UV-spectrophotometry often fails due to lack of distinct chromophore shifts.[1] Potentiometric titration is the self-validating gold standard.[1]

Reagents & Setup
  • Titrant: 0.1 M NaOH (Carbonate-free). Critical: Carbonate contamination introduces a "ghost" buffer region at pH 6.4 and 10.3.

  • Medium: 0.15 M KCl (to maintain constant ionic strength).

  • Temperature: 25.0 ± 0.1 °C (Water jacketed vessel).

  • Inert Gas: Argon or Nitrogen purge (essential to exclude atmospheric CO2).

Step-by-Step Workflow
  • Electrode Calibration (The Self-Validating Step):

    • Calibrate the glass electrode using a 4-point buffer system (pH 1.68, 4.01, 7.00, 10.01).

    • Validation: Measure a standard solution of KHP (Potassium Hydrogen Phthalate). The derived pKa must be within 0.02 units of literature (5.408 at 25°C) before proceeding.

  • Sample Preparation:

    • Dissolve

      
       moles of the piperidine derivative (as the HCl salt) in 40 mL of degassed 0.15 M KCl.
      
    • Ensure the starting pH is below 3.0. If not, add a known aliquot of standardized HCl.

  • Titration Execution:

    • Add 0.1 M NaOH in increments of 0.05 mL.

    • Wait for drift stability (<0.1 mV/sec) before recording each point.

    • Titrate past the second equivalence point (typically pH > 11.5).

  • Data Analysis (Bjerrum Plot):

    • Calculate the average proton number (

      
      ) at each pH step.
      
    • Plot

      
       vs pH. The pKa values correspond to 
      
      
      
      and
      
      
      .

Implications for Drug Design

Blood-Brain Barrier (BBB) Permeability

The 4-AP scaffold is notoriously difficult to push across the BBB in its unsubstituted form.[1]

  • Problem: At pH 7.4, the dicationic fraction is >99%. Dications have extremely low passive permeability (

    
    ).
    
  • Solution: Masking the exocyclic amine as an amide (e.g., Fentanyl class) removes one charge center, dramatically increasing LogD. Alternatively, introducing a fluorine atom at the C3 position of the piperidine ring can lower the pKa of the ring nitrogen by ~1.5 units via inductive effects (

    
    ), shifting the equilibrium toward the monocation.
    
hERG Liability

Basic amines are a primary pharmacophore for hERG potassium channel blockade (cardiotoxicity risk).

  • Risk Factor: High basicity (

    
    ) combined with lipophilicity.
    
  • Mitigation: Reducing the pKa of the piperidine nitrogen to < 8.0 (using electron-withdrawing N-benzyl substituents or fluorination) significantly reduces hERG affinity while often maintaining target potency.

References

  • Potentiometric Methods: Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1]

  • Piperidine pKa Data: Khalili, F., et al. (2009).[4] "pKa Values of Some Piperazines at (298, 303, 313, and 323) K". Journal of Chemical & Engineering Data.

  • Substituent Effects: Morgenthaler, M., et al. (2007). "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities". ChemMedChem.

  • BBB Permeability: Oufir, M., et al. (2016). "In vitro blood-brain barrier permeability predictions for GABAA receptor modulating piperine analogs". European Journal of Pharmaceutics and Biopharmaceutics.

  • 4-AP Chemical Properties: PubChem Compound Summary for CID 24879951, 4-Aminopiperidine.[1]

Sources

Hydrogen bond donor and acceptor counts for piperidin-4-amine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidin-4-amine scaffold is a privileged structure in medicinal chemistry, serving as the backbone for numerous CNS and GPCR-targeting therapeutics. However, its dual-nitrogen architecture presents a unique challenge: the interplay between basicity, ionization, and hydrogen bond (H-bond) counts.

This guide moves beyond simple Lipinski counting. It provides a rigorous framework for determining Hydrogen Bond Donor (HBD) and Hydrogen Bond Acceptor (HBA) counts in both neutral and physiological states. We explore how specific analog modifications—from acylation to fluorination—alter these counts and impact drugability, supported by self-validating experimental protocols.

Part 1: The Physicochemical Foundation

The Dual-State Paradox

In standard cheminformatics (e.g., Lipinski’s Rule of 5), HBD and HBA counts are topological—derived solely from the connectivity of atoms in their neutral state. However, biological systems operate at pH 7.4, where the ionization state of the piperidin-4-amine scaffold fundamentally alters its H-bonding potential.

The Core Scaffold Analysis:

  • N1 (Piperidine Ring): A secondary amine with a typical pKa of ~11.[1]0. At pH 7.4, it is >99.9% protonated.[1]

  • N4 (Exocyclic Amine): A primary amine with a typical pKa of ~10.[1]6. At pH 7.4, it is also predominantly protonated.[1]

Table 1: Topological vs. Functional H-Bond Counts
StateAtomSpeciesHBD CountHBA CountNotes
Neutral (Lipinski)N1 (Ring)Secondary Amine11Lone pair available
N4 (Exo)Primary Amine21Lone pair available
Total 3 2 Standard database value
Physiological (pH 7.4)N1 (Ring)Ammonium (

)
20Lone pair engaged in bond
N4 (Exo)Ammonium (

)
30Lone pair engaged in bond
Total 5 0 Drastic shift in polarity

Expert Insight: Relying solely on neutral counts can lead to false positives in permeability predictions. The ionized form (Total HBD = 5) struggles to cross the Blood-Brain Barrier (BBB) unless masked by intramolecular hydrogen bonds (IMHBs) or specific transporters.

Part 2: Structural Activity Relationships (SAR) & Analog Design

Modifying the piperidin-4-amine core is an exercise in managing these counts. Below is a breakdown of how common medicinal chemistry transformations affect the H-bond profile.

Analog Classes and H-Bond Impact

Class A: N-Alkylation (Basicity Retained) Adding an alkyl group to N1 retains the basic center.[1]

  • Effect: HBD count remains high at physiological pH (cationic).[1] HBA count is effectively zero due to protonation.

  • Use Case: Solubilizing groups; engaging cation-pi interactions in the binding pocket.[1]

Class B: N-Acylation (Basicity Nullified) Converting N1 to an amide (e.g., Acetyl-piperidin-4-amine).

  • Effect: The lone pair is delocalized into the carbonyl.[1] The nitrogen becomes non-basic (neutral at pH 7.4).[1]

  • Count Change: N1 becomes a non-HBD/non-HBA (planar amide N is a poor acceptor).[1] The carbonyl oxygen adds 1 strong HBA.[1]

  • Use Case: Improving membrane permeability by removing a positive charge and reducing HBD count.[1]

Class C: Fluorination (pKa Modulation) Adding Fluorine to the C3/C5 positions of the ring.

  • Effect: Inductive electron withdrawal lowers the pKa of N1 and N4.[1]

  • Expert Note: If pKa drops below ~6.5, the fraction of neutral species at pH 7.4 increases, improving passive permeability without fully sacrificing solubility.

Visualization: Structural Evolution Pathway

G Core Piperidin-4-amine Core (Neutral: 3 HBD / 2 HBA) (pH 7.4: 5 HBD / 0 HBA) Amide N-Acyl Analog (Amide Formation) (Neutral: 2 HBD / 3 HBA) (pH 7.4: Neutral species dominates) Core->Amide Acylation (Removes Basicity) Alkyl N-Alkyl Analog (Reductive Amination) (Neutral: 2 HBD / 2 HBA) (pH 7.4: 3 HBD / 0 HBA) Core->Alkyl Alkylation (Retains Basicity) Sulfon N-Sulfonyl Analog (Sulfonamide) (Strong EWG effect) (HBA count increases) Core->Sulfon Sulfonylation (Modulates pKa)

Caption: Structural evolution of the piperidin-4-amine scaffold showing how chemical modifications shift the H-bond donor/acceptor balance and ionization state.

Part 3: Experimental Validation Protocols

A calculated count is a hypothesis. A measured parameter is a fact. Use this workflow to validate your design.

Protocol A: Potentiometric pKa Determination

Purpose: To determine the exact ionization state of your analog at pH 7.4, which dictates the "true" HBD count.

Reagents:

  • 0.1 M HCl and 0.1 M NaOH (standardized).[1]

  • 0.15 M KCl (ionic strength adjuster).[1]

  • Degassed water (CO2-free).[1]

Procedure:

  • Preparation: Dissolve 5 mg of the piperidin-4-amine analog in 20 mL of 0.15 M KCl solution.

  • Blank Titration: Perform a blank titration with solvent only to subtract background carbonate.[1]

  • Titration: Titrate with 0.1 M NaOH (if starting acidic) or HCl (if starting basic) using an autotitrator (e.g., Sirius T3 or equivalent) under nitrogen atmosphere.

  • Data Analysis: Use the Bjerrum plot method to calculate pKa values.[1]

  • Validation: If pKa > 9.0, the amine is >95% protonated at physiological pH.[1] Count it as an HBD, not an HBA.

Protocol B: NMR Titration for Intramolecular H-Bonds (IMHB)

Purpose: To detect if an HBD is "masked" by an internal acceptor (e.g., N4-H...O=C), which effectively reduces the HBD count perceived by the membrane.

Procedure:

  • Solvent System: Prepare samples in

    
     (non-polar) and 
    
    
    
    (polar/H-bond disrupting).[1]
  • Measurement: Acquire 1H NMR spectra at varying temperatures (298K to 323K) in

    
    .
    
  • Analysis: Monitor the chemical shift (

    
    ) of the amide/amine protons.
    
    • High Temperature Coefficient (

      
       ppb/K):  Indicates solvent-exposed proton (True HBD).
      
    • Low Temperature Coefficient (

      
       ppb/K):  Indicates shielded/intramolecular H-bond (Masked HBD).
      

Part 4: Integrated Workflow for Drug Design

This diagram outlines the decision-making process for optimizing piperidin-4-amine analogs based on H-bond counting and experimental validation.

Workflow Start Start: Analog Design Calc 1. In Silico Calculation (Lipinski & Veber Rules) Start->Calc Check Check: TPSA < 140 Ų HBD < 5? Calc->Check Check->Start Fail (Redesign) Synth 2. Synthesis of Analog Check->Synth Pass Exp_pKa 3. Measure pKa (Potentiometric) Synth->Exp_pKa Decision Is N-center Ionized at pH 7.4? Exp_pKa->Decision Recalc Recalculate Functional HBD (Add +1 for Ammonium) Decision->Recalc Yes (pKa > 7.4) Exp_NMR 4. Measure IMHB (NMR Titration) Decision->Exp_NMR No (Neutral) Recalc->Exp_NMR Final Final Drugability Assessment (CNS MPO / Bioavailability) Exp_NMR->Final

Caption: Integrated Design-Make-Test-Analyze (DMTA) workflow for validating H-bond properties in piperidine analogs.

References

  • Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1][2][3] Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

  • Veber, D. F., et al. (2002).[1] Molecular properties that influence the oral bioavailability of drug candidates. Journal of Medicinal Chemistry, 45(12), 2615-2623. Link

  • Caron, G., et al. (2019).[1][2] Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. Medicinal Research Reviews, 39(5), 1707-1729.[2] Link

  • Abraham, M. H., et al. (2006). Hydrogen bond acidity and basicity: The relationship between the Abraham and the Kamlet-Taft scales. Journal of Organic Chemistry, 71(19), 7198-7209. Link

  • Wager, T. T., et al. (2010).[1] Moving beyond rules: The development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties. ACS Chemical Neuroscience, 1(6), 435-449. Link

Sources

Metabolic Stability Predictions for 1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine: A Structural & Experimental Framework

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the metabolic stability profile of 1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine .[1] As a secondary amine scaffold functionalized with an alkoxyalkyl side chain, this compound presents distinct metabolic "soft spots" susceptible to Phase I oxidative clearance.

For drug development professionals, understanding these liabilities early is critical. This guide synthesizes Structure-Activity Relationship (SAR) principles with rigorous experimental protocols to predict, validate, and optimize the metabolic half-life (


) and intrinsic clearance (

) of this chemotype.[1]

Structural Decomposition & Metabolic Liabilities[1]

To accurately predict stability, we must first deconstruct the molecule into its pharmacophoric elements and identify sites of metabolism (SOM).

Compound: 1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine Molecular Formula:


Key Structural Motifs: 
  • 4-Aminopiperidine Core: A common pharmacophore in GPCR ligands.[1]

  • Basic Nitrogen Centers: A tertiary amine (piperidine ring) and a primary amine (exocyclic).

  • Alkoxyalkyl Side Chain: An isopropyl ether linked via an ethyl spacer.

Predicted Sites of Metabolism (SOM)

Based on CYP450 catalytic mechanisms, the following transformations are predicted with high probability:

Liability RankSite of MetabolismMechanismPrimary Enzyme(s)
1 (Critical) Piperidine

-alkyl

-carbons

-Dealkylation:
Oxidative attack on the carbon

to the tertiary amine, leading to cleavage of the side chain.[1]
CYP3A4, CYP2D6
2 (High) Ether

-carbons

-Dealkylation:
Hydroxylation at the isopropyl methine or ethyl methylene adjacent to oxygen, leading to ether cleavage.[1]
CYP2C9, CYP3A4
3 (Moderate) Primary Amine Oxidative Deamination: Conversion of the C-N bond to a carbonyl (ketone).MAO-A/B, CYP450
4 (Phase II) Primary Amine Conjugation: Direct N-acetylation or N-glucuronidation.[1]NAT, UGT

In Silico Prediction Framework[2]

Before wet-lab synthesis, computational modeling streamlines the assessment.

Computational Workflow

We utilize a consensus scoring approach combining ligand-based and structure-based methods.[1]

  • Electronic Parameter Analysis:

    • Calculate Bond Dissociation Energy (BDE) for H-abstraction. The

      
      -hydrogens of the ether and tertiary amine typically have lower BDE (85-90 kcal/mol), making them prime targets for the CYP Compound I radical species [1].
      
  • Lipophilicity & pKa:

    • The basic piperidine nitrogen (

      
      ) ensures the molecule is protonated at physiological pH, favoring interaction with CYP2D6  (which has an acidic active site residue, Asp301) [2].
      
  • Docking Simulations:

    • CYP3A4: The large, flexible pocket will likely accommodate the isopropyl tail, facilitating

      
      -dealkylation.
      
    • CYP2D6: The basic nitrogen anchors the molecule, orienting the piperidine ring or side chain for oxidation.

Predicted Pathway Map

The following diagram illustrates the cascade of predicted metabolites.

MetabolicPathways Figure 1: Predicted Metabolic Cascade for 1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine Parent Parent Compound (1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine) Met1 Metabolite M1 (N-Dealkylation) 4-Aminopiperidine + Aldehyde Parent->Met1 CYP3A4/2D6 (Major Route) Met2 Metabolite M2 (O-Dealkylation) Alcohol + Acetone Parent->Met2 CYP2C/3A4 (Ether Cleavage) Met3 Metabolite M3 (Oxidative Deamination) Ketone Derivative Parent->Met3 MAO/CYP (Minor) Met4 Phase II Conjugate (N-Glucuronide) Parent->Met4 UGT (Direct Conjugation)

Caption: Figure 1 visualizes the divergence of the parent compound into three primary oxidative pathways and one conjugative pathway.[1]

Experimental Validation Protocols

To validate predictions, a Microsomal Stability Assay is the gold standard. This protocol is designed to be self-validating through the use of specific controls.

Materials
  • Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM

    
    , 0.4 U/mL G6PDH).[1]
    
  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide or Propranolol).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Step-by-Step Protocol

Step 1: Master Mix Preparation

  • Thaw HLM on ice.[2]

  • Dilute HLM to 0.5 mg/mL in Phosphate Buffer.

  • Spike Test Compound to 1 µM final concentration (keeps reaction first-order,

    
    ).
    
  • Critical Check: Ensure DMSO concentration is <0.1% to avoid CYP inhibition [3].

Step 2: Incubation

  • Pre-incubate plates at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Time Points: Harvest aliquots at

    
     minutes.
    

Step 3: Termination & Extraction

  • Transfer aliquot into 3 volumes of ice-cold Quench Solution (ACN + IS).

  • Vortex for 10 minutes; Centrifuge at 4,000 rpm for 20 minutes at 4°C to pellet proteins.

Step 4: Analysis (LC-MS/MS)

  • Inject supernatant onto a C18 reverse-phase column.[1]

  • Monitor Parent Compound depletion (MRM mode).

  • Perform Metabolite Scouting (Information Dependent Acquisition - IDA) to confirm M1, M2, or M3 presence.

Assay Workflow Diagram

AssayWorkflow cluster_sampling Sampling Loop (0-60 min) Prep Step 1: Preparation HLM + Buffer + Compound (1µM) PreInc Pre-Incubation 37°C, 5 min Prep->PreInc Start Step 2: Initiation Add NADPH PreInc->Start Sample Extract Aliquot Start->Sample Quench Step 3: Quench Add ACN + IS Sample->Quench Analysis Step 4: LC-MS/MS Analysis Calculate % Remaining Quench->Analysis Calc Data Output t1/2 & CLint Analysis->Calc

Caption: Figure 2: Standardized Microsomal Stability Workflow ensuring rigorous data capture.

Data Interpretation & Optimization Strategy

Calculating Intrinsic Clearance ( )

Plot


 vs. Time. The slope 

is the elimination rate constant.

[1]

[1]

Interpretation Guide:

  • 
    :  Low Clearance (Stable).
    
  • 
    :  Moderate Clearance.
    
  • 
    :  High Clearance (Unstable).
    
Optimization Strategies (If Unstable)

If the compound shows high clearance (


), apply these medicinal chemistry tactics:
  • Block N-Dealkylation: Introduce steric bulk (e.g., a methyl group) on the ethyl linker

    
     to the piperidine nitrogen.
    
  • Stabilize the Ether: Replace the isopropyl group with a deuterated analog (

    
    -isopropyl) or a fluorinated group (e.g., 
    
    
    
    or
    
    
    ) to increase BDE and resist oxidation [4].[1]
  • Reduce Basicity: Add an electron-withdrawing group to the piperidine ring to lower the pKa, reducing affinity for CYP2D6.

References

  • Rydberg, P., et al. (2010).[3] "The SMARTCyp cytochrome P450 metabolism prediction server."[3][4] Bioinformatics, 26(23), 2988-2989. Link

  • Lewis, D. F. V. (2001). "Guide to Cytochrome P450 Structure and Function." Taylor & Francis.
  • Di, L., & Kerns, E. (2015). "Drug-Like Properties: Concepts, Structure Design and Methods." Elsevier. Link

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link[1]

  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition, 27(11), 1350-1359. Link

Sources

Methodological & Application

Reductive amination conditions using 1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Reductive Amination Protocols for 1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine

Introduction & Scope

This application note details the optimization and execution of reductive amination reactions utilizing 1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine (referred to herein as Amine-1 ).

Amine-1 is a bifunctional piperidine scaffold often employed in medicinal chemistry to introduce a solubilizing, lipophilic tail (isopropoxyethyl group) while providing a reactive primary amine for conjugation.

Key Chemical Challenges:

  • Dual Basicity: The molecule contains two basic centers: a primary amine (

    
    , pKa 
    
    
    
    10.5) and a tertiary piperidine nitrogen (pKa
    
    
    9.0). Standard protocols must be adjusted to account for the buffering capacity of the tertiary amine, which can neutralize the acid catalysts required for imine formation.
  • Chelation Potential: The ether oxygen in the side chain can act as a weak Lewis base, potentially chelating metal catalysts (e.g., Ti(IV)) if stoichiometry is not managed.

Chemical Profile & Mechanistic Logic

To achieve high yields, one must understand the interplay between the substrate's basicity and the reducing agent's selectivity.

pKa Considerations and Acid Stoichiometry

In a standard Sodium Triacetoxyborohydride (STAB) reductive amination, acetic acid (AcOH) is added to catalyze the dehydration of the hemiaminal to the imine.

  • Standard Substrates: 1.0–2.0 eq of AcOH is sufficient.

  • Amine-1: The tertiary piperidine nitrogen will scavenge the first equivalent of AcOH. Therefore, 2.5–3.0 equivalents of AcOH are often required to ensure the reaction medium remains sufficiently acidic (pH 5–6) to drive imine formation without protonating the nucleophilic primary amine into inactivity.

Reaction Pathway Visualization

The following diagram illustrates the decision logic for selecting the correct protocol based on the carbonyl partner.

ReductiveAminationWorkflow Start Substrate: Carbonyl Compound Aldehyde Aldehyde (Reactive) Start->Aldehyde Ketone Ketone (Less Reactive) Start->Ketone MethodA Method A: STAB Protocol (Standard) Aldehyde->MethodA Direct Mixing Hindered Sterically Hindered / Electron Rich Ketone Ketone->Hindered If conversion < 50% Ketone->MethodA Standard MethodB Method B: Ti(OiPr)4 Protocol (Water Scavenging) Hindered->MethodB Lewis Acid Activation ProcessA 1. Mix Amine-1 + Carbonyl + AcOH (3 eq) 2. Add STAB (1.5 eq) 3. Stir 2-16h MethodA->ProcessA ProcessB 1. Mix Amine-1 + Ketone + Ti(OiPr)4 (1.5 eq) 2. Stir neat or in THF (Imine formation) 3. Add NaBH4 (in situ reduction) MethodB->ProcessB

Figure 1: Decision tree for selecting the optimal reductive amination method based on carbonyl reactivity.

Experimental Protocols

Method A: Sodium Triacetoxyborohydride (STAB)

Best for: Aldehydes and unhindered cyclic ketones (e.g., cyclohexanone derivatives). Reference: Based on the Abdel-Magid protocol [1].

Reagents:

  • Amine-1: 1.0 equiv.[1]

  • Carbonyl: 1.0–1.1 equiv.

  • Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF.[2]

  • Acid: Glacial Acetic Acid (AcOH), 3.0 equiv.

  • Reductant: Sodium Triacetoxyborohydride (STAB), 1.4–1.6 equiv.

Procedure:

  • Preparation: In a dry reaction vial, dissolve Amine-1 (1.0 mmol) and the Carbonyl (1.0 mmol) in DCE (5 mL, 0.2 M).

  • Acidification: Add Glacial AcOH (3.0 mmol, 172 µL). Note: The reaction may warm slightly due to acid-base neutralization with the piperidine ring.

  • Reduction: Add STAB (1.5 mmol, 318 mg) in a single portion.

  • Reaction: Stir at room temperature (20–25 °C) under nitrogen.

    • Aldehydes:[2][3][4][5][6] Complete in 1–4 hours.

    • Ketones:[4][6][7][8] Complete in 12–24 hours.

  • Quench: Quench by adding saturated aqueous NaHCO

    
     (10 mL). Stir vigorously for 15 minutes to neutralize the acid and decompose borate complexes.
    
  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.

Critical Checkpoint: If the reaction stalls, check pH. If pH > 6, add 0.5 eq more AcOH.

Method B: Titanium(IV) Isopropoxide / NaBH

Best for: Sterically hindered ketones, acetophenones, or acid-sensitive substrates where STAB fails. Reference: Based on the Mattson protocol [2].

Reagents:

  • Amine-1: 1.0 equiv.[1]

  • Ketone: 1.0–1.2 equiv.

  • Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)

    
    ), 1.25–1.5 equiv.
    
  • Reductant: Sodium Borohydride (NaBH

    
    ), 1.5 equiv.
    
  • Solvent: Ethanol (absolute) or THF.

Procedure:

  • Imine Formation: In a dry flask, combine Amine-1 (1.0 mmol) and the Ketone (1.0 mmol). Add Ti(OiPr)

    
     (1.5 mmol, 445 µL) neat.
    
    • Variation: If the mixture is too viscous, add 1–2 mL of dry THF.

  • Activation: Stir the mixture at room temperature for 6–18 hours.

    • Monitoring: Monitor by TLC/LCMS for the disappearance of the ketone. The titanium complex may look different than the free imine.

  • Dilution: Dilute the viscous mixture with absolute Ethanol (5 mL).

  • Reduction: Cool to 0 °C. Add NaBH

    
     (1.5 mmol, 57 mg) portion-wise. (Caution: Hydrogen gas evolution).
    
  • Workup (Crucial Step):

    • Add water (1 mL) to quench. A white precipitate (TiO

      
      ) will form.
      
    • Dilute with EtOAc (20 mL) and filter through a Celite pad to remove titanium salts.

    • Alternative: Add 1N NaOH to solubilize titanium salts if filtration is difficult.

Data Summary & Reducing Agent Comparison

FeatureSTAB (Method A)Ti(OiPr)

/ NaBH

(Method B)
NaCNBH

(Legacy)
Selectivity High (Reduces imine > aldehyde)Low (Reduces everything if not staged)High
pH Requirement Acidic (pH 4–5)Neutral / BasicpH 6 (Controlled)
Toxicity LowLow (Ti is non-toxic)High (Cyanide)
Water Tolerance ModerateLow (Ti reacts with water)High
Amine-1 Suitability Excellent (With extra AcOH)Good (For difficult ketones)Avoid (Safety)

Troubleshooting Guide

Scenario 1: Low Conversion of Ketone (Method A)

  • Cause: The piperidine ring buffered the AcOH, preventing imine formation.

  • Fix: Increase AcOH to 4.0 equivalents. Ensure the solvent is dry (water inhibits imine formation).

Scenario 2: Dialkylation Observed (Aldehydes)

  • Cause: The product secondary amine is more nucleophilic than Amine-1 .

  • Fix: Use a stepwise addition. Form the imine in MeOH first (1 hour), then add the reducing agent. Alternatively, use a 1.5x excess of Amine-1 .

Scenario 3: "Stuck" Titanium Emulsion (Method B)

  • Cause: Incomplete hydrolysis of titanium salts during workup.

  • Fix: Use 10% aqueous ammonia (NH

    
    OH) during the quench instead of water. This helps break down the Ti-amine complexes.
    

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][6][9] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][4][6][8][10][11] Studies on Direct and Indirect Reductive Amination Procedures.[2][3][4][6][12] The Journal of Organic Chemistry, 61(11), 3849–3862.[3][4][6]

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[4] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[4] The Journal of Organic Chemistry, 55(8), 2552–2554.[4]

  • Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent.[4][10][11][13] Journal of the American Chemical Society, 93(12), 2897–2904.

Sources

Application Notes and Protocols for the Synthesis of Amides via Coupling of 1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine with Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the procedure for coupling 1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine with a variety of carboxylic acids. Amide bond formation is a cornerstone of medicinal chemistry, and the piperidine moiety is a prevalent scaffold in numerous pharmaceuticals.[1][2] This guide outlines detailed protocols for common and efficient coupling methodologies, discusses the rationale behind reagent selection, and offers practical insights into reaction optimization, work-up, purification, and troubleshooting. The protocols are designed to be robust and adaptable for a range of carboxylic acid substrates, from simple aliphatic to complex heterocyclic acids.

Introduction: The Significance of the Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a privileged scaffold in modern drug discovery, appearing in a vast number of approved therapeutic agents. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for engaging with biological targets. The title compound, 1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine, offers a versatile platform for library synthesis, with the secondary amine providing a key vector for diversification through amide bond formation. The resulting amides are of significant interest for exploring structure-activity relationships (SAR) in various drug discovery programs.

The direct coupling of a carboxylic acid and an amine to form an amide bond is a thermodynamically favorable process, but it requires the activation of the carboxylic acid to overcome a significant kinetic barrier.[1] This is typically achieved using a "coupling reagent." The choice of coupling reagent and reaction conditions is critical for achieving high yields, minimizing side reactions, and preserving the stereochemical integrity of chiral centers.[3][4] This guide will focus on two of the most reliable and widely used coupling strategies: carbodiimide-based couplings (EDC/HOBt) and onium salt-based couplings (HATU).

Understanding the Coupling Mechanisms

A foundational understanding of the reaction mechanisms is crucial for troubleshooting and optimizing amide coupling reactions.

Carbodiimide-Mediated Coupling (EDC/HOBt)

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC or EDAC) is a water-soluble carbodiimide that activates carboxylic acids to form a highly reactive O-acylisourea intermediate.[3] However, this intermediate can be prone to racemization and can rearrange to a stable N-acylurea byproduct.[3] To mitigate these issues, an additive such as 1-hydroxybenzotriazole (HOBt) is commonly included.[3][4][5] HOBt traps the O-acylisourea intermediate to form an active ester, which is more stable and less prone to racemization, and reacts efficiently with the amine.[6]

Onium Salt-Mediated Coupling (HATU)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium/aminium salt-based coupling reagent known for its high efficiency, rapid reaction times, and low rates of racemization, even with sterically hindered substrates.[7][8][9] In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester.[8] This active ester then readily reacts with the amine to furnish the desired amide.[8]

Experimental Protocols

Materials and Reagents
  • Amine: 1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine

  • Carboxylic Acid: Substrate of interest

  • Coupling Reagents:

    • EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride)

    • HOBt (1-Hydroxybenzotriazole)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Bases:

    • DIPEA (N,N-Diisopropylethylamine)

    • Triethylamine (TEA)

    • N-methylmorpholine (NMM)

  • Solvents:

    • Anhydrous Dichloromethane (DCM)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

  • Work-up Reagents:

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • 1 M Hydrochloric acid (HCl)

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Purification:

    • Silica gel for column chromatography

    • Appropriate eluents (e.g., DCM/Methanol, EtOAc/Hexanes with a small percentage of TEA)

Protocol 1: EDC/HOBt Mediated Coupling

This protocol is a robust and cost-effective method suitable for a wide range of carboxylic acids.

Step-by-Step Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq).

  • Dissolve the carboxylic acid in an appropriate anhydrous solvent (DCM or DMF, 0.1-0.5 M).

  • Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir at room temperature for 15-30 minutes. This pre-activation step allows for the formation of the HOBt active ester.

  • In a separate flask, dissolve 1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine (1.1 eq) in a minimal amount of the reaction solvent.

  • Add the amine solution to the activated carboxylic acid mixture.

  • Add a suitable non-nucleophilic base such as DIPEA or TEA (2.0-3.0 eq) to the reaction mixture. The base is crucial for neutralizing the HCl salt of EDC and the protonated amine.

  • Allow the reaction to stir at room temperature for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Workflow for EDC/HOBt Coupling

G cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_monitoring Monitoring Acid Carboxylic Acid (1.0 eq) Solvent1 Anhydrous Solvent (DCM/DMF) Acid->Solvent1 Dissolve HOBt HOBt (1.2 eq) Solvent1->HOBt EDC EDC (1.2 eq) HOBt->EDC PreActivation Stir 15-30 min at RT EDC->PreActivation Amine Piperidine Amine (1.1 eq) PreActivation->Amine Base DIPEA (2-3 eq) Amine->Base Reaction Stir 4-24h at RT Base->Reaction Monitor TLC or LC-MS Reaction->Monitor

Caption: Workflow diagram for EDC/HOBt mediated amide coupling.

Protocol 2: HATU Mediated Coupling

HATU is recommended for more challenging couplings, such as those involving sterically hindered carboxylic acids or when rapid reaction times are desired.[7][8]

Step-by-Step Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF or DCM (0.1-0.5 M).

  • Add HATU (1.1 eq) to the solution.

  • Add DIPEA (2.0-4.0 eq) and stir the mixture for 2-5 minutes to pre-activate the carboxylic acid.[7]

  • Add 1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 30 minutes to 4 hours.[7]

  • Monitor the reaction progress by TLC or LC-MS.

Workflow for HATU Coupling

G cluster_prep Preparation cluster_activation Pre-activation cluster_coupling Coupling cluster_monitoring Monitoring Acid Carboxylic Acid (1.0 eq) Solvent1 Anhydrous Solvent (DMF/DCM) Acid->Solvent1 Dissolve HATU HATU (1.1 eq) Solvent1->HATU DIPEA DIPEA (2-4 eq) HATU->DIPEA PreActivation Stir 2-5 min at RT DIPEA->PreActivation Amine Piperidine Amine (1.1 eq) PreActivation->Amine Reaction Stir 0.5-4h at RT Amine->Reaction Monitor TLC or LC-MS Reaction->Monitor

Caption: Workflow diagram for HATU mediated amide coupling.

Work-up and Purification

The basic nature of the piperidine product requires a carefully planned work-up and purification strategy.

General Work-up Procedure:

  • Once the reaction is complete, if DMF was used as the solvent, it can be partially removed under high vacuum. Alternatively, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ solution (to remove unreacted carboxylic acid and HOBt).

    • Water.

    • Brine.

    • Note: Acidic washes (e.g., 1 M HCl) should be avoided as they will protonate the piperidine nitrogen and pull the product into the aqueous layer.[8]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Column Chromatography:

  • The crude product can be purified by silica gel column chromatography.

  • Due to the basicity of the product, tailing on the silica column is a common issue. To mitigate this, a small amount of a basic modifier (e.g., 0.5-1% triethylamine) can be added to the eluent.

  • A typical eluent system would be a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) or ethyl acetate in hexanes.

Data Presentation: Typical Reaction Parameters

ParameterEDC/HOBt ProtocolHATU ProtocolRationale/Comments
Carboxylic Acid 1.0 eq1.0 eqLimiting reagent.
Amine 1.0 - 1.2 eq1.0 - 1.2 eqA slight excess can help drive the reaction to completion.[8]
Coupling Reagent EDC (1.2 eq), HOBt (1.2 eq)HATU (1.1-1.5 eq)Excess ensures complete activation of the carboxylic acid.
Base DIPEA/TEA (2.0-3.0 eq)DIPEA (2.0-4.0 eq)Neutralizes acidic byproducts and the amine salt.
Solvent Anhydrous DCM or DMFAnhydrous DMF or DCMDMF is often preferred for its excellent solubilizing properties.
Temperature Room Temperature0 °C to Room TemperatureLower temperatures can be used to minimize racemization if the carboxylic acid is chiral.[7]
Reaction Time 4 - 24 hours30 minutes - 4 hoursHATU reactions are significantly faster.[7]

Troubleshooting Guide

Even with robust protocols, challenges can arise. This section addresses common issues and provides potential solutions.

IssuePotential CauseSuggested Solution
Low or No Product Formation - Inactive reagents (hydrolyzed coupling agents).- Insufficient base.- Sterically hindered substrates.- Use fresh, high-quality reagents.- Ensure adequate base is present to deprotonate the amine.- Switch to a more powerful coupling reagent like HATU.[10][11]- Consider heating the reaction (e.g., to 40-50 °C).
Formation of N-acylurea byproduct (with EDC) - The O-acylisourea intermediate is rearranging before reacting with the amine.- Ensure HOBt is added and allowed to pre-activate with the acid and EDC before adding the amine.
Difficult Purification - Tailing on silica gel column due to the basicity of the product.- Co-elution of impurities.- Add a basic modifier (e.g., 1% TEA) to the chromatography eluent.- Consider reverse-phase chromatography if the product is sufficiently polar.- An alternative is to perform an acidic wash to extract the product into the aqueous phase, then basify and re-extract into an organic solvent.
Epimerization of Chiral Centers - The activated carboxylic acid is susceptible to racemization.- Use a racemization-suppressing additive like HOBt or HOAt (present in HATU).- Perform the reaction at a lower temperature (0 °C).- Use a less hindered base.

Troubleshooting Decision Tree

G start Reaction Issue low_yield Low Yield / No Reaction start->low_yield side_product Side Product Formation start->side_product purification_issue Purification Difficulty start->purification_issue reagent_check Check Reagent Quality & Stoichiometry low_yield->reagent_check check_protocol Review Protocol Steps (e.g., pre-activation) side_product->check_protocol add_modifier Add TEA to Eluent purification_issue->add_modifier switch_reagent Switch to HATU reagent_check->switch_reagent Reagents OK end1 reagent_check->end1 increase_temp Increase Temperature switch_reagent->increase_temp Still Low Yield lower_temp Lower Reaction Temperature check_protocol->lower_temp Protocol Correct acid_base_extraction Try Acid/Base Extraction add_modifier->acid_base_extraction Tailing Persists

Sources

Optimization of reaction yields for isopropoxy ethyl piperidine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Optimization of Reaction Yields for 1-(2-Isopropoxyethyl)piperidine Intermediates

Abstract

This technical guide provides a comprehensive framework for the synthesis and optimization of 1-(2-isopropoxyethyl)piperidine, a key intermediate in pharmaceutical development. We delve into the mechanistic underpinnings of the N-alkylation reaction, offering field-proven strategies to overcome common challenges such as low conversion, incomplete reactions, and the formation of byproducts. Detailed, step-by-step protocols for a baseline synthesis and subsequent optimization experiments are provided, supported by a troubleshooting guide. The methodologies are designed to be self-validating, enabling researchers to systematically enhance reaction yields and purity.

Introduction: The Importance of N-Substituted Piperidines

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceuticals. Its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, makes it a desirable moiety in drug design.[1] The synthesis of N-alkyl piperidines, specifically those with functionalized side chains like isopropoxy ethyl groups, is a critical step in the development of novel therapeutic agents.

The primary route to these intermediates is the N-alkylation of piperidine, a classic SN2 reaction. However, achieving high yields can be challenging due to factors including competing side reactions, the basicity of the piperidine starting material, and the reactivity of the alkylating agent.[2] This guide will explore the critical parameters governing this reaction and provide a logical workflow for optimizing the synthesis of 1-(2-isopropoxyethyl)piperidine.

Reaction Mechanism and Optimization Rationale

The synthesis of 1-(2-isopropoxyethyl)piperidine is achieved via the N-alkylation of piperidine with a suitable 2-isopropoxyethyl electrophile, such as 1-bromo-2-isopropoxyethane.

G Piperidine Piperidine Product 1-(2-Isopropoxyethyl)piperidine Piperidine->Product Sₙ2 Attack AlkylHalide 1-Bromo-2-isopropoxyethane (Alkylating Agent) AlkylHalide->Product Base Base (e.g., K₂CO₃) Byproduct HBr • Base Base->Byproduct

Caption: General reaction scheme for the N-alkylation of piperidine.

Core Mechanistic Challenges
  • Acid Formation: The reaction generates a hydrohalic acid (e.g., HBr) as a byproduct. This acid readily protonates the nucleophilic piperidine starting material, forming a non-reactive ammonium salt and effectively quenching the reaction.[2][3]

    • Solution: The inclusion of a non-nucleophilic base is essential to scavenge the acid, ensuring the piperidine remains in its free base form.[2][3]

  • Over-Alkylation (Quaternization): The tertiary amine product can, in some cases, react with another molecule of the alkylating agent to form a quaternary ammonium salt.

    • Solution: This can be minimized by controlling the stoichiometry, using piperidine in slight excess, and adding the alkylating agent slowly to maintain its low concentration.[3]

  • Leaving Group Reactivity: The rate of the SN2 reaction is highly dependent on the quality of the leaving group on the alkylating agent.

    • Solution: While alkyl chlorides can be used, the corresponding bromides or iodides are significantly more reactive and generally lead to higher conversion rates and shorter reaction times.[2]

Experimental Protocols

Protocol 1: Baseline Synthesis of 1-(2-Isopropoxyethyl)piperidine

This protocol establishes a baseline for the reaction, providing a starting point for further optimization.

Materials:

  • Piperidine (1.2 eq)

  • 1-Bromo-2-isopropoxyethane (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Acetonitrile (MeCN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous acetonitrile to create a slurry (approx. 0.2 M relative to the alkylating agent).

  • Add piperidine (1.2 eq) to the stirred suspension.

  • Slowly add 1-bromo-2-isopropoxyethane (1.0 eq) dropwise to the mixture at room temperature over 30 minutes using a syringe pump.[3]

  • Heat the reaction mixture to 70°C and stir for 6-12 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the limiting reagent (1-bromo-2-isopropoxyethane).

  • Work-up: Upon completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel to afford the final product.

Optimization Strategies & Protocols

Systematic optimization of reaction parameters is crucial for maximizing yield and minimizing impurities.

G Start Baseline Protocol (Protocol 1) CheckYield Is Yield > 90%? Start->CheckYield End Process Complete CheckYield->End Yes Opt_Base Screen Bases (K₂CO₃, DIPEA, Et₃N) CheckYield->Opt_Base No Opt_Solvent Optimize Solvent (MeCN, DMF, THF) Opt_Base->Opt_Solvent Opt_Temp Vary Temperature (RT, 50°C, 80°C) Opt_Solvent->Opt_Temp Opt_LG Test Leaving Groups (-Br, -I, -OTs) Opt_Temp->Opt_LG Opt_LG->CheckYield Re-evaluate

Sources

Application Note: Chemoselective Amidation of 1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the preparation of amide derivatives from 1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine . This scaffold, featuring a 4-aminopiperidine core with a solubilizing ether-linked tail, is a critical intermediate in the synthesis of GPCR ligands (e.g., Muscarinic, Sigma-1) and ion channel modulators.

The protocols below are designed for high reliability, addressing the specific chemoselectivity required to acylate the primary amine (C4-NH


) while preserving the integrity of the tertiary basic nitrogen (N1) and the ether linkage.

Introduction & Retrosynthetic Strategy

The starting material, 1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine (referred to herein as Amine 1 ), presents a unique dual-amine motif. Successful derivatization requires distinguishing between the highly nucleophilic primary amine at position 4 and the basic, steric-laden tertiary amine at position 1.

Key Chemical Challenges:
  • Basicity Management: The N1-tertiary amine (

    
    ) can act as an internal base or proton scavenger. In acidic media, it protonates, potentially altering solubility.
    
  • Ether Stability: The isopropoxyethyl side chain is stable under standard basic/nucleophilic conditions but may be sensitive to strong Lewis acids (e.g.,

    
    , 
    
    
    
    ) often used in deprotection steps.
  • Solubility: The lipophilic isopropyl ether tail confers excellent solubility in chlorinated solvents (DCM, CHCl

    
    ) and aprotic polar solvents (DMF, DMSO), facilitating homogeneous phase reactions.
    
Reaction Scheme

The transformation involves the acylation of Amine 1 with a Carboxylic Acid derivative (


 or 

) to yield the Target Amide 2 .

ReactionScheme SM Starting Material (Amine 1) 1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine Product Target Amide (Compound 2) SM->Product Amidation (DCM or DMF, Base) Reagent Reagent (R-COCl or R-COOH/HATU) Reagent->Product

Figure 1: General reaction scheme for the amidation of Amine 1.

Materials & Reagents

ComponentGrade/SpecRole
Amine 1 >97% Purity, Free BaseNucleophile
Carboxylic Acid >95% PurityElectrophile Precursor
HATU Peptide GradeCoupling Agent (Method B)
DIPEA (Hünig's Base) AnhydrousProton Scavenger
Dichloromethane (DCM) Anhydrous, amine-freeSolvent (Method A)
DMF Anhydrous, 99.8%Solvent (Method B)
SCX-2 Cartridge Propylsulfonic acid functionalized silicaPurification

Experimental Protocols

Method A: Acid Chloride Route (High Throughput)

Best for: Simple, commercially available acid chlorides; parallel synthesis libraries.

Mechanism: Nucleophilic acyl substitution via a tetrahedral intermediate. The tertiary amine of the scaffold aids in trapping HCl but external base is required to drive conversion.[1]

Protocol:

  • Preparation: Dissolve Amine 1 (1.0 equiv, e.g., 100 mg) in anhydrous DCM (10 vol, 1.0 mL).

  • Base Addition: Add DIPEA (1.5 equiv). Note: Excess base is critical to neutralize the HCl byproduct and prevent protonation of the N1-nitrogen, which would crash out the salt.

  • Acylation: Cool the solution to 0°C. Add the Acid Chloride (1.1 equiv) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Quench: Add saturated aqueous NaHCO

    
     (5 vol). Stir vigorously for 15 mins to hydrolyze excess acid chloride.
    
  • Work-up: Separate phases. Wash organic layer with Brine. Dry over Na

    
    SO
    
    
    
    .
Method B: HATU-Mediated Coupling (Precision)

Best for: Chiral acids, complex substrates, or when acid chlorides are unstable.

Protocol:

  • Activation: In a vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (10 vol).

  • Coupling Agent: Add HATU (1.1 equiv) and DIPEA (2.5 equiv). Stir for 5 minutes at RT to form the active ester (O-At ester).

    • Observation: Solution typically turns yellow/orange.

  • Addition: Add a solution of Amine 1 (1.0 equiv) in DMF (2 vol).

  • Reaction: Stir at RT for 4–16 hours. Monitor by LCMS.

  • Work-up: Dilute with EtOAc (30 vol). Wash with 5% LiCl (aq) x3 (to remove DMF), then saturated NaHCO

    
    , then Brine.
    

Purification Strategy: The "Basic Nitrogen" Advantage

Because the product retains the tertiary amine (N1), it remains basic. We can exploit this for "Catch-and-Release" purification, avoiding tedious flash chromatography for libraries.

SCX-2 Cartridge Protocol:

  • Load: Load the crude reaction mixture (dissolved in MeOH or DCM) onto a pre-conditioned SCX-2 (Strong Cation Exchange) cartridge.

  • Catch: The product (and unreacted Amine 1) binds to the sulfonic acid resin. Neutral impurities (non-basic side products, excess carboxylic acid, HOBt) pass through.

  • Wash: Flush column with MeOH (5 column volumes).

  • Release: Elute the target amide using 2M Ammonia in Methanol .

  • Finish: Concentrate the ammoniacal eluent to yield the clean free base.

Analytical Validation (QC)

A successful synthesis is validated by the following spectral signatures.

1H NMR (DMSO-d6 or CDCl3) Diagnostic Signals:

  • Amide NH: A doublet or broad singlet typically appearing between

    
     6.0 – 8.5 ppm (depending on the acid).
    
  • Isopropyl Methine: A distinct septet at

    
     3.5 – 3.7 ppm (
    
    
    
    Hz).
  • Isopropyl Methyls: A strong doublet at

    
     1.0 – 1.2 ppm (6H).
    
  • Ether Linkage: Two triplets (

    
    ) around 
    
    
    
    2.5 and 3.4 ppm.

Mass Spectrometry (ESI+):

  • Expect a strong

    
     peak.
    
  • Note: The tertiary amine often promotes double protonation

    
     in acidic mobile phases (0.1% Formic Acid).
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Method A) HCl salt precipitation of SMIncrease DIPEA to 2.5 equiv; ensure anhydrous conditions.
Incomplete Conversion Steric hindrance at C4Heat reaction to 40°C; switch to HATU or PyBOP (stronger coupling).
Product stuck on SCX Product is too lipophilicUse DCM/MeOH (1:1) for loading; ensure Ammonia/MeOH is fresh.
Ether Cleavage Strong Acid exposureAvoid

or concentrated HI. Use TFA only for Boc-deprotection (ether is TFA-stable).

Workflow Visualization

Workflow Start Start: Amine 1 + Carboxylic Acid Decision Is Acid Chloride Available? Start->Decision MethodA Method A: Acid Chloride DCM, DIPEA, 0°C -> RT Decision->MethodA Yes MethodB Method B: HATU Coupling DMF, DIPEA, HATU, RT Decision->MethodB No (Complex Acid) Workup Workup: Aqueous Wash (NaHCO3 / Brine) MethodA->Workup MethodB->Workup Purification Purification Choice Workup->Purification Flash Flash Chromatography (DCM:MeOH:NH3) Purification->Flash Scale > 1g SCX SCX-2 Catch & Release (High Throughput) Purification->SCX Scale < 100mg Final Final QC: LCMS & NMR Flash->Final SCX->Final

Figure 2: Decision tree for synthesis and purification selection.

References

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 61485350, 1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine. Retrieved from [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852. [Link]

  • Fisher Scientific . Amide Synthesis Protocols. Retrieved from [Link]

  • Meyer, M. D., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands. ChemMedChem. Retrieved from [Link][2]

Sources

Scale-up synthesis methods for 1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine

Executive Summary

This Application Note details a robust, scalable process for the synthesis of 1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine (CAS: 1036261-68-9 / Analogous), a critical diamine scaffold used in the development of GPCR ligands (e.g., 5-HT4 agonists), kinase inhibitors, and sigma receptor modulators.

While laboratory-scale synthesis often utilizes expensive N-protected intermediates (e.g., N-Boc-4-aminopiperidine), this guide prioritizes a cost-efficient, two-step industrial route starting from commodity chemical 4-piperidone hydrochloride . This "Piperidone Route" minimizes unit operations, avoids costly deprotection steps, and maximizes atom economy, making it suitable for multi-kilogram campaigns.

Retrosynthetic Analysis & Strategy

To achieve high throughput and purity, we disconnect the molecule at the C-N bond of the piperidine nitrogen.

  • Disconnection A (Not Recommended): Direct alkylation of 4-aminopiperidine.

    • Flaw: High risk of poly-alkylation at the primary amine (4-position) vs. the secondary amine (1-position), leading to inseparable mixtures.

  • Disconnection B (Recommended): Reductive amination of a pre-functionalized ketone.

    • Advantage:[1][2][3][4] The 4-ketone serves as a perfect "mask" for the amine. We first install the N-alkyl tail on the piperidone, then convert the ketone to the primary amine.

Selected Route: The Piperidone Reductive Amination Protocol [4]

  • Step 1 (N-Alkylation): Alkylation of 4-piperidone monohydrate hydrochloride with 1-chloro-2-isopropoxyethane.

  • Step 2 (Reductive Amination): Conversion of the ketone to the primary amine using ammonium acetate and a hydride source (or catalytic hydrogenation).

Retrosynthesis Target 1-[2-(Propan-2-yloxy)ethyl] piperidin-4-amine Intermediate 1-[2-(Propan-2-yloxy)ethyl] piperidin-4-one Target->Intermediate Reductive Amination SM1 4-Piperidone HCl Intermediate->SM1 N-Alkylation SM2 1-Chloro-2- isopropoxyethane Intermediate->SM2 + Base

Figure 1: Retrosynthetic strategy prioritizing the stable ketone intermediate.

Detailed Experimental Protocol

Step 1: Synthesis of 1-[2-(Propan-2-yloxy)ethyl]piperidin-4-one

This step utilizes a Finkelstein-assisted alkylation to enhance the reactivity of the chloro-ether.

  • Reagents:

    • 4-Piperidone monohydrate hydrochloride (1.0 equiv)

    • 1-Chloro-2-isopropoxyethane (1.1 equiv)

    • Potassium Carbonate (K₂CO₃) (2.5 equiv) - Milled for surface area.

    • Potassium Iodide (KI) (0.1 equiv) - Catalyst.

    • Solvent: Acetonitrile (MeCN) or DMF (MeCN is preferred for easier workup).

Protocol:

  • Charging: To a jacketed reactor equipped with an overhead stirrer and reflux condenser, charge MeCN (10 vol), 4-piperidone HCl, and K₂CO₃. Stir for 30 min at 25°C to neutralize the salt.

  • Addition: Add KI and 1-chloro-2-isopropoxyethane.

  • Reaction: Heat the slurry to reflux (80-82°C) . Agitate vigorously (turbulent flow is critical for heterogeneous alkylations).

  • Monitoring: Monitor by GC-MS or TLC. Reaction typically completes in 12–16 hours. Look for the disappearance of piperidone.

  • Workup:

    • Cool to 20°C. Filter off inorganic salts (KCl, excess K₂CO₃).

    • Concentrate the filtrate under reduced pressure to remove MeCN.

    • Dissolve residue in Ethyl Acetate (EtOAc) and wash with water (2x) and brine (1x) to remove DMF traces/inorganic residues.

    • Dry organic layer over Na₂SO₄ and concentrate.

  • Purification: Vacuum distillation is recommended for scale-up (bp ~110-120°C at 2 mmHg). Alternatively, use the crude oil if purity is >95% by GC.

Target Yield: 85-92% Appearance: Pale yellow oil.[4]

Step 2: Reductive Amination to Target Amine

For scale-up, a catalytic hydrogenation with ammonia is cleanest (Method A). However, for batch reactors without high-pressure capability, the Hydride Method (Method B) is detailed below as it is universally applicable.

Method B: Hydride Reduction (Leuckart-Wallach modification)

  • Reagents:

    • Ketone Intermediate (from Step 1) (1.0 equiv)

    • Ammonium Acetate (NH₄OAc) (10.0 equiv) - Excess ensures primary amine formation over secondary dimer.

    • Sodium Cyanoborohydride (NaBH₃CN) (1.2 equiv) OR Sodium Triacetoxyborohydride (STAB) (1.5 equiv).

    • Solvent: Methanol (MeOH).

Protocol:

  • Imine Formation: In a reactor, dissolve the Ketone in MeOH (10 vol). Add NH₄OAc. Stir at 25°C for 2 hours to form the imine/enamine equilibrium.

  • Reduction: Cool to 0-5°C. Add the reducing agent (NaBH₃CN) portion-wise to control exotherm and hydrogen evolution.

    • Note: If using STAB, use DCE/AcOH instead of MeOH.

  • Reaction: Allow to warm to room temperature and stir for 12–18 hours.

  • Quench: Quench carefully with 6N HCl (adjust pH to <2) to decompose excess hydride and hydrolyze boron complexes. Stir for 1 hour.

  • Basification: Adjust pH to >12 using 50% NaOH solution. The product will oil out.

  • Extraction: Extract with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) (3x).

  • Salt Formation (Critical for Purity):

    • The free base is an oil. To obtain a solid for storage/handling, convert to the Dihydrochloride or Fumarate salt.

    • Procedure: Dissolve free base in Ethanol.[4] Add 2.2 equiv of HCl in Ethanol. Cool to 0°C. Filter the white precipitate.

Target Yield: 75-85% Purity: >98% (HPLC)

Process Flow & Critical Parameters

ProcessFlow cluster_0 Stage 1: Alkylation cluster_1 Stage 2: Reductive Amination Step1 Mix 4-Piperidone HCl + K2CO3 + MeCN Step2 Add Alkyl Chloride + KI Reflux 16h Step1->Step2 Step3 Filter Salts Distill Solvent Step2->Step3 Step4 Ketone + NH4OAc (10 eq) in MeOH Step3->Step4 Intermediate Oil Step5 Add NaBH3CN 0°C -> RT Step4->Step5 Step6 Acid Quench (pH < 2) Base Workup (pH > 12) Step5->Step6 Final Isolate as 2HCl Salt (Crystallization) Step6->Final

Figure 2: Process flow diagram illustrating the unit operations for the two-stage synthesis.

Critical Process Parameters (CPPs):

ParameterRangeRationale
Alkylation Temp 80-85°CLower temps lead to stalled reaction; higher temps degrade the ether.
NH₄OAc Equiv >8.0 eqCritical to suppress formation of the secondary amine dimer (bis-piperidine).
Quench pH < 2.0Essential to break down Boron-Nitrogen complexes which can trap the product.
Water Content < 0.5%In Step 1, water slows alkylation by solvating the nucleophile.

Analytical Controls

Impurity Profiling:

  • Impurity A (Bis-alkylation): Not possible in this route (ketone intermediate).

  • Impurity B (Dimer): Bis(1-(2-isopropoxyethyl)piperidin-4-yl)amine. Formed in Step 2 if ammonia source is insufficient. Control by maintaining high [NH₄⁺].

  • Impurity C (Unreacted Chloride): 1-chloro-2-isopropoxyethane. Genotoxic impurity (GTI). Must be controlled to <10 ppm in final API. The salt formation step effectively purges this lipophilic impurity.

HPLC Method (Recommended):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 min.

  • Detection: UV 210 nm (Weak chromophore; consider ELSD or CAD if available).

References

  • Fakhraian, H., & Riseh, M. B. P. (2008).[5] Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. ResearchGate. (Provides the foundational protocol for 4-piperidone alkylation scale-up). Link

  • Janssen Pharmaceutica NV. (2011). Method for the Preparation of Fentanyl and Analogues. US Patent US20110021781A1. (Describes industrial conditions for piperidone N-alkylation and subsequent reductive amination). Link

  • Lupin Ltd. (2023). Novel process for the preparation of biphenyl-2-ylcarbamic acid esters. WO2023002502A1. (Details reductive amination conditions for substituted piperidines). Link

  • PubChem. 1-[2-(propan-2-yloxy)ethyl]piperidin-4-amine. Compound Summary. (Verification of chemical structure and identifiers). Link

  • Sigma-Aldrich. 1-(2-Aminoethyl)piperidine. (Analogous compound properties and handling safety). Link

Disclaimer: This protocol is intended for research and development purposes. All scale-up activities must be preceded by a thorough Process Safety Assessment (PSA) including calorimetry to characterize exotherms, particularly during the hydride addition step.

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket: #882-SYN Subject: Yield Optimization for 1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]

Executive Summary

You are encountering yield attrition during the synthesis of 1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine . This molecule presents a classic "Polarity Trap" in organic synthesis: it combines a lipophilic ether tail with a highly hydrophilic primary amine/piperidine core.[1]

Most yield loss for this specific scaffold occurs in two distinct phases:

  • The Alkylation Stagnation: Incomplete conversion of the steric secondary amine (piperidine) with the ether-containing alkyl halide.[1]

  • The Aqueous Washout: Loss of the final highly polar product into the aqueous phase during the post-deprotection workup.[1]

This guide replaces standard textbook protocols with field-proven "Process Chemistry" adjustments designed to recover lost material.

Phase 1: The N-Alkylation Step (Building the Skeleton)[1]

The Reaction: Alkylation of tert-butyl piperidin-4-ylcarbamate (4-N-Boc-aminopiperidine) with 2-(2-bromoethoxy)propane (or the chloride analog).[1]

Troubleshooting Diagnostic
SymptomProbable CauseThe Fix
Conversion stuck at <60% The alkylating agent (ether chain) is folding, shielding the leaving group.[1]Add Potassium Iodide (KI). The Finkelstein effect generates a more reactive iodide in situ.[1]
Formation of Quaternary Salts Over-alkylation due to excess alkyl halide.[1]Strict Stoichiometry. Use 1.05 eq of alkyl halide. Do not use excess to "push" the reaction.
Dark/Tarred Reaction Mixture Thermal decomposition of the Boc group or ether cleavage.[1]Lower Temp / Change Base. Switch from K₂CO₃/DMF (100°C) to K₂CO₃/Acetonitrile (Reflux, ~82°C).
Optimized Protocol (N-Alkylation)
  • Solvent: Acetonitrile (MeCN) is superior to DMF here.[1][2] It allows for easier workup and cleaner profiles.[1][2]

  • Catalyst: Potassium Iodide (0.1 eq) is mandatory if using the alkyl chloride or bromide.[1][2]

  • Base: Potassium Carbonate (3.0 eq), finely ground.

Step-by-Step:

  • Dissolve 4-N-Boc-aminopiperidine (1.0 eq) in MeCN (10 mL/g).

  • Add K₂CO₃ (3.0 eq) and KI (0.1 eq).[1][2] Stir for 15 mins at RT.[1][2]

  • Add 2-(2-bromoethoxy)propane (1.05 eq).

  • Heat to reflux (approx. 80-82°C) for 16 hours.

  • Checkpoint: Check LCMS. If mono-alkylated product >95%, proceed.[1][2]

Phase 2: The Deprotection & Isolation (The Critical Bottleneck)[1][2]

The Issue: After removing the Boc group (using TFA or HCl), you are left with a di-salt (e.g., TFA salt).[1][2] The free base is a small, polar, primary amine with an ether oxygen.[2] It loves water. Standard extraction (EtOAc/Water) will result in >50% yield loss to the aqueous layer.[1][2]

Logic Flow: The Isolation Decision Tree

IsolationLogic Start Crude Deprotection Mix (TFA/HCl Salt) Method Choose Isolation Method Start->Method Extraction Liquid-Liquid Extraction (Scale > 5g) Method->Extraction High Throughput Resin SCX-2 Catch & Release (Scale < 5g) Method->Resin High Purity/Low Vol ExStep1 1. Basify to pH > 12 (Sat. K2CO3, not NaOH) Extraction->ExStep1 ResinStep1 1. Load acidic mix on SCX-2 Resin->ResinStep1 ExStep2 2. Saturate Aq. layer with NaCl (Salting Out) ExStep1->ExStep2 ExStep3 3. Extract with DCM:IPA (3:1) (Not EtOAc!) ExStep2->ExStep3 Final Pure Free Base Amine ExStep3->Final ResinStep2 2. Wash with MeOH ResinStep1->ResinStep2 ResinStep3 3. Elute with 2M NH3 in MeOH ResinStep2->ResinStep3 ResinStep3->Final

Figure 1: Decision matrix for isolating the polar amine free base without aqueous loss.

Protocol A: The "Salting Out" Extraction (For Scale)
  • Evaporation: Remove the deprotection solvent (TFA/DCM or Dioxane) completely.[1][2] Co-evaporate with toluene twice to remove excess acid.[1][2]

  • Basification: Dissolve residue in minimal water. Add saturated K₂CO₃ (preferred over NaOH to avoid amide hydrolysis risks, though low here) until pH > 12.[1][2]

  • Saturation: Add solid NaCl to the aqueous layer until no more dissolves. This pushes the organic amine out of the water phase (Salting Out effect).[1]

  • Extraction: Extract 4 times with DCM:Isopropanol (3:1 ratio) .

    • Note: Pure DCM is often insufficient.[1][2] The IPA helps solubilize the polar amine into the organic layer.

  • Drying: Dry over Na₂SO₄ (Magnesium sulfate can sometimes trap polar amines).[1][2]

Protocol B: SCX-2 Solid Phase Extraction (For Purity)

If working on <2g scale, avoid liquid extraction entirely.

  • Dissolve the crude acid salt in MeOH.[1]

  • Load onto a SCX-2 (Strong Cation Exchange) cartridge.[1][2]

  • Wash with 3 column volumes (CV) of MeOH (removes non-basic impurities).[1][2]

  • Elute with 2M NH₃ in MeOH .

  • Concentrate the ammonia fraction to yield the pure free base.[1]

Frequently Asked Questions (FAQ)

Q: Can I use reductive amination (Route A) instead of alkylation to improve yield? A: Theoretically, yes, by reacting 4-Boc-aminopiperidine with 2-isopropoxyacetaldehyde.[1] However, 2-isopropoxyacetaldehyde is unstable and prone to polymerization.[1][2] Unless you generate it in situ (e.g., Swern oxidation of the alcohol), the alkylation route (Phase 1 above) is more robust and scalable for this specific ether chain [1].[2]

Q: My product has a strong color after deprotection. Is it impure? A: Amines often oxidize slightly to form colored N-oxides or trace impurities.[1] If the NMR is clean, the color is likely cosmetic.[2] To remove it, treat the DCM solution with activated charcoal for 15 minutes before the final filtration.[2]

Q: The boiling point of the free base is unknown.[1] Can I distill it? A: This molecule has a high boiling point and is thermally sensitive.[1] Distillation is risky.[1][2] If you must purify further than extraction/SCX, use Reverse Phase Flash Chromatography (C18) using a basic buffer (10mM Ammonium Bicarbonate) in the mobile phase.[1][2] Do not use acidic modifiers (Formic acid) or you will isolate the salt again.[1][2]

References

  • BenchChem. (2025).[1][2][3] Technical Guide to the Synthesis of Ethyl-piperidin-4-ylmethyl-amine and Derivatives. Retrieved from BenchChem Technical Repository.[1][2] Link[1]

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 61485350: 1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine.[1] PubChem.[1][2] Link

  • BroadPharm. (2024).[1][2] Product Data: tert-butyl piperidin-4-ylcarbamate (CAS 73874-95-0).[1][4][5] BroadPharm Catalog.[1][2][5] Link

  • Organic Chemistry Portal. (n.d.).[1][2] Reductive Amination and N-Alkylation Protocols.[1] (General reference for Finkelstein conditions and amine workups). Link

Sources

Technical Support Center: Purifying 1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine. This document is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions to common challenges encountered during the purification of this key piperidine intermediate. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the highest purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine?

A1: The impurity profile largely depends on the synthetic route. For a typical synthesis involving reductive amination or alkylation, common impurities include unreacted starting materials, byproducts from side reactions, and residual reagents.[1] Specifically, you should be aware of:

  • Unreacted Starting Materials: Such as piperidin-4-amine or the corresponding 2-(propan-2-yloxy)ethyl electrophile.

  • Imine Intermediate: If using a reductive amination pathway, incomplete reduction can leave residual imine.[2][3]

  • Oxidation Products: Amines, particularly primary amines, can be susceptible to air oxidation over time, often leading to discoloration (e.g., a yellow or brown tint).[1][4]

  • Solvent and Reagent Residues: Residual solvents from the reaction or workup (e.g., methanol, dichloromethane) and byproducts from reagents are common.[5]

Q2: My final product is a yellow-tinted oil. Does this indicate significant impurity?

A2: Not necessarily, but it warrants investigation. While a perfectly pure amine is often colorless, a slight yellow tint can arise from minor oxidation products that may not significantly affect downstream reactions.[1] However, a dark yellow or brown color suggests a higher level of impurities. The most reliable way to assess purity is through analytical techniques like NMR, LC-MS, and TLC, not by color alone.

Q3: What is the best general strategy for purifying a polar, basic compound like this?

A3: For a diamine like this, which is highly basic and polar, a multi-step approach is often best.

  • Initial Workup: An initial acid-base extraction is highly effective for separating the basic product from neutral or acidic impurities.[1][6]

  • Chromatography or Salt Recrystallization: Following the extraction, either column chromatography (with modifications for basic compounds) or conversion to a salt followed by recrystallization can be used to remove closely related impurities.[7][8]

Q4: How should I store the purified amine to prevent degradation?

A4: To minimize oxidation and degradation, the purified free base should be stored under an inert atmosphere (nitrogen or argon), protected from light, and kept at a low temperature (refrigerated or frozen).

Troubleshooting Guide: Purification Workflows

This section addresses specific experimental problems in a question-and-answer format, providing both the causal explanation and a validated protocol to resolve the issue.

Issue 1: Challenges in Column Chromatography

Q: My compound is streaking severely on my silica gel TLC plate and column, resulting in poor separation and low yield. What's happening?

A: This is the most common issue when purifying basic compounds like piperidine derivatives on standard silica gel.[7]

  • Causality (The "Why"): Silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface. Your basic amine interacts strongly with these acidic sites via acid-base interactions. This causes some molecules to "stick" to the stationary phase, leading to significant peak tailing (streaking) and, in some cases, irreversible adsorption, which lowers your recovery.[8]

  • Solution 1: Modify the Mobile Phase. The simplest solution is to neutralize the acidic sites on the silica by adding a small amount of a competing base to your eluent.

    • Protocol: Add 0.5-2% triethylamine (Et₃N) or a 7N ammonia solution in methanol to your mobile phase solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane).[9][10] Use this modified eluent to both prepare the column slurry and run the chromatography. This will significantly reduce tailing and improve resolution.

  • Solution 2: Change the Stationary Phase. If modifying the eluent is insufficient, using a different stationary phase is the next logical step.

    • Protocol: Switch to a less acidic or basic stationary phase.

      • Amine-functionalized Silica: This is an excellent alternative as it has a basic character and is less polar than bare silica, often allowing for purification without mobile phase additives.[8][11]

      • Neutral Alumina: Alumina is also a good choice for basic compounds, though its chromatographic properties can differ from silica.

Workflow for Troubleshooting Column Chromatography ```dot

G start Problem: Peak Tailing / Low Yield on Silica Gel decision1 Have you added a basic modifier to the eluent? start->decision1 action1 Action: Add 1-2% Triethylamine or Ammonia/Methanol to the DCM/MeOH or EtOAc/Hexane eluent. decision1->action1 No decision2 Is separation still poor? decision1->decision2 Yes action1->decision2 action2 Action: Switch to an alternative stationary phase like Amine-Functionalized Silica or Neutral Alumina. decision2->action2 Yes end Result: Improved Peak Shape & High-Purity Product decision2->end No action2->end

Sources

Technical Support Center: Navigating the Solubility Challenges of Piperidin-4-Amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with piperidin-4-amine derivatives. This guide is designed to provide you with practical, in-depth solutions to the common and complex solubility issues encountered during your experiments. Our goal is to empower you with the scientific understanding and technical protocols necessary to overcome these hurdles and advance your research.

Introduction: Why is Solubility a Critical Hurdle for Piperidin-4-Amine Derivatives?

Piperidin-4-amine and its derivatives are a prevalent scaffold in medicinal chemistry, forming the core of numerous drug candidates. However, their inherent physicochemical properties often present a significant challenge: poor aqueous solubility. This issue stems from a combination of factors including the lipophilicity of the piperidine ring and its substituents, as well as strong crystal lattice energy.[1][2][3] Poor solubility can severely impact experimental outcomes, leading to inaccurate assay results, and low or variable oral bioavailability in preclinical studies.[4][5]

This guide provides a structured approach to systematically troubleshoot and resolve these solubility issues, ensuring the reliability and reproducibility of your experimental data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of piperidin-4-amine derivatives.

Q1: My piperidin-4-amine derivative won't dissolve in my aqueous assay buffer. What's the first thing I should try?

A: The first and often most effective step is to assess the pH of your buffer. The piperidin-4-amine core contains a basic nitrogen atom. By lowering the pH of the aqueous solution with a pharmaceutically acceptable acid (e.g., HCl, citric acid, tartaric acid), you can protonate this nitrogen, forming a more polar and, therefore, more water-soluble salt.[6][7]

Q2: I've tried adjusting the pH, but my compound still precipitates. What's my next move?

A: If pH adjustment alone is insufficient, the next logical step is to introduce a small percentage of an organic co-solvent into your aqueous buffer.[8][9] Common co-solvents like DMSO, ethanol, or PEG 400 can disrupt the hydrogen bonding network of water, creating a more favorable environment for dissolving lipophilic compounds.[9] It's crucial to ensure the final concentration of the co-solvent is compatible with your experimental system, as high concentrations can interfere with biological assays.[1]

Q3: My compound is for an in vivo study, and I'm concerned about the toxicity of co-solvents. Are there other options?

A: Absolutely. For in vivo applications where toxicity is a primary concern, you can explore the use of solubilizing excipients. These are pharmacologically inactive substances that enhance the solubility of the active pharmaceutical ingredient (API).[10] Options include surfactants, which form micelles to encapsulate hydrophobic drugs, and cyclodextrins, which form inclusion complexes with poorly soluble molecules.[1][11][12]

Q4: I have a highly crystalline compound that is difficult to dissolve even with pH and co-solvent adjustments. What does this suggest?

A: High crystallinity often indicates strong intermolecular forces within the solid state, which require significant energy to overcome for dissolution.[3] In such cases, you may need to consider more advanced techniques like creating an amorphous solid dispersion or exploring different salt forms or co-crystals to disrupt the crystal lattice.[11][13]

Q5: How can I quickly estimate the potential solubility issues of a new piperidin-4-amine derivative?

A: In silico tools can provide valuable early insights.[14][15] Calculating the predicted LogP (a measure of lipophilicity) can be a good starting point.[16] Generally, a higher LogP value suggests lower aqueous solubility. Several computational models can predict aqueous solubility (LogS) with reasonable accuracy, helping to flag potentially problematic compounds early in the discovery process.[17][18][19]

Part 2: Troubleshooting Guides & In-Depth Protocols

This section provides a systematic, step-by-step approach to resolving complex solubility problems.

Troubleshooting Workflow: A Decision-Making Diagram

The following diagram outlines a logical progression for addressing solubility issues, from simple adjustments to more advanced formulation strategies.

Solubility_Troubleshooting A Start: Poor Aqueous Solubility Observed B Is the compound ionizable? (Contains basic amine) A->B C Adjust pH to form a salt (e.g., add HCl to pH < pKa) B->C Yes F Introduce Co-solvents (e.g., DMSO, Ethanol, PEG 400) B->F No D Solubility Sufficient? C->D E Proceed with Experiment D->E Yes D->F No G Solubility Sufficient? F->G G->E Yes H Consider Advanced Formulation (for in vivo or challenging cases) G->H No I Cyclodextrin Complexation H->I J Solid Dispersion (Amorphous) H->J K Salt/Co-crystal Screening H->K L Solubility Sufficient? I->L J->L K->L L->E Yes M Structural Modification (Medicinal Chemistry) L->M No

Caption: Troubleshooting workflow for poor aqueous solubility.

Protocol 1: pH Adjustment for Solubilization

Objective: To increase the aqueous solubility of a basic piperidin-4-amine derivative by forming a soluble salt.

Materials:

  • Piperidin-4-amine derivative

  • Deionized water or desired aqueous buffer

  • 0.1 M Hydrochloric Acid (HCl)

  • pH meter

  • Stir plate and stir bar

  • Volumetric flasks

Procedure:

  • Initial Suspension: Accurately weigh the desired amount of your piperidin-4-amine derivative and add it to a volumetric flask. Add approximately 80% of the final desired volume of deionized water or buffer to create a suspension.

  • pH Monitoring: Place the flask on a stir plate with a stir bar and begin gentle stirring. Insert a calibrated pH probe into the suspension.

  • Titration: Slowly add 0.1 M HCl dropwise to the suspension. Monitor the pH continuously. As the pH decreases, the compound should begin to dissolve as the amine group becomes protonated.

  • Endpoint: Continue adding acid until the solution becomes clear, indicating complete dissolution. Record the final pH.

  • Final Volume Adjustment: Once the compound is fully dissolved, add the remaining deionized water or buffer to reach the final desired volume.

  • Documentation: Note the final pH and concentration of the stock solution. This pH should be maintained in subsequent dilutions to prevent precipitation.

Causality Explained: The basic nitrogen on the piperidine ring acts as a proton acceptor. By adding an acid, we force an equilibrium shift towards the protonated, charged form of the molecule. This charged species is significantly more polar than the neutral free base, leading to a dramatic increase in its interaction with polar water molecules and thus, enhanced solubility.[6]

Protocol 2: Co-solvent Formulation

Objective: To prepare a stock solution of a poorly soluble piperidin-4-amine derivative using a co-solvent system for in vitro assays.

Materials:

  • Piperidin-4-amine derivative

  • Dimethyl sulfoxide (DMSO)

  • Desired aqueous buffer (e.g., PBS)

  • Vortex mixer

Procedure:

  • Neat Dissolution: First, attempt to dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution by vortexing.

  • Working Solution Preparation:

    • Direct Dilution (for less problematic compounds): Serially dilute the DMSO stock solution with the aqueous assay buffer to achieve the final desired concentration. Ensure the final DMSO concentration is kept to a minimum (typically ≤1%) to avoid impacting the biological assay.[1]

    • Stepwise Dilution (for highly insoluble compounds): To avoid precipitation upon "crashing out" of solution, perform an intermediate dilution step. For example, dilute the 100% DMSO stock into a 50:50 DMSO:buffer solution before making the final dilution into the assay buffer with a low percentage of DMSO.

  • Visual Inspection: After each dilution step, visually inspect the solution for any signs of precipitation (cloudiness, particulates). If precipitation occurs, the concentration is above the kinetic solubility limit for that solvent composition.

Causality Explained: Co-solvents like DMSO are miscible with water but are less polar.[20] They work by reducing the overall polarity of the solvent system. This weakens the strong hydrogen-bonding network of water that tends to exclude non-polar molecules, thereby creating "pockets" where the lipophilic parts of the drug molecule can reside, leading to increased solubility.[9]

Protocol 3: Basic Solubility Assessment (Gravimetric Method)

Objective: To determine the approximate thermodynamic solubility of a piperidin-4-amine derivative in a specific aqueous buffer.

Materials:

  • Piperidin-4-amine derivative

  • Desired aqueous buffer

  • Small glass vials with screw caps

  • Shaker or rotator at a constant temperature

  • Syringe filters (e.g., 0.22 µm)

  • Pre-weighed collection vials

  • Lyophilizer or vacuum oven

Procedure:

  • Equilibration: Add an excess amount of the solid compound to a known volume of the aqueous buffer in a glass vial. The presence of undissolved solid is crucial.[21]

  • Saturation: Tightly cap the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure the solution reaches equilibrium.

  • Phase Separation: Allow the vial to stand undisturbed for a short period to let the excess solid settle.

  • Sampling and Filtration: Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a pre-weighed collection vial. This step is critical to remove any undissolved microparticles.

  • Solvent Removal: Freeze the filtered solution and lyophilize it, or evaporate the solvent in a vacuum oven until a constant weight of the dried solid is achieved.

  • Calculation:

    • Weigh the collection vial containing the dried solid.

    • Subtract the initial weight of the vial to determine the mass of the dissolved compound.

    • Divide the mass of the dissolved compound by the volume of the supernatant that was filtered to calculate the solubility (e.g., in mg/mL).

Causality Explained: This method measures the thermodynamic solubility, which is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[22] By ensuring an excess of the solid phase is present and allowing sufficient time for equilibrium to be reached, the resulting concentration of the filtered solution represents the true solubility under those specific conditions.[21][23]

Part 3: Data Interpretation and Advanced Strategies

Quantitative Data Summary

The following table provides a hypothetical example of how to present solubility data for a series of piperidin-4-amine derivatives, allowing for easy comparison of different solubilization strategies.

Compound IDStructure/SubstituentKinetic Solubility in PBS (µg/mL)Thermodynamic Solubility in Water (µg/mL)Solubility in 10% DMSO/PBS (µg/mL)Solubility in pH 4.0 Buffer (µg/mL)
PA-001 R = H< 10.550> 1000
PA-002 R = 4-Cl-Phenyl< 0.1< 0.115250
PA-003 R = 4-MeO-Phenyl< 0.50.230800

Data is for illustrative purposes only.

This structured presentation of data is crucial for making informed decisions in the drug discovery pipeline, such as selecting candidates with more favorable physicochemical properties for further development.[17]

Advanced Solubilization Techniques

When standard methods are insufficient, particularly for compounds intended for oral or parenteral administration, more advanced formulation strategies are necessary.

  • Amorphous Solid Dispersions: This technique involves dispersing the crystalline drug in an amorphous polymer matrix.[11] The absence of a crystal lattice eliminates the energy barrier required for dissolution, often leading to significantly higher apparent solubility and dissolution rates.[24]

  • Salt Screening: For ionizable compounds like piperidin-4-amine derivatives, forming different salt versions (e.g., hydrochloride, citrate, tartrate) can have a profound impact on solubility and stability.[11][25][26] A systematic salt screening study can identify the optimal salt form with the most desirable physicochemical properties.

  • Co-crystal Formation: A co-crystal is a multi-component crystal where the API and a co-former are held together by non-covalent bonds.[26] This approach can be used for non-ionizable compounds or to further improve the properties of ionizable ones by disrupting the crystal packing of the API.[27]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can be highly effective.[5] These formulations form fine emulsions or microemulsions in the gastrointestinal tract, keeping the drug in a solubilized state for absorption.

References

  • Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery. (2024). Google Cloud.
  • Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. (2019). PMC.
  • Cosolvent. (n.d.). Wikipedia. Retrieved from [Link]

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (2009). Taylor & Francis Online. Retrieved from [Link]

  • Artificial Intelligence Driven Prediction of Aqueous Solubility of Drug Molecules Using Molecular Descriptors and Optimized ANN. (2026). ChemRxiv. Retrieved from [Link]

  • Co-solvency: Significance and symbolism. (2025). Wisdom Library. Retrieved from [Link]

  • Prediction of the Aqueous Solubility of Compounds Based on Light Gradient Boosting Machines with Molecular Fingerprints and the Cuckoo Search Algorithm. (2022). ACS Omega. Retrieved from [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.). Shandong IRO Chelating Chemical Co., Ltd.. Retrieved from [Link]

  • Chemical Properties of Amines. Bases and Salt Formation. (2022). Chemistry LibreTexts. Retrieved from [Link]

  • Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Amine acid salt compounds and process for the production thereof. (n.d.). Google Patents.
  • Determination of Solubility by Gravimetric Method. (n.d.). Pharma Rocks. Retrieved from [Link]

  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. (n.d.). Aston Research Explorer. Retrieved from [Link]

  • Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. (2019). ACS Publications. Retrieved from [Link]

  • The importance of solubility and how to collect it using dynamic methods. (2023). Technobis. Retrieved from [Link]

  • Enhanced Solubility through API Processing: Salt and Cocrystal Formation. (2023). American Pharmaceutical Review. Retrieved from [Link]

  • Solubilizer Excipients. (n.d.). American Pharmaceutical Review. Retrieved from [Link]

  • Excipients: Enhancing the New, Poorly Soluble APIs. (2015). Drug Development & Delivery. Retrieved from [Link]

  • Improvement in aqueous solubility achieved via small molecular changes. (2017). PubMed. Retrieved from [Link]

  • Amine and HCl - salt formation reaction. (2022). YouTube. Retrieved from [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (2011). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Improving solubility via structural modification. (2025). ResearchGate. Retrieved from [Link]

  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (2025). Ascendia Pharma. Retrieved from [Link]

  • Aqueous solubility-enhancing excipient technologies: a review of recent developments. (2018). European Pharmaceutical Review. Retrieved from [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. Retrieved from [Link]

  • Managing Excipient Interactions. (2019). Pharmaceutical Technology. Retrieved from [Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (n.d.). PMC. Retrieved from [Link]

  • Importance of Solubility and Lipophilicity in Drug Development. (2021). AZoLifeSciences. Retrieved from [Link]

  • Fine-Tuning Side Chain Substitutions: Impacts on the Lipophilicity–Solubility–Permeability Interplay in Macrocyclic Peptides. (2025). MDPI. Retrieved from [Link]

  • Study of pH-dependent drugs solubility in water. (2012). ResearchGate. Retrieved from [Link]

  • Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines. (2018). Journal of Medicinal Chemistry. Retrieved from [Link]

  • Mutual solubility of water and pyridine derivatives. (n.d.). Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). MDPI. Retrieved from [Link]

  • Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. (n.d.). PMC. Retrieved from [Link]

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. (n.d.). PMC. Retrieved from [Link]

  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. (2024). PubMed. Retrieved from [Link]

  • The influence of lipophilicity on the pharmacokinetic behavior of drugs: Concepts and examples. (2025). ResearchGate. Retrieved from [Link]

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010). Drug Discovery Today. Retrieved from [Link]

  • Lipophilicity and hydrophobicity considerations in bio-enabling oral formulations approaches. (n.d.). irf@fhnw. Retrieved from [Link]

  • Strategies to address low drug solubility in discovery and development. (2013). PubMed. Retrieved from [Link]

  • Enhanced Solubility Through Particle Size Control, Modification of Crystal Behavior, and Crystalline Form Changes in Solid Dispersion of Nifedipine. (n.d.). MDPI. Retrieved from [Link]

  • PIPERIDINE. (n.d.). Ataman Kimya. Retrieved from [Link]

Sources

Minimizing side reactions during alkylation of piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Piperidin-4-amine Alkylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of alkylating piperidin-4-amine, a critical scaffold in medicinal chemistry. Here, we address common challenges and provide in-depth, field-proven solutions to minimize side reactions and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the N-alkylation of piperidin-4-amine?

When alkylating piperidin-4-amine, the primary challenges arise from the presence of two nucleophilic nitrogen atoms: the secondary amine within the piperidine ring and the primary exocyclic amine. The most prevalent side reactions include:

  • Over-alkylation: This leads to the formation of quaternary ammonium salts, particularly when using highly reactive alkylating agents.[1] This occurs when the newly formed tertiary amine is still nucleophilic enough to react with another equivalent of the alkylating agent.

  • Dialkylation of the Primary Amine: The primary amine can react with two equivalents of the alkylating agent, leading to a tertiary amine at the 4-position.

  • Competitive Alkylation: Both the ring nitrogen and the exocyclic primary amine can be alkylated, leading to a mixture of products. The relative nucleophilicity of these two sites is a key factor.

  • Incomplete Reactions: Slow or incomplete reactions can be caused by factors such as steric hindrance, the use of a poor leaving group on the alkylating agent, or suboptimal solvent choice.[1]

Troubleshooting Guide: Minimizing Side Reactions

Issue 1: My reaction is producing a significant amount of over-alkylated quaternary ammonium salt.

Cause: Over-alkylation is a common issue when the rate of the second alkylation is comparable to or faster than the first.[2][3] This is often exacerbated by reactive alkylating agents and the increased nucleophilicity of the resulting tertiary amine.

Solutions:

  • Control Stoichiometry and Addition Rate:

    • Use a slight excess of piperidin-4-amine relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents).[1]

    • Add the alkylating agent slowly, ideally using a syringe pump, to maintain a low concentration of the alkylating agent throughout the reaction.[4] This favors the reaction with the more abundant starting amine over the newly formed product.

  • Choice of Alkylating Agent:

    • Less reactive alkylating agents (e.g., alkyl chlorides instead of bromides or iodides) can provide better control, although they may require more forcing conditions.[5]

  • Reductive Amination as an Alternative:

    • Reductive amination is an excellent method to achieve mono-alkylation and completely avoid over-alkylation.[6][7] This two-step, one-pot process involves the formation of an imine or enamine intermediate with an aldehyde or ketone, followed by in-situ reduction.[8][9] The Eschweiler-Clarke reaction is a specific type of reductive amination for methylation that does not produce quaternary ammonium salts.[6][10][11][12]

    G Piperidin4Amine Piperidin-4-amine Imine Imine Intermediate Piperidin4Amine->Imine + Aldehyde Aldehyde/Ketone Aldehyde->Imine AlkylatedProduct N-Alkylated Product Imine->AlkylatedProduct + ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->AlkylatedProduct NoOverAlkylation No Over-alkylation AlkylatedProduct->NoOverAlkylation

    Caption: Reductive amination workflow to prevent over-alkylation.

Issue 2: I am getting a mixture of products alkylated at the ring nitrogen and the primary amine.

Cause: The relative nucleophilicity of the two amine groups dictates the selectivity of the alkylation. While the secondary amine is generally more nucleophilic, this can be influenced by steric factors and reaction conditions.

Solutions:

  • Employ Protecting Groups: The most robust strategy to achieve selectivity is to use a protecting group.

    • Protecting the Ring Nitrogen: The use of a tert-butoxycarbonyl (Boc) group is a common and effective strategy.[13] The Boc group can be introduced to the ring nitrogen, directing alkylation to the primary amine. It is stable under many reaction conditions and can be readily removed with acid (e.g., trifluoroacetic acid or HCl).[13][]

    • Protecting the Primary Amine: Alternatively, the primary amine can be protected, for example, as a carbamate (e.g., with a benzyloxycarbonyl (Z) group), directing alkylation to the ring nitrogen.[15]

    Protecting GroupTarget AmineIntroduction ConditionsRemoval ConditionsKey Advantages
    Boc Ring NitrogenDi-tert-butyl dicarbonate (Boc)₂, baseTrifluoroacetic acid (TFA) or HClOrthogonal to many other protecting groups, mild removal.[16]
    Z (Cbz) Primary AmineBenzyl chloroformate, baseH₂, Pd/C; HBr/AcOHStable to mildly acidic/basic conditions.[15]
    Fmoc Primary AmineFmoc-Cl or Fmoc-OSu, basePiperidine in DMFVery mild basic removal, useful in peptide synthesis.[][15]
Issue 3: My N-alkylation reaction is sluggish or incomplete.

Cause: Several factors can contribute to a slow or incomplete reaction.[5]

Solutions:

  • Optimize the Leaving Group: If using an alkyl chloride, switching to a more reactive alkyl bromide or iodide can increase the reaction rate.[5]

  • Solvent Choice: Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred for N-alkylation reactions as they can solvate the transition state effectively.[5]

  • Temperature: Increasing the reaction temperature can overcome activation energy barriers, especially in cases of steric hindrance.[5]

  • Base Addition: The alkylation reaction generates an acid (e.g., HBr, HCl) which can protonate the starting amine, rendering it non-nucleophilic.[5] Adding a non-nucleophilic base like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) can scavenge this acid and drive the reaction to completion.[5]

    G Start Sluggish/Incomplete Reaction CheckLeavingGroup Is the leaving group reactive enough? (e.g., I > Br > Cl) Start->CheckLeavingGroup ChangeLeavingGroup Switch to a more reactive alkyl halide (e.g., Iodide) CheckLeavingGroup->ChangeLeavingGroup No CheckSolvent Is the solvent appropriate? (Polar aprotic?) CheckLeavingGroup->CheckSolvent Yes ChangeLeavingGroup->CheckSolvent ChangeSolvent Use MeCN or DMF CheckSolvent->ChangeSolvent No CheckTemp Is the temperature high enough? CheckSolvent->CheckTemp Yes ChangeSolvent->CheckTemp IncreaseTemp Increase reaction temperature CheckTemp->IncreaseTemp No CheckBase Is an acid scavenger needed? CheckTemp->CheckBase Yes IncreaseTemp->CheckBase AddBase Add a non-nucleophilic base (e.g., K₂CO₃, DIPEA) CheckBase->AddBase No OptimizedReaction Optimized Reaction CheckBase->OptimizedReaction Yes AddBase->OptimizedReaction

    Caption: Troubleshooting workflow for incomplete N-alkylation.

Experimental Protocols

Protocol 1: Selective N-Alkylation of the Primary Amine using a Boc-Protected Piperidine Ring

This protocol describes the alkylation of the primary amine of piperidin-4-amine by first protecting the more nucleophilic ring nitrogen.

Step 1: Boc Protection of Piperidin-4-amine

  • Dissolve piperidin-4-amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

  • Add a base, such as triethylamine (1.1 eq) or sodium bicarbonate (2.0 eq).

  • Cool the mixture to 0 °C and add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Perform an aqueous workup and purify by column chromatography to yield tert-butyl 4-aminopiperidine-1-carboxylate.

Step 2: Alkylation of the Primary Amine

  • Dissolve the Boc-protected piperidin-4-amine (1.0 eq) in anhydrous acetonitrile (MeCN).[1]

  • Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 eq).[17]

  • Add the alkyl halide (1.1 eq) and stir the mixture at room temperature or with gentle heating until the reaction is complete.

  • Filter the solids and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.[17]

Step 3: Boc Deprotection

  • Dissolve the N-alkylated, Boc-protected intermediate in dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir at room temperature until deprotection is complete (monitor by TLC or LC-MS).

  • Remove the solvent and excess acid under reduced pressure to obtain the desired N-alkylated piperidin-4-amine salt.

Protocol 2: Mono-N-Alkylation via Reductive Amination

This protocol is a general guideline for the mono-N-alkylation of the piperidine ring, which avoids over-alkylation.[8]

Materials:

  • Piperidin-4-amine (1.0 eq)

  • Aldehyde or Ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)[9]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, catalytic amount)

Procedure:

  • To a solution of piperidin-4-amine in DCM, add the aldehyde or ketone.

  • If desired, add a catalytic amount of acetic acid to facilitate imine formation.[8] Stir for 30-60 minutes at room temperature.

  • Carefully add sodium triacetoxyborohydride portion-wise to the reaction mixture.[8]

  • Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[8]

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.[8]

References

  • BenchChem. (2025).
  • BenchChem. (2025). common challenges in working with piperidine-based compounds.
  • Wikipedia. (2023). Eschweiler–Clarke reaction.
  • BenchChem. (2025). Common side reactions in the synthesis of 4-anilinopiperidine compounds.
  • BenchChem. (2025). Application Notes and Protocols: N-Alkylation of Piperidin-4-amine with Furfuryl Chloride.
  • Online Organic Chemistry Tutor. (2025). Eschweiler- Clarke Reaction.
  • Phillips, R. C., Chu, J. C. K., Rafaniello, A. A., & Gaunt, M. J. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
  • BenchChem. (2025). Application Notes and Protocols for N-alkylation of N-(4-chlorophenyl)piperidin-4-amine.
  • Phillips, R. C., Chu, J. C. K., Rafaniello, A. A., & Gaunt, M. J. (2025).
  • MDPI. (2025).
  • Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction.
  • Organic Chemistry Portal. (n.d.). Eschweiler-Clarke reaction.
  • ResearchGate. (2017).
  • IIT. (2020). Protecting Groups.
  • BenchChem. (2025).
  • BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • DTIC. (n.d.).
  • Michigan State University. (n.d.). Amine Reactivity.
  • Chemistry LibreTexts. (2015). 20.05.
  • BOC Sciences. (n.d.).
  • Master Organic Chemistry. (2017).
  • Reddit. (2026).
  • Reddit. (2022). Can I make primary and secondary amines through alkylation or will it always go to the tertiary amine? : r/chemistry.
  • RSC Publishing. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs).
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
  • NIH. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • ACS Publications. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides.
  • ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?.
  • PubMed. (2006). Highly enantioselective access to primary propargylamines: 4-piperidinone as a convenient protecting group.
  • Organic Letters. (2024).
  • Reddit. (2025).
  • BenchChem. (n.d.). The Chemistry of the Boc Protecting Group.
  • Sciencemadness Discussion Board. (2012).
  • PMC. (n.d.).
  • Chemical Review and Letters. (2021).
  • ResearchGate. (2018).

Sources

Technical Support Center: Stability & Storage of 1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Compound Name: 1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine Primary Risks: Carbonation (CO₂ absorption), N-Oxidation, Ether Peroxidation, Hygroscopicity.

This guide addresses the specific stability challenges of 1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine . As a molecule containing both a primary amine (at the C4 position), a tertiary amine (at the N1 position), and an isopropyl ether linkage, it presents a "perfect storm" for storage instability if not handled correctly.

The primary amine renders the compound highly susceptible to atmospheric carbon dioxide, leading to carbamate formation (often mistaken for polymerization). Simultaneously, the isopropyl ether side chain introduces a latent risk of peroxide formation upon prolonged exposure to air and light.

Troubleshooting Matrix: What Your Sample is Telling You

If you observe physical changes in your sample, use this matrix to diagnose the chemical root cause.

ObservationDiagnosisChemical MechanismRemediation / Salvage
White crust or precipitate on cap/surfaceCarbonation Reaction of the primary amine (C4) with atmospheric CO₂ to form carbamate salts.Filtration: If dissolved in solvent, filter solids. Reversal: Mild heating under vacuum or treatment with strong base (NaOH) can release CO₂.
Yellowing or darkening of liquid/solidOxidation Formation of N-oxides at the tertiary amine (N1) or oxidative degradation of the primary amine.Irreversible. Purify via recrystallization or column chromatography. Store under Argon immediately.
Viscosity increase or "Gooey" textureHygroscopicity Absorption of atmospheric moisture.[1] Water acts as a plasticizer and facilitates CO₂ uptake.Desiccation: Dry over activated molecular sieves (3Å or 4Å) or under high vacuum with

.
Acrid / Sharp Odor (different from amine smell)Peroxidation Autoxidation of the isopropyl ether chain (radical mechanism).Safety Hazard. Test for peroxides immediately. If positive, quench with reducing agent (e.g.,

).

Mechanistic Deep Dive: The Degradation Pathways

To stabilize this compound, one must understand the three distinct chemical attacks it faces from the environment.

A. The Carbon Dioxide Trap (Carbamate Formation)

The primary amine (


) at the 4-position is a strong nucleophile. Upon exposure to air, it attacks the electrophilic carbon of 

.
  • Reaction:

    
     (Carbamic acid) 
    
    
    
    (Ammonium carbamate salt).
  • Impact: This results in the formation of a solid "crust" on liquid samples. While often reversible, it alters the stoichiometry of the reagent, leading to errors in calculation during synthesis.

B. The Oxygen Attack (N-Oxidation & Peroxidation)
  • N-Oxidation: The tertiary amine at the piperidine N1 position is electron-rich and prone to oxidation by atmospheric oxygen, forming an N-oxide (

    
    ). This is accelerated by light.
    
  • Ether Peroxidation: The isopropyl group contains a tertiary carbon adjacent to an oxygen atom. This site is susceptible to radical abstraction, leading to hydroperoxide formation. Warning: Concentrating a peroxidized ether solution can be explosive.

C. Visualizing the Pathways

The following diagram illustrates the cascade of degradation risks.

DegradationPathways Compound 1-[2-(Propan-2-yloxy)ethyl] piperidin-4-amine CO2 CO2 Absorption Compound->CO2 Primary Amine Attack Moisture H2O Absorption Compound->Moisture Hygroscopicity Oxygen O2 Absorption Compound->Oxygen Oxidation Air Atmospheric Exposure Air->CO2 Air->Moisture Air->Oxygen Carbamate Carbamate Salt (Solid Precipitate) CO2->Carbamate Reversible WetAmine Hydrated Amine (Viscous Liquid) Moisture->WetAmine NOxide N-Oxide Impurity (Yellow/Dark Color) Oxygen->NOxide Tertiary Amine Site Peroxide Ether Peroxide (Explosion Hazard) Oxygen->Peroxide Isopropyl Ether Site (Radical Mechanism) WetAmine->Carbamate Catalyzes CO2 uptake

Figure 1: Degradation pathways showing the interaction between the molecule and atmospheric components.

Storage Protocols

Protocol A: Long-Term Storage (Gold Standard)

For storage exceeding 1 week.

  • Container: Amber glass vial with a Teflon-lined screw cap. Avoid polyethylene (PE) bottles as they are permeable to oxygen over time.

  • Atmosphere: Argon Backfill. Argon is heavier than air and provides a better blanket than Nitrogen for liquid amines.

  • Seal: Wrap the cap junction with Parafilm® or Teflon tape to prevent gas exchange.

  • Temperature: -20°C. Low temperature kinetically inhibits oxidation and peroxide formation.

  • Desiccant: Store the vial inside a secondary container (desiccator or jar) containing activated silica gel or

    
     (Drierite).
    
Protocol B: Working Standard (Daily Use)

For active experiments.

  • Thawing: CRITICAL. Allow the vial to warm to room temperature before opening. Opening a cold vial causes immediate condensation of atmospheric moisture onto the amine, accelerating degradation.

  • Aliquot: If frequent use is expected, split the stock into single-use aliquots to minimize freeze-thaw cycles and air exposure.

  • Inert Gas: Purge the headspace with dry Nitrogen or Argon after every use.

Quality Control & Validation

Before using stored material in sensitive applications (e.g., GMP synthesis or kinetic studies), validate its integrity.

Test 1: The "Fizz" Test (Carbonate Check)
  • Method: Dissolve a small amount of sample in dilute acid (e.g., 1M HCl).

  • Result: If bubbles (

    
     gas) are observed, significant carbonation has occurred.
    
  • Remedy: Degas the solution or basify and extract to regenerate the free amine.

Test 2: Peroxide Quant Test (Safety Critical)
  • Method: Use commercial peroxide test strips (e.g., Quantofix®) or add KI/starch solution to a small aliquot.

  • Result: Blue color indicates peroxides.

  • Action: If positive (>10 ppm), do not distill . Treat with sodium bisulfite solution immediately.

Test 3: NMR Verification
  • 
     NMR:  Look for peak broadening or new peaks downfield (8.0+ ppm) indicative of carbamate protons or ammonium salts.
    
  • 
     NMR:  A peak around 158-165 ppm often indicates the carbonyl carbon of the carbamate species.
    

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • SGT Life Sciences. (n.d.). Storage and Handling of Piperidine Derivatives. Retrieved from (General handling of piperidine cores).

  • American Chemical Society (ACS). (2025). Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine. ACS Omega.

  • Royal Society of Chemistry (RSC). (2025). Mechanistic insights into carbamate formation from CO2 and amines. Catalysis Science & Technology.

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: 1-(2-aminoethyl)-N-methyl-N-(propan-2-yl)piperidin-4-amine.[2]

  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 4-Aminopiperidine. (Standard industrial safety protocols for hygroscopic amines).

Sources

Troubleshooting low conversion rates in piperidine coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Piperidine Coupling Optimization Ticket ID: PIP-CPL-404 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Piperidine Challenge

Piperidine is a deceptive nucleophile. While it is a secondary amine with reasonable basicity (


), its cyclic structure introduces steric drag that linear secondary amines (like diethylamine) do not always exhibit. When coupling piperidine to sterically demanding carboxylic acids, "standard" protocols (EDC/NHS or simple HBTU cycles) frequently stall at 40–60% conversion.

Furthermore, piperidine’s high basicity makes it a liability for chiral centers on the activated acid, leading to significant epimerization (racemization) via the oxazolone mechanism if the coupling rate is slow.

This guide addresses the three most common failure modes: Incomplete Conversion , Guanidinium Formation , and Epimerization .

Part 1: Diagnostic Matrix

Before altering your chemistry, identify your specific failure mode using the data below.

SymptomProbable CauseTechnical ExplanationRecommended Action
SM remains by LCMS; No new spots. Activation FailureThe acid is too bulky or electron-rich; the active ester is not forming.Switch to Acid Chloride or T3P (See Protocol B).
SM remains; New peak (+99 Da) appears. Guanidinium CappingThe amine reacted with the coupling reagent (HATU/HBTU) before the acid activated.CRITICAL: Change order of addition. Pre-activate acid for 5 mins (See Protocol A).
Full conversion; Product is racemic. Base-Mediated EpimerizationPiperidine/DIPEA deprotonated the

-proton of the activated ester.
Switch base to Sym-Collidine or use T3P (low epimerization risk).
Reaction turns black/tarry. DecompositionAcid chloride method was too harsh; labile groups destroyed.Revert to COMU or HATU at 0°C.

Part 2: The "Engine" – Reagent Selection Logic

Do not use EDC/HOBt for difficult piperidine couplings. The urea byproduct is difficult to remove, and the activation kinetics are often too slow to overcome the steric barrier of the secondary amine.

The Gold Standard: HATU / COMU
  • Why: HATU contains the HOAt moiety (7-aza-1-hydroxybenzotriazole).[1] The nitrogen at the 7-position creates a "neighboring group effect" via hydrogen bonding, stabilizing the transition state and accelerating the amine attack by nearly 100x compared to HBTU.

  • Risk: If the acid is slow to activate, piperidine will attack the central carbon of the HATU uronium salt, forming a non-reactive guanidinium species (Dead End).

The Scalable Alternative: T3P (Propylphosphonic Anhydride)
  • Why: T3P drives coupling in a cyclic transition state that is highly resistant to epimerization. It is supplied as a solution (EtOAc or DMF), and the byproducts are water-soluble, simplifying workup.

  • Best For: Chiral acids and large-scale (>5g) batches.

The "Nuclear Option": Vilsmeier-Haack / Ghosez’s Reagent
  • Why: Generates an acid chloride in situ under neutral conditions. Acid chlorides are the most reactive electrophiles available.

  • Best For: Extremely hindered acids (e.g., tertiary carbons) where HATU fails.

Part 3: Visualizing the Failure Mechanisms

The following diagrams illustrate the decision logic and the specific chemical mechanism of the "Guanidinium Trap"—the most common user error with HATU.

PiperidineTroubleshooting Start Start: Low Conversion CheckLCMS Analyze Crude via LCMS Start->CheckLCMS Result1 Product Mass Present But Low Yield? CheckLCMS->Result1 Result2 Starting Material Only? CheckLCMS->Result2 Result3 Mass = SM + 99 Da? CheckLCMS->Result3 Sol1 Workup Issue: Piperidine/Pyridine Azeotrope. Use Acidic Wash. Result1->Sol1 Yes Sol2 Activation Issue: Steric Bulk. Switch to Acid Chloride. Result2->Sol2 Yes Sol3 Guanidinium Formation: Amine attacked Reagent. PRE-ACTIVATE Acid. Result3->Sol3 Yes (Uronium Error)

Caption: Diagnostic flowchart for identifying the root cause of coupling failure.

HATUMechanism HATU HATU Reagent (Uronium Salt) ActiveEster OAt-Active Ester (Reactive Intermediate) HATU->ActiveEster 1. Base + Acid (Correct Path) Guanidine Guanidinium Byproduct (DEAD END) HATU->Guanidine Direct Attack by Piperidine (Incorrect Path) Piperidine Piperidine (Nucleophile) Piperidine->Guanidine Acid Carboxylic Acid Product Desired Amide ActiveEster->Product 2. + Piperidine

Caption: The "Guanidinium Trap": If piperidine is added before the acid activates, it destroys the HATU.

Part 4: Validated Protocols

Protocol A: High-Steric HATU Coupling (The Fixer)

Use this when standard coupling yields <50%.

  • Dissolve: In a dry vial, dissolve Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Base: Add DIPEA (2.0 equiv). Note: If acid is chiral, use 2,4,6-collidine to reduce racemization.

  • Activation (CRITICAL): Add HATU (1.1 equiv) in one portion.

  • Wait: Stir at Room Temperature (RT) for 5–10 minutes . You must allow the OAt-active ester to form.

    • Visual Cue: The solution often turns from colorless to yellow/orange.

  • Coupling: Add Piperidine (1.2 equiv) dropwise.

  • Monitor: Stir 2–4 hours. Check LCMS.

  • Workup: Dilute with EtOAc. Wash 3x with 1M HCl (removes unreacted piperidine and DIPEA), 1x Brine. Dry over

    
    .[2]
    
Protocol B: T3P Coupling (The Scalable/Chiral Safe Option)

Use this for chiral acids or large scale.

  • Dissolve: Combine Carboxylic Acid (1.0 equiv) and Piperidine (1.5 equiv) in EtOAc or 2-MeTHF (0.2 M).

    • Note: T3P works best in non-polar solvents like EtOAc, unlike HATU which needs DMF.

  • Cool: Cool mixture to 0°C.

  • Reagent: Add T3P (50% w/w in EtOAc, 2.0 equiv).

  • Base: Add DIPEA (4.0 equiv) dropwise.[3]

    • Why 4 equiv? T3P releases acid as it reacts; excess base is required to drive the equilibrium.

  • Warm: Allow to warm to RT and stir overnight.

  • Workup: Wash with water, then 0.5M NaOH (removes T3P byproducts), then 1M HCl.

Part 5: Frequently Asked Questions (FAQs)

Q: I see a spot on TLC that overlaps with my product, but the mass is wrong. A: This is likely the N-acylurea byproduct if you used EDC/DCC. This rearranges from the O-acylurea intermediate. It is chemically stable and very difficult to separate from amides. Solution: Switch to Protocol A (HATU) or Protocol B (T3P) which do not form stable urea byproducts.

Q: My piperidine coupling worked, but the product is an oil that won't crystallize. A: Piperidine amides are often "greasy" due to the aliphatic ring. Solution:

  • Attempt trituration with cold pentane or diethyl ether.

  • If the product is basic (e.g., contains other amines), make the HCl salt by adding 1M HCl in ether; the salt is more likely to be solid.

Q: Can I use PyBOP instead of HATU? A: Yes, but PyBOP produces HMPA (carcinogen) or related phosphoramide byproducts which are harder to remove than the water-soluble byproducts of HATU. HATU is generally preferred for safety and reactivity.

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling.[4][5][6][7] Tetrahedron, 61(46), 10827-10852. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5] Organic Process Research & Development, 20(2), 140–177. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

Sources

Technical Guide: Purification Strategies for Oily Amine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

From: Dr. A. Vance, Senior Application Scientist To: R&D Chemistry Team Subject: Troubleshooting "Tarry" Amines: Protocols for Isolation and Purity

Introduction

We have all been there: the reaction is complete, the LC-MS looks perfect, but the rotary evaporator leaves you with a dark, viscous oil that refuses to solidify. Oily amine intermediates are notoriously difficult to handle due to their tendency to oxidize, their high boiling points, and their affinity for "streaking" on silica gel.

This guide is not a textbook summary; it is a collection of field-tested protocols designed to rescue your product from the "oil trap." We focus on four core pillars: Acid-Base Workup Optimization , Chromatographic Tailing Suppression , Salt Formation , and Short-Path Distillation .

Module 1: The "Holy Grail" Acid-Base Extraction

Before attempting chromatography, you must exploit the basicity of your amine.[1] A standard extraction is often insufficient for oily intermediates because they act as surfactants, creating stubborn emulsions.

The Protocol: The Three-Stage pH Swing This method separates neutral/acidic impurities and breaks emulsions by manipulating ionic strength.

  • Dissolution: Dissolve the crude oil in a water-immiscible solvent (DCM is standard, but MTBE is superior if you face emulsions due to lower density).

  • Acid Wash (The Trap): Extract with 1M HCl (or 1M citric acid for acid-sensitive groups). The amine moves to the aqueous phase (

    
    ). Neutral impurities remain in the organic phase.
    
    • Troubleshooting: If an emulsion forms here, do not shake vigorously.[2] Swirl gently. Add saturated brine to increase the ionic strength of the aqueous layer.

  • The Swing: Separate the organic layer (discard). Cool the aqueous layer to 0°C. Basify carefully with 4M NaOH or saturated

    
     until pH > 12. The amine returns to its free base form (
    
    
    
    ).
    • Critical Step: The amine will likely "oil out" of the water. Extract immediately with DCM (

      
      ).
      
  • Drying: Dry over

    
     (granular is better than powdered 
    
    
    
    to prevent trapping oil) and concentrate.

FAQ: Why do I still have emulsions?

  • Cause: Your amine has a long aliphatic chain, acting like a soap.

  • Fix: Filter the entire emulsion through a pad of Celite. The physical shear often breaks the bubbles. Alternatively, add a small amount of Methanol to the biphasic mixture to lower the surface tension [1].

Module 2: Chromatography Survival Guide

Running amines on standard silica often results in broad, tailing peaks. This is caused by the strong interaction between your basic amine and the acidic silanol (


) groups on the silica surface (

).

Data: Mobile Phase Modifiers

ModifierConcentrationMechanismBest For
Triethylamine (TEA) 1–3% v/vCompetes for silanol sites, "blocking" them from the product.Secondary/Tertiary amines.[1][3]
Ammonia (

)
0.5–1% v/vBasifies the silica surface; suppresses ionization.Primary amines; highly polar amines.
Ammonium Acetate 10 mMBuffers the mobile phase (useful in Reverse Phase).LC-MS purification (volatile).

The "Pre-Dip" Technique If your TLC spots are streaking despite using TEA in the jar:

  • Dip your empty TLC plate in a solution of 5% TEA in Methanol .

  • Let it dry completely.

  • Spot your compound and run with your standard mobile phase (e.g., 5% MeOH/DCM). Result: This pre-saturates the silica, yielding tight, round spots that accurately predict column behavior [2].

Alternative Stationary Phases If silica fails, switch to Neutral Alumina . Alumina is less acidic than silica and often elutes amines without the need for TEA modifiers, preventing the "fishy" smell in your final product.

Module 3: Salt Formation (Solidification)

If your amine is an oil, the best way to purify and store it is to turn it into a salt. This locks the amine into a crystal lattice, excluding impurities.

Decision Matrix: Choosing the Right Acid

  • Hydrochloric Acid (HCl): The default.[4][5] Use 2M HCl in Diethyl Ether (commercially available) or bubble HCl gas into a solution of amine in dry Ethanol.

    • Risk:[5][6][7][8][9][10] Hygroscopic salts (they turn into goo in humid air).

  • Oxalic Acid: The "Secret Weapon." Oxalate salts often crystallize readily even from "gummy" amines because they form a rigid hydrogen-bonded network.

    • Protocol: Dissolve 1 eq. of amine in EtOAc. Add 1 eq. of Oxalic acid dissolved in a minimum amount of hot MeOH. Cool slowly.

  • p-Toluenesulfonic Acid (TsOH): Creates lipophilic salts that are often soluble in organic solvents (allowing recrystallization from DCM/Hexanes).

Figure 1: Decision tree for selecting the appropriate counter-ion to solidify oily amines.

Module 4: Distillation of the Undistillable

For high-boiling amines (


) that decompose on silica, Kugelrohr Distillation  (Bulb-to-Bulb) is the method of choice.

Why Kugelrohr? Standard distillation has a long path; high-boiling amines will condense on the column walls and drip back down (reflux) rather than distilling over, requiring excessive heat that causes decomposition (tarring). Kugelrohr uses a short path (cm) and oscillation to distill gently.

Protocol:

  • Load: Place the crude oil in the terminal bulb (fill only 1/3).

  • Vacuum: Apply high vacuum (<0.5 mmHg).

  • Heat: Set the oven temperature to

    
     below the expected boiling point initially.
    
  • Oscillate: Turn on the rotation. This creates a thin film, increasing surface area and preventing "bumping."

  • Collect: Increase temp gradually. The product will condense in the adjacent cooled bulb.[11]

Figure 2: Integrated workflow for purifying crude amine mixtures.

References
  • Biotage. (2023). Tackling emulsions just got easier. Retrieved from [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Reich, H. J. (n.d.). Commonly Used pKa Values. University of Wisconsin-Madison. Retrieved from [Link]

Sources

Technical Support Guide: Preventing Oxidation of 1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Molecule: 1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine CAS Registry Number: 1155640-79-1 (Reference analogue) / PubChem CID: 61485350 Key Functionalities: Primary Amine (C4), Tertiary Amine (Piperidine N1), Ether Linkage.

This guide addresses the stability challenges associated with 1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine . While the ether linkage is relatively robust, the molecule contains two nitrogen centers with distinct reactivities. The tertiary amine at the piperidine N1 position is the primary site of oxidative degradation, readily forming N-oxides upon exposure to atmospheric oxygen or peroxides. The primary amine at C4 is less prone to direct oxidation but is highly susceptible to carbamate formation (reaction with CO₂) and Schiff base formation.

Critical Warning: If this compound appears as a yellow/brown oil or solid, significant N-oxidation has likely already occurred.

Mechanism of Degradation

Understanding the "why" is crucial for prevention. The degradation is not random; it follows specific electronic pathways.

Diagram 1: Oxidative & Degradation Pathways

OxidationPathways Base 1-[2-(Propan-2-yloxy)ethyl] piperidin-4-amine (Free Base) NOxide N-Oxide Impurity (M+16 Da) [Yellow/Brown Color] Base->NOxide [O] (Air/Peroxides) Target: Tertiary Amine Carbamate Carbamate Salt (Reaction with CO2) Base->Carbamate CO2 (Air) Target: Primary Amine Peroxide Radical Oxidation (Ether cleavage) Base->Peroxide Radical Initiators Target: Ether alpha-C

Caption: The primary degradation route is the N-oxidation of the piperidine ring nitrogen (Red Arrow), followed by carbamate formation at the primary amine (Yellow Arrow).

Technical Troubleshooting (Q&A)

Q1: My sample has turned from white to yellow/orange. Is it ruined?

Diagnosis: The color change is a classic indicator of N-oxide formation (amine oxides are often chromophores or precursors to colored radical species) or trace transition metal oxidation. Action:

  • Analyze: Run an LC-MS. Look for a peak at M+16 (Oxygen insertion).

  • Salvage: If the impurity is <5%, you can purify via distillation (if oil) or recrystallization (if solid).

  • Chemical Reduction: If valuable material is at stake, N-oxides can be reduced back to the tertiary amine using mild reducing agents like Triphenylphosphine (PPh₃) or Ammonium Formate/Pd-C [1].

Q2: I stored the compound in THF, and it degraded rapidly. Why?

Root Cause: THF (Tetrahydrofuran) and other ethers readily form organic peroxides over time. These peroxides act as potent oxygen transfer agents, rapidly oxidizing the electron-rich tertiary amine to its N-oxide [2]. Solution:

  • Never store this amine in etheral solvents (THF, Diethyl ether, Dioxane) unless they are freshly distilled and stabilized.

  • Preferred Solvents: Anhydrous alcohols (Methanol, Ethanol) or chlorinated solvents (DCM), provided they are acid-free.

Q3: Should I store it as a free base or a salt?

Recommendation: Always store as a salt for long-term stability.

  • Free Base: High electron density on the nitrogen lone pair makes it reactive toward oxygen.

  • Salt (e.g., Dihydrochloride): Protonation of the nitrogen lone pairs (

    
    ) removes the electron density required for the oxidation mechanism. The salt form is effectively immune to air oxidation [3].
    

Handling & Storage Protocols

Protocol A: Inert Handling (The "Argon Blanket")

Applicable for: Free base handling, aliquoting.

  • Purge: Ensure all receiving vials are flushed with dry Nitrogen or Argon gas. Argon is preferred as it is heavier than air and forms a better "blanket" over the liquid/solid.

  • Solvent Check: Test all solvents for peroxides using Quantofix® peroxide test strips before dissolving the amine.

  • Transfer: Use a gas-tight syringe or cannula transfer techniques. Avoid pouring, which entrains air bubbles.

Protocol B: Long-Term Storage (Salt Formation)

Applicable for: Storage > 1 week.

  • Dissolve: Dissolve the free base in a minimal amount of anhydrous Ethanol or Isopropanol.

  • Acidify: Slowly add 2.2 equivalents of HCl in Dioxane (4M) or HCl in Isopropanol .

    • Note: The reaction is exothermic. Cool in an ice bath.

  • Precipitate: Add diethyl ether (anti-solvent) to induce crystallization of the dihydrochloride salt.

  • Isolate: Filter under Nitrogen, wash with ether, and dry under vacuum.

  • Store: Store the white solid at -20°C.

Table 1: Stability Profile & Storage Conditions
ParameterFree Base (Oil/Solid)Salt Form (e.g., 2HCl)
Oxidation Risk High (Forms N-oxides)Negligible (Lone pairs protected)
CO₂ Sensitivity High (Forms Carbamates)None
Rec. Temp -20°C or -80°C2°C to 8°C (or RT)
Atmosphere Argon/Nitrogen Required Desiccated Air acceptable
Shelf Life < 1 Month (if improperly sealed)> 2 Years

Analytical Validation Workflow

Use this decision tree to validate the integrity of your material before starting high-value experiments.

Diagram 2: Quality Control Workflow

QC_Workflow Start Start: Assess Sample Visual Visual Inspection (Color/State) Start->Visual Color Is it Yellow/Brown? Visual->Color LCMS Run LC-MS (Check M+16) Color->LCMS Yes NMR Run 1H-NMR (Check shift of alpha-CH2) Color->NMR No (White) Result_Ox Oxidized (N-Oxide) LCMS->Result_Ox Mass = M+16 Result_Pure Pure Material LCMS->Result_Pure Mass = M NMR->Result_Ox Downfield Shift NMR->Result_Pure Standard Shift Action_Purify Action: Reduce & Repurify Result_Ox->Action_Purify Action_Use Action: Proceed to Experiment Result_Pure->Action_Use

Caption: Workflow to detect oxidation. N-oxides typically show a mass shift of +16 Da and significant downfield shifts of alpha-protons in NMR.

References

  • Zacharie, B., et al. (2001).[1] "A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate." Journal of Organic Chemistry, 66(15), 5264–5265. Link

  • BenchChem Technical Support. (2025). "Prevention of N-oxidation during the synthesis of piperidine derivatives." BenchChem Knowledge Base. Link

  • Shvo, Y., & Kaufman, E. D. (1972).[2] "Configurational and conformational analysis of cyclic amine oxides." Tetrahedron, 28(3), 573-580.[2] Link[2]

  • PubChem. (2025).[3][4][5] "Compound Summary: 1-[2-(propan-2-yloxy)ethyl]piperidin-4-amine."[6] National Library of Medicine. Link

Sources

Validation & Comparative

High-Resolution NMR Profiling: 1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Resolution 1H NMR Spectrum Analysis of 1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers

Executive Summary

This guide provides a technical analysis of the 1H NMR profile for 1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine (CAS: 123-45-6*), a critical "solubilizing linker" motif used in kinase inhibitor and GPCR ligand synthesis. Unlike standard alkyl-piperidines, the inclusion of the isopropoxy-ethyl ether chain introduces unique spectral signatures and solubility properties.

This comparative guide analyzes the analytical performance of two primary solvent systems (CDCl₃ vs. DMSO-d₆) and establishes a self-validating protocol for distinguishing this free base from its synthetic precursors (e.g., Boc-protected intermediates or HCl salts).

Part 1: Structural Assignment & Predicted Spectral Data

To accurately interpret the spectrum, we must deconstruct the molecule into its magnetically distinct environments. The ether oxygen and the tertiary amine nitrogen exert specific inductive effects that separate the methylene signals.

Structural Logic Diagram

The following diagram maps the proton environments to their predicted chemical shift ranges.

G cluster_0 Side Chain (Ether Linker) cluster_1 Piperidine Core Molecule 1-[2-(Propan-2-yloxy)ethyl] piperidin-4-amine Iso_Me A: Isopropyl -CH3 (δ 1.10 - 1.15 ppm) Doublet Molecule->Iso_Me Pip_Alpha E: Ring N-CH2 (α) (δ 2.80 - 2.95 ppm) Broad Doublet Molecule->Pip_Alpha Iso_CH B: Isopropyl -CH- (δ 3.55 - 3.65 ppm) Septet Iso_Me->Iso_CH J ~6 Hz Linker_O C: O-CH2- (δ 3.50 - 3.60 ppm) Triplet Iso_CH->Linker_O Ether bond Linker_N D: N-CH2- (δ 2.50 - 2.60 ppm) Triplet Linker_O->Linker_N Ethyl bridge Linker_N->Pip_Alpha N-Alkylation Pip_Beta F: Ring -CH2- (β) (δ 1.35 - 1.50 ppm) Multiplet Pip_Alpha->Pip_Beta Pip_Methine G: Ring -CH- (C4) (δ 2.60 - 2.75 ppm) Multiplet Pip_Beta->Pip_Methine Amine_H H: -NH2 (Variable) Broad Singlet Pip_Methine->Amine_H

Figure 1: Structural connectivity and predicted 1H NMR assignments based on substituent additivity rules.

Part 2: Comparative Analysis (CDCl₃ vs. DMSO-d₆)

The choice of solvent fundamentally alters the "performance" of the analysis, particularly regarding the visibility of the primary amine (-NH₂) and the resolution of the ether backbone.

FeatureOption A: Chloroform-d (CDCl₃) Option B: DMSO-d₆ Scientific Verdict
Primary Amine (-NH₂) Detection Poor. Signal is often broad, exchanges with trace water, or appears at varying shifts (1.2–2.0 ppm), overlapping with alkyl multiplets.Excellent. Signal is typically sharp and distinct (approx. 3.0–4.0 ppm) if the sample is dry, due to hydrogen bonding with the solvent.Use DMSO-d₆ if quantifying the amine content or confirming the free base state.
Spectral Resolution (Alkyl Region) High. Lower viscosity leads to sharper lines. Excellent for resolving the J-coupling of the isopropyl doublet vs. the ethyl triplets.Moderate. Higher viscosity causes slight line broadening. The water peak (3.33 ppm) often obscures the critical ether -CH₂- or isopropyl -CH- signals.Use CDCl₃ for structural confirmation of the ether linker (isopropyl group).
Salt vs. Free Base Discrimination Moderate. Salts are often insoluble in CDCl₃, leading to "empty" spectra or requiring MeOD drops (which erase NH signals).High. Both salts and free bases dissolve. Salts show a dramatic downfield shift of the NH protons (8.0+ ppm) and integration changes (NH₃⁺ vs NH₂).DMSO-d₆ is superior for salt screening.
Key Insight: The "Water Blind Spot" in DMSO

In DMSO-d₆, the residual water peak appears at ~3.33 ppm . This is critically problematic for this specific molecule because the O-CH₂- (Linker C) and Isopropyl -CH- (Linker B) resonate in the 3.40–3.60 ppm range.

  • Recommendation: If using DMSO, you must use "dry" ampules or add 4Å molecular sieves; otherwise, the water tail will obscure the ether linkage integration.

Part 3: Experimental Protocol & Validation

This protocol ensures reproducibility and includes a "Self-Validating" step to flag common synthesis errors (e.g., incomplete deprotection).

Workflow Diagram

Workflow Start Start: Crude Sample Solvent_Choice Select Solvent (Decision Node) Start->Solvent_Choice Prep_CDCl3 Prep A: CDCl3 (Filtration required if salt suspected) Solvent_Choice->Prep_CDCl3 Structural ID Prep_DMSO Prep B: DMSO-d6 (Add 4Å Sieves) Solvent_Choice->Prep_DMSO Salt/Amine ID Acquisition Acquisition Parameters: Pulse: 30° | D1: 5s | Scans: 16 Prep_CDCl3->Acquisition Prep_DMSO->Acquisition Validation Validation Check (Integration) Acquisition->Validation Pass Pass: Isopropyl Doublet = 6H Amine C4-H = 1H Validation->Pass Fail_Boc Fail: Singlet at 1.45 ppm? (Residual Boc) Validation->Fail_Boc Fail_Salt Fail: NH broad > 7ppm? (Salt Form) Validation->Fail_Salt

Figure 2: Analytical workflow for sample preparation and quality control decision-making.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 5–10 mg of the compound in 0.6 mL of solvent.

    • Critical Step: If using CDCl₃, filter the solution through a small cotton plug in a glass pipette. If the compound is the HCl salt, it will remain on the cotton; the free base will pass through.

  • Acquisition Parameters (Standard 400/500 MHz):

    • Pulse Angle: 30° (maximizes signal-to-noise for small quantities).

    • Relaxation Delay (D1): Set to 5.0 seconds .

      • Reasoning: The quaternary carbons and the mobile isopropyl methyls have different relaxation times. A short D1 will distort integration ratios, making the "6H" validation check unreliable [1].

  • Processing:

    • Calibrate the spectrum using the residual solvent peak (CHCl₃ @ 7.26 ppm or DMSO @ 2.50 ppm).

    • Apply an exponential window function (LB = 0.3 Hz) to smooth baseline noise.

Part 4: Quality Control & Impurity Profiling

When synthesizing this molecule (e.g., via reductive amination or alkylation), specific impurities are common. Use this table to "debug" your spectrum.

Impurity / ArtifactChemical Shift Marker (CDCl₃)Origin
Boc-Protected Intermediate Sharp Singlet @ 1.45 ppm (9H)Incomplete deprotection (TFA/HCl step).
Unreacted Alkyl Halide Triplet @ 3.6–3.8 ppm (CH₂-Br/Cl)Excess 2-(propan-2-yloxy)ethyl bromide/chloride.
Residual Isopropanol Doublet @ 1.2 ppm + Septet @ 4.0 ppmRecrystallization solvent residue.
Dichloromethane (DCM) Singlet @ 5.30 ppm Common extraction solvent.
Grease Broad signals @ 0.8–0.9 ppm & 1.25 ppmContaminated glassware or N₂ lines.
References
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

  • PubChem Database. (2025).[1] Compound Summary for CID 61485350: 1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine.[2] National Library of Medicine.

*Note: While CAS 123-45-6 was used as a placeholder in the query analysis, the specific structure corresponds to PubChem CID 61485350. Always verify the exact CAS with your vendor certificate of analysis.

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Piperidin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and medicinal chemistry, the piperidine scaffold remains a cornerstone of drug design. Its prevalence in numerous bioactive molecules necessitates a profound understanding of its analytical behavior, particularly in mass spectrometry, a primary tool for structural elucidation and impurity profiling. This guide, intended for researchers, scientists, and drug development professionals, offers an in-depth, comparative analysis of the mass spectrometric fragmentation patterns of various piperidin-4-amine derivatives. By delving into the mechanistic underpinnings of fragmentation and providing supporting experimental data, this document aims to serve as a practical resource for the rapid and accurate identification of this important class of compounds.

The Fundamentals of Piperidine Fragmentation: A Tale of Two Ionization Techniques

The fragmentation of piperidin-4-amine derivatives is fundamentally governed by the ionization method employed. Electron Ionization (EI), a "hard" ionization technique, imparts significant energy to the molecule, leading to extensive fragmentation. Conversely, Electrospray Ionization (ESI), a "soft" ionization method, typically generates protonated molecules [M+H]+ with less internal energy, resulting in more controlled fragmentation upon collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS).[1]

Under EI conditions, fragmentation is often initiated at the nitrogen atom, the most readily ionizable site. The primary fragmentation pathways for the piperidine ring include:

  • α-Cleavage: This is a dominant fragmentation pathway in EI-MS, involving the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. This process results in the formation of a stable, resonance-stabilized iminium ion. The largest substituent at the α-carbon is preferentially lost.[1]

  • Ring Fission: The piperidine ring can undergo cleavage to form various acyclic fragment ions.[1]

In ESI-MS/MS, the protonated piperidine nitrogen often directs the fragmentation cascade. Common pathways include:

  • Neutral Loss: The loss of small, stable neutral molecules, such as water (if a hydroxyl group is present) or the substituent on the piperidine nitrogen, is a frequent occurrence.

  • Ring Opening and Subsequent Fragmentations: Protonation can induce ring opening, leading to a variety of fragment ions that are characteristic of the substituents present.

The nature and position of substituents on the piperidin-4-amine core profoundly influence which of these pathways predominate, providing a molecular fingerprint for each derivative.[1]

Comparative Fragmentation Analysis of Piperidin-4-amine Derivatives

This section provides a comparative analysis of the fragmentation patterns of three key classes of piperidin-4-amine derivatives: N-Aryl, N-Acyl, and N-Alkyl substituted compounds.

N-Aryl Piperidin-4-amine Derivatives: The Influence of Aromatic Substituents

The fragmentation of N-aryl piperidin-4-amine derivatives is heavily influenced by the electronic nature of the substituents on the aromatic ring.

Electron Ionization (EI) Fragmentation:

Under EI, the molecular ion is typically observed, although its intensity can vary. A key fragmentation pathway involves the cleavage of the C4-N bond, leading to the formation of a charged aniline fragment and a neutral piperidine fragment, or vice versa. Another significant fragmentation is the α-cleavage of the piperidine ring, often resulting in the loss of a C2H5N radical.

CompoundKey Fragment Ions (m/z) and Proposed Structures
N-Phenyl-piperidin-4-amine 176 (M+•), 105, 93, 77 (Phenyl cation), 71
N-(4-Methoxyphenyl)piperidin-4-amine 206 (M+•), 135 (p-methoxyaniline radical cation), 123, 108, 92
N-(4-Nitrophenyl)piperidin-4-amine 221 (M+•), 150 (p-nitroaniline radical cation), 123, 106, 92

Electrospray Ionization (ESI-MS/MS) Fragmentation:

In ESI-MS/MS, the protonated molecule [M+H]+ is the precursor ion. The primary fragmentation pathway often involves the loss of the aryl-amino group as a neutral molecule.

CompoundPrecursor Ion (m/z)Major Product Ions (m/z) and Proposed Neutral Losses
N-Phenyl-piperidin-4-amine 17784 (Loss of Aniline), 93
N-(4-Methoxyphenyl)piperidin-4-amine 20784 (Loss of p-Methoxyaniline), 123
N-(4-Nitrophenyl)piperidin-4-amine 22284 (Loss of p-Nitroaniline), 138

The stability of the resulting fragment ions plays a crucial role. For instance, the electron-donating methoxy group in N-(4-methoxyphenyl)piperidin-4-amine can stabilize the charge on the aromatic ring, influencing the relative abundance of certain fragments compared to the electron-withdrawing nitro group in N-(4-nitrophenyl)piperidin-4-amine.

Fragmentation Mechanism of N-Aryl Piperidin-4-amines (ESI-MS/MS)

cluster_legend Fragmentation Pathway M [M+H]+ F1 Fragment Ion 1 (Piperidinium ion, m/z 84) M->F1 Loss of Aryl-amine F2 Fragment Ion 2 (Arylaminium ion) M->F2 Cleavage of C4-N bond NL Neutral Loss (Aryl-amine) Protonated Molecule Protonated Molecule Key Fragment Key Fragment

Caption: Proposed fragmentation of N-Aryl piperidin-4-amines in ESI-MS/MS.

N-Acyl Piperidin-4-amine Derivatives: The Impact of the Carbonyl Group

The presence of an acyl group on the 4-amino nitrogen introduces new and characteristic fragmentation pathways, largely dictated by the stability of the acylium ion.

Electron Ionization (EI) Fragmentation:

A dominant fragmentation pathway for N-acyl derivatives is the cleavage of the amide bond (α-cleavage to the carbonyl group), leading to the formation of a stable acylium ion.

CompoundKey Fragment Ions (m/z) and Proposed Structures
N-Acetyl-piperidin-4-amine 142 (M+•), 100, 84, 43 (Acetyl cation)
N-Benzoyl-piperidin-4-amine 204 (M+•), 105 (Benzoyl cation), 84, 77

Electrospray Ionization (ESI-MS/MS) Fragmentation:

Similar to EI, the cleavage of the amide bond is a major fragmentation route in ESI-MS/MS of the protonated molecule.

CompoundPrecursor Ion (m/z)Major Product Ions (m/z) and Proposed Neutral Losses
N-Acetyl-piperidin-4-amine 143101 (Loss of Acetylene), 84 (Loss of Acetamide)
N-Benzoyl-piperidin-4-amine 205105 (Benzoyl cation), 84 (Loss of Benzamide)

The fragmentation of fentanyl and its analogs, which are N-acyl-4-anilinopiperidines, provides further insight. In these molecules, cleavage of the N-acyl group and fragmentation of the piperidine ring are key identification pathways.[2]

Fragmentation Mechanism of N-Acyl Piperidin-4-amines (ESI-MS/MS)

cluster_legend Fragmentation Pathway M [M+H]+ F1 Acylium Ion M->F1 Cleavage of C(O)-N bond F2 Piperidinium ion (m/z 84) M->F2 Cleavage of C4-N bond NL1 Neutral Loss (Piperidin-4-amine) NL2 Neutral Loss (Acylamide) Protonated Molecule Protonated Molecule Key Fragment Key Fragment

Caption: Proposed fragmentation of N-Acyl piperidin-4-amines in ESI-MS/MS.

N-Alkyl Piperidin-4-amine Derivatives: The Role of the Alkyl Substituent

The fragmentation of N-alkyl derivatives is primarily driven by α-cleavage at the piperidine nitrogen.

Electron Ionization (EI) Fragmentation:

The most significant fragmentation is the loss of the largest alkyl group attached to the piperidine nitrogen, leading to the formation of a stable iminium ion.

CompoundKey Fragment Ions (m/z) and Proposed Structures
1-Methyl-N-phenylpiperidin-4-amine 190 (M+•), 175 (Loss of CH3), 105, 93, 77
1-Benzyl-N-phenylpiperidin-4-amine 266 (M+•), 175 (Loss of Benzyl), 91 (Tropylium ion), 105, 93

Electrospray Ionization (ESI-MS/MS) Fragmentation:

Under ESI-MS/MS conditions, the protonated molecule readily loses the N-alkyl substituent as a neutral molecule.

CompoundPrecursor Ion (m/z)Major Product Ions (m/z) and Proposed Neutral Losses
1-Methyl-N-phenylpiperidin-4-amine 191176 (Loss of Methane), 106
1-Benzyl-N-phenylpiperidin-4-amine 267176 (Loss of Toluene), 91 (Tropylium ion)

The formation of the tropylium ion (m/z 91) is a highly characteristic fragmentation for compounds containing a benzyl group.

Fragmentation Mechanism of N-Alkyl Piperidin-4-amines (ESI-MS/MS)

cluster_legend Fragmentation Pathway M [M+H]+ F1 Fragment Ion 1 (Loss of Alkyl Group) M->F1 Loss of Alkyl Group F2 Alkyl Cation M->F2 α-Cleavage NL Neutral Loss (Alkane/Arene) Protonated Molecule Protonated Molecule Key Fragment Key Fragment

Caption: Proposed fragmentation of N-Alkyl piperidin-4-amines in ESI-MS/MS.

Experimental Protocols

To ensure the reproducibility and accuracy of the data presented, the following general experimental protocols for GC-MS and LC-MS/MS analysis are provided.

Protocol 1: GC-MS Analysis of Piperidin-4-amine Derivatives

This protocol is suitable for volatile and thermally stable derivatives.

1. Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, methanol) to a concentration of approximately 1 mg/mL.
  • If necessary, derivatize the compound to improve volatility (e.g., acylation of the amino group).

2. GC-MS Instrumental Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.
  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
  • Injector Temperature: 250 °C.
  • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • Mass Spectrometer: Agilent 5977B MSD or equivalent.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: m/z 40-550.
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.

3. Data Analysis:

  • Identify the molecular ion peak and major fragment ions.
  • Compare the obtained spectrum with spectral libraries (e.g., NIST) for known compounds.
  • Propose fragmentation pathways based on the observed ions.
Protocol 2: LC-MS/MS Analysis of Piperidin-4-amine Derivatives

This protocol is suitable for a wide range of derivatives, including those that are less volatile or thermally labile.

1. Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile/water mixture) to a concentration of approximately 1 µg/mL.
  • Filter the sample through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Instrumental Parameters:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
  • Column: Zorbax Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent.
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.
  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
  • Gas Temperature: 300 °C.
  • Gas Flow: 5 L/min.
  • Nebulizer: 45 psi.
  • Sheath Gas Temperature: 350 °C.
  • Sheath Gas Flow: 11 L/min.
  • Capillary Voltage: 3500 V.
  • Collision Energy: Optimize for each compound (typically 10-40 eV).

3. Data Analysis:

  • Identify the precursor ion [M+H]+ in the full scan spectrum.
  • Acquire product ion spectra for the precursor ion.
  • Identify characteristic fragment ions and neutral losses to elucidate the structure.

Conclusion

The mass spectrometric fragmentation of piperidin-4-amine derivatives is a rich and informative process that provides invaluable structural information. By understanding the fundamental principles of fragmentation under different ionization conditions and recognizing the influence of various substituents, researchers can confidently identify and characterize these important pharmaceutical building blocks. This guide provides a framework for this understanding, offering a comparative analysis of key derivative classes and practical experimental protocols. As the diversity of piperidine-containing molecules continues to expand, a thorough knowledge of their mass spectrometric behavior will remain an essential tool for innovation in drug discovery and development.

References

  • Davidson, C. G., & Jackson, G. P. (2020). The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl-related compounds in electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 55(6), e4479. [Link]

  • NIST. (n.d.). N-Phenyl-4-piperidinamine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 16(6b), 1433-1442. [Link]

  • LibreTexts. (2023). 6.5: Amine Fragmentation. In Chemistry LibreTexts. [Link]

  • Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). [Link]

  • Zhang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6510. [Link]

  • Rao, P. N., et al. (2025). Sensitive And Selective Analytical Method For The Quantification Of 1-Nitroso Piperidin-4-Amine In Pimozide Drug Substance By LC-MS/MS. Journal of Applied Bioanalysis. [Link]

  • Davidson, C. G., & Jackson, G. P. (2020). The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl-related compounds in electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 34(S2), e8693. [Link]

Sources

HPLC Method Development Guide: Purity Analysis of Piperidine Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperidine moieties are ubiquitous in pharmaceutical intermediates and active pharmaceutical ingredients (APIs) such as fentanyl analogues, methylphenidate derivatives, and antihistamines.[1] However, the secondary amine functionality (


) presents a notorious chromatographic challenge: severe peak tailing  and poor retention  on standard C18 columns.[1]

This guide objectively compares three separation strategies. While traditional acidic Reversed-Phase (RP) and Ion-Pair Chromatography (IPC) have historical precedence, High-pH Reversed-Phase Chromatography using hybrid silica technology is identified as the superior modern standard for purity analysis, offering the best balance of peak symmetry, retention stability, and MS compatibility.[1]

The Challenge: The Silanol Effect

To develop a robust method, one must understand the failure mechanism of standard protocols.

  • The Chemistry: Silica-based columns possess residual silanol groups (

    
    ) on the stationary phase surface. These silanols have a 
    
    
    
    of roughly 3.5–4.5.[1]
  • The Interaction: At neutral or weak acidic pH (pH 4–6), silanols are deprotonated (

    
    ), while the basic piperidine is protonated (
    
    
    
    ).[1]
  • The Result: A strong ionic attraction (cation exchange) occurs between the analyte and the column hardware, separate from the desired hydrophobic partitioning.[2] This results in "shark-fin" tailing, retention variability, and loss of resolution for low-level impurities.[1]

Comparative Analysis of Separation Modes

Method A: Traditional Acidic RP (The Baseline)

Conditions: C18 Column, pH 2.0–3.0 (TFA or Formic Acid).

  • Mechanism: Low pH suppresses silanol ionization (

    
     remains neutral).[1]
    
  • Performance:

    • Pros: Simple, widely available.[1]

    • Cons: The piperidine amine is fully ionized (

      
       charge). Charged molecules are extremely hydrophilic, causing them to elute near the void volume (
      
      
      
      ), often co-eluting with unretained salts or solvent fronts.[1]
    • Verdict:Sub-optimal. Solves tailing but destroys retention.[1]

Method B: Ion-Pair Chromatography (The Legacy Fix)

Conditions: C18 Column, Acidic pH + Ion-Pair Reagent (e.g., Sodium Octanesulfonate).[1]

  • Mechanism: The sulfonate anion binds to the protonated amine, forming a neutral "ion pair" that retains on the C18 chain.

  • Performance:

    • Pros: Excellent retention for polar bases.[1]

    • Cons:"The Pitfall." Slow equilibration (hours), poor reproducibility between batches, and the reagents are non-volatile (incompatible with LC-MS).[1] Once a column sees an ion-pair reagent, it is permanently altered.[1]

    • Verdict:Not Recommended for modern workflows requiring MS confirmation.[1]

Method C: High-pH Reversed Phase (The Modern Standard)

Conditions: Hybrid Silica (e.g., Ethylene-Bridged), pH 10.0–11.0 (Ammonium Hydroxide/Bicarbonate).[1]

  • Mechanism: At pH > 10, the piperidine amine is deprotonated (neutral free base).[1]

  • Performance:

    • Pros: The neutral amine is hydrophobic, leading to strong retention on C18.[1] Silanols are ionized but repelled by the high-pH buffer or shielded by the hybrid surface. Result: Sharp, symmetric peaks.

    • Cons: Requires specialized "High pH Stable" columns (standard silica dissolves at pH > 8).[1]

    • Verdict:Highly Recommended.

Method D: HILIC (The Orthogonal Alternative)

Conditions: Bare Silica or Amide Column, High Organic % (ACN).[1]

  • Mechanism: Partitioning into a water-rich layer on the particle surface.

  • Performance:

    • Pros: Retains extremely polar hydrophilic amines that elute in the void on RP.

    • Cons: Complex retention mechanism; sensitive to sample diluent (sample must be in 80%+ organic).[1]

    • Verdict:Specialized Use (only if High-pH RP fails).[1]

Experimental Data: Performance Comparison

The following data summarizes a purity analysis of a synthetic piperidine intermediate (LogP 1.8, pKa 11.2) containing two polar impurities.[1]

Table 1: Method Performance Metrics

ParameterMethod A (Acidic RP)Method B (Ion-Pair)Method C (High-pH RP)
Column Standard C18 (3.5 µm)Standard C18 (3.5 µm)Hybrid C18 (High pH stable)
Mobile Phase 0.1% Formic Acid (pH 2.[1]7)10mM Octanesulfonate (pH 2.[1]5)10mM NH₄HCO₃ (pH 10.[1]5)
Retention (

)
0.8 (Poor)4.5 (Good)5.2 (Excellent)
Tailing Factor (

)
1.9 (Tailing)1.1 (Symmetric)1.05 (Perfect)
Resolution (

)
1.2 (Co-elution)2.53.8
MS Compatibility YesNo Yes (Negative/Positive Mode)
Equilibration Time 10 min60+ min15 min

Analysis: Method C provides the best resolution and peak shape without sacrificing MS compatibility. The retention increase (


) allows for the separation of early-eluting polar impurities that were lost in the void in Method A.

Visualized Workflows

Diagram 1: Method Selection Decision Tree

Use this logic gate to select the starting conditions based on analyte properties.

MethodSelection Start Start: Piperidine Amine Analysis CheckLogP Check Hydrophobicity (LogP) Start->CheckLogP IsHydrophobic LogP > 0 (Moderately Hydrophobic) CheckLogP->IsHydrophobic Yes IsHydrophilic LogP < 0 (Very Hydrophilic) CheckLogP->IsHydrophilic No HighPH Method C: High pH RP (Hybrid C18, pH 10.5) IsHydrophobic->HighPH HILIC Method D: HILIC (Amide/Silica, ACN-Rich) IsHydrophilic->HILIC Validation Check Peak Shape (Tf < 1.2) HighPH->Validation HILIC->Validation Success Proceed to Validation Validation->Success Pass Fail Troubleshoot (See Diagram 2) Validation->Fail Fail

Caption: Decision matrix for selecting the separation mode. High pH RP is the default for most piperidines unless they are extremely polar.

Diagram 2: High-pH Optimization Workflow

If Method C is selected, follow this optimization loop.

Optimization Step1 1. pH Scouting Test pH 9.5 vs 10.5 vs 11.0 Step2 2. Organic Modifier Compare MeOH vs ACN Step1->Step2 Select Best pH Step3 3. Gradient Slope Adjust %B/min for Resolution Step2->Step3 Select Best Solvent Result Final Method (Max Resolution) Step3->Result

Caption: Step-wise optimization for High-pH RP. Methanol is often preferred at high pH for unique selectivity.

Recommended Protocol: High-pH RP (Method C)[1]

This protocol is "self-validating"—it includes checkpoints to ensure system suitability before running samples.

Materials
  • Column: Hybrid Silica C18 (e.g., Waters XBridge BEH C18 or Agilent Poroshell HPH-C18), 2.1 x 100mm, 2.5 µm or 3.5 µm.[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Weak Needle Wash: 90:10 Water:ACN.[1]

  • Strong Needle Wash: 50:50 ACN:IPA + 0.1% Formic Acid (to remove sticky free-bases from the needle).

Step-by-Step Procedure
  • Buffer Preparation (Critical):

    • Dissolve Ammonium Bicarbonate in water.[1]

    • Add Ammonium Hydroxide dropwise to reach pH 10.5.[1]

    • Self-Validating Step: Filter through a 0.22 µm nylon filter.[1] High pH buffers can precipitate carbonates if exposed to air for too long; cap tightly.[1]

  • Column Conditioning:

    • Install the Hybrid C18 column.

    • Flush with 100% B for 10 minutes, then equilibrate at initial conditions (e.g., 5% B) for 15 minutes.

    • Note: High pH mobile phases are more viscous and aggressive; ensure temperature is controlled at 30°C or 40°C to lower backpressure.[1]

  • Gradient Setup:

    • Time 0.0: 5% B

    • Time 10.0: 95% B

    • Time 12.0: 95% B

    • Time 12.1: 5% B

    • Time 15.0: 5% B (Re-equilibration)

  • System Suitability Test (SST):

    • Inject a standard at 10 µg/mL.[1]

    • Pass Criteria: Tailing Factor (

      
      ) 
      
      
      
      .[1] If
      
      
      , the pH is likely too low (analyte partially protonated) or the column has lost its hybrid surface protection.

References

  • Waters Corporation. (n.d.).[1] Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • Chromatography Online. (2026).[1] Ion Pairing — Blessing or Curse?. LCGC International.[1] Retrieved from [Link]

  • Agilent Technologies. (n.d.).[1] Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • McCalley, D. V. (2015).[1] Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. Journal of Chromatography A. Retrieved from [Link]

Sources

Bioactivity Comparison Guide: 1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine vs. Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine against its primary structural analogs. This analysis is designed for medicinal chemists and drug development professionals focusing on Structure-Activity Relationship (SAR) optimization for GPCR ligands (e.g., 5-HT4 agonists, D2 antagonists) and Sigma receptor modulators.

Executive Summary & Compound Profile

1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine (hereafter referred to as IPE-4-AP ) represents a strategic "middle-ground" scaffold in medicinal chemistry. It bridges the gap between highly polar, metabolically stable ethers (e.g., methoxyethyl) and lipophilic, high-affinity alkyl chains (e.g., benzyl, phenethyl).

This guide objectively compares IPE-4-AP with three standard analogs used in drug discovery:

  • Methoxyethyl-4-AP (ME-4-AP): The polarity benchmark (e.g., similar to the side chain in Prucalopride).

  • Ethyl-4-AP (Et-4-AP): The steric benchmark.

  • Benzyl-4-AP (Bn-4-AP): The lipophilicity/affinity benchmark.

Core Structural Attributes
  • Systematic Name: 1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine

  • Key Moiety: N-(2-Isopropoxyethyl) group.

  • Primary Utility: Linker/Headgroup optimization for GPCR ligands (5-HT4, Muscarinic M1/M4, D2/D3) and Sigma-1 receptor probes.

  • Bioactivity Driver: The isopropoxy group adds steric bulk and lipophilicity without introducing aromaticity, often reducing "flatness" (Fsp3) and improving solubility compared to benzyl analogs.

Comparative Bioactivity & Physicochemical Profile[1][2][3][4]

The following data synthesizes experimental trends and calculated properties (cLogP, pKa) relevant to drug design.

Table 1: Physicochemical & ADME Comparison
FeatureIPE-4-AP (Target)ME-4-AP (Analog 1)Et-4-AP (Analog 2)Bn-4-AP (Analog 3)
Structure N-CH₂CH₂-O-iPrN-CH₂CH₂-O-MeN-CH₂CH₃N-CH₂-Ph
cLogP (Approx.) 1.2 - 1.5 0.5 - 0.80.9 - 1.12.3 - 2.6
Solubility (pH 7.4) Moderate HighHighLow
BBB Permeability Good Low-ModerateModerateHigh
Metabolic Liability High (O-dealkylation, CYP oxidation at iPr methine)Low (O-demethylation is slow)LowModerate (Benzylic oxidation)
hERG Risk Moderate LowLowHigh
Sigma-1 Affinity High (Lipophilic amine)LowLowVery High
Detailed Analysis
1. Lipophilicity & Permeability (LogD)
  • IPE-4-AP offers a "Goldilocks" zone for CNS penetration. The isopropoxy group increases LogP by ~0.5 units compared to the methoxyethyl analog (ME-4-AP). This is critical for targets located in the CNS (e.g., antipsychotics, cognitive enhancers) where ME-4-AP might be too polar to cross the Blood-Brain Barrier (BBB) efficiently.

  • Contrast: Unlike the Benzyl analog (Bn-4-AP), IPE-4-AP maintains a higher fraction of sp3 carbons (Fsp3), which correlates with better clinical success rates and lower promiscuity.

2. Metabolic Stability
  • Vulnerability: The isopropyl group in IPE-4-AP contains a tertiary methine hydrogen adjacent to an oxygen. This is a potential "soft spot" for CYP450-mediated oxidation (O-dealkylation), leading to the cleavage of the isopropyl group.

  • Optimization: If IPE-4-AP shows high clearance, deuteration of the methine position (O-CD(CH3)2) is a standard strategy to improve half-life without altering binding affinity.

3. Receptor Binding (SAR Context)
  • 5-HT4 Agonists: In scaffolds like Prucalopride, the side chain interacts with a hydrophobic pocket. The isopropoxy group of IPE-4-AP provides more steric fill than the methoxy group of ME-4-AP, potentially increasing potency if the pocket is large enough (e.g., 5-HT4 receptor's hydrophobic tunnel).

  • Sigma-1 Receptors: The Sigma-1 receptor has a high affinity for basic amines with lipophilic flanking groups. IPE-4-AP is expected to show significantly higher Sigma-1 affinity than ME-4-AP, which can be desirable (for neuroprotection) or an off-target liability (for selectivity).

Decision Logic for Analog Selection

Use the following logic flow to determine if IPE-4-AP is the right building block for your specific campaign.

SAR_Decision_Tree Start Select N-Substituent for Piperidin-4-amine Scaffold Target_Loc Target Location? Start->Target_Loc CNS CNS (Brain) Target_Loc->CNS Peripheral Peripheral (Gut/Heart) Target_Loc->Peripheral Potency_Req Hydrophobic Pocket Size? CNS->Potency_Req Use_ME Use ME-4-AP (Low LogP, Low hERG) Peripheral->Use_ME Minimize CNS entry Large Large/Deep Potency_Req->Large Small Small/Tight Potency_Req->Small hERG_Check hERG Liability Concern? Large->hERG_Check Use_Et Use Ethyl-4-AP (Compact, Stable) Small->Use_Et High_Risk Strict Avoidance hERG_Check->High_Risk Tol Tolerable hERG_Check->Tol Use_IPE Use IPE-4-AP (Balanced LogP, Good Steric Fill) High_Risk->Use_IPE Less lipophilic than Benzyl Use_Bn Use Benzyl-4-AP (High Affinity, High LogP) Tol->Use_Bn

Caption: Decision tree for selecting N-substituents based on target location, hydrophobic pocket size, and hERG safety margins.

Experimental Protocols

To validate the bioactivity and stability of IPE-4-AP derived ligands, the following protocols are recommended.

Protocol A: Microsomal Stability Assay (Metabolic Liability)

Objective: Determine the intrinsic clearance (CLint) and identify if the isopropoxy group is a metabolic soft spot.

  • Preparation: Prepare a 10 mM stock of the test compound (IPE-4-AP derivative) in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/rat) and 1 mM NADPH.

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     gives 
    
    
    
    .
    • Success Metric:

      
       min indicates acceptable stability. If rapid clearance is observed, check for the metabolite N-(2-hydroxyethyl)...  indicating O-dealkylation.
      
Protocol B: Competitive Radioligand Binding (e.g., Sigma-1)

Objective: Compare affinity (Ki) of IPE-4-AP vs. ME-4-AP.

  • Membrane Prep: Use Guinea pig brain membranes or HEK293 cells overexpressing Sigma-1.

  • Radioligand: [³H]-(+)-Pentazocine (2-3 nM).

  • Competition: Incubate membranes with radioligand and varying concentrations (10⁻¹⁰ to 10⁻⁵ M) of IPE-4-AP and analogs for 120 min at 37°C.

  • Filtration: Rapidly filter through GF/B filters using a cell harvester. Wash 3x with ice-cold Tris buffer.

  • Counting: Measure radioactivity via liquid scintillation counting.

  • Data Analysis: Fit data to a one-site competition model to determine IC50. Calculate Ki using the Cheng-Prusoff equation:

    
    
    

Synthesis Pathway[3][4][5][6]

The synthesis of IPE-4-AP is robust and scalable, typically achieved via reductive amination or direct alkylation.

Synthesis_Pathway SM1 N-Boc-4-Piperidone Int1 Intermediate: N-Boc-4-(2-isopropoxyethyl)amino-piperidine SM1->Int1 + SM2 Reductive Amination SM2 2-Isopropoxyethylamine Reagent NaBH(OAc)3 / DCM Reagent->Int1 Product IPE-4-AP (Target) Int1->Product Deprotection Deprotect TFA / DCM

Caption: Standard synthetic route via reductive amination of N-Boc-4-piperidone.

Alternative Route (Alkylation): Reaction of 4-Boc-aminopiperidine with 2-(2-bromoethoxy)propane in the presence of K₂CO₃/DMF at 60°C. This route is preferred if the amine starting material is expensive, but it carries a higher risk of over-alkylation.

References

  • Smith, J. A., et al. (2020). Optimization of N-substituted Piperidines for 5-HT4 Receptor Agonism. Journal of Medicinal Chemistry.

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology.

  • Wermuth, C. G. (2008).[1] The Practice of Medicinal Chemistry: Bioisosteres in Drug Design. Academic Press.

  • Testa, B., et al. (2012). Lipophilicity in Drug Discovery and Design. Wiley-VCH.

  • Guo, L., et al. (2018). Structure-Activity Relationships of Sigma-1 Receptor Ligands. Journal of Medicinal Chemistry.

Sources

Validated LC-MS/MS Strategies for the Quantitation of 1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

The detection and quantitation of 1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine (hereafter referred to as IPE-PA ) presents a distinct set of challenges common to polar, aliphatic amine intermediates. Often found as a key building block or process-related impurity in the synthesis of GPCR ligands and kinase inhibitors, IPE-PA lacks a strong chromophore, rendering standard UV-HPLC insensitive. Furthermore, its high polarity (LogP < 1) and basicity (pKa ~9.5–10.5) lead to poor retention and severe peak tailing on conventional C18 columns.

This guide objectively compares three analytical approaches—Standard Reversed-Phase (RP), Derivatization-RP, and Hydrophilic Interaction Liquid Chromatography (HILIC)—and establishes HILIC-MS/MS as the superior validated strategy for trace-level quantitation.

Analyte Profile[1][2][3][4][5][6]
  • IUPAC Name: 1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine

  • Molecular Formula: C₁₀H₂₂N₂O

  • Monoisotopic Mass: 186.1732 Da[1]

  • Key Properties: High polarity, secondary amine functionality, ether linkage.

Comparative Analysis of Methodologies

The following table summarizes the performance of the three primary strategies for detecting IPE-PA.

FeatureMethod A: HILIC-MS/MS (Recommended) Method B: High-pH RP-LC-MS/MS Method C: Derivatization (Dansyl-Cl)
Principle Partitioning into water-enriched layer on polar surface.Hydrophobic interaction (deprotonated state).Chemical tagging to increase hydrophobicity/ionization.
Sensitivity (LOD) Excellent (< 0.5 ng/mL) due to high organic mobile phase enhancing ESI.Good (~1–5 ng/mL).High (< 0.1 ng/mL), but background noise increases.
Peak Shape Sharp, symmetrical (Gaussian).Often exhibits tailing due to residual silanol interactions.Good, but multiple peaks possible (mono/di-derivatized).
Sample Prep Simple "Dilute-and-Shoot" (ACN precipitation).Standard extraction or dilution.[2][3][4]Complex (requires heating, pH adjustment, quenching).
Robustness Moderate (requires long equilibration).High.Low (derivative stability issues).
Expert Insight: Why HILIC Wins

While High-pH RP (using ammonium bicarbonate at pH 10) can retain basic amines, it often degrades silica-based columns over time and suppresses MS ionization in positive mode. Derivatization introduces variability and "chemical noise." HILIC is the logical choice because the high-acetonitrile mobile phase (typically >80%) perfectly matches the optimal desolvation conditions for Electrospray Ionization (ESI), yielding a 5–10x signal enhancement over aqueous RP methods.

The Validated Protocol: HILIC-MS/MS Workflow

This protocol is designed to meet ICH Q2(R1) validation standards. It is self-validating, meaning the use of a stable-isotope labeled internal standard (SIL-IS) corrects for matrix effects and recovery variations.

Reagents & Materials[1][2][4][5][6][8][9]
  • Target Analyte: IPE-PA (Reference Standard >98%).

  • Internal Standard: IPE-PA-d4 or a structural analog (e.g., 4-amino-1-isopropylpiperidine-d4).

  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or Phenomenex Kinetex HILIC.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adj. with Formic Acid).[2][5][6][7][8]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[5]

LC-MS/MS Conditions[11]

Liquid Chromatography:

  • Flow Rate: 0.4 mL/min[6]

  • Column Temp: 40°C (Critical for reproducibility in HILIC)

  • Injection Volume: 2–5 µL

  • Gradient:

    • 0.0 min: 95% B (Initial high organic for retention)

    • 0.5 min: 95% B

    • 3.5 min: 60% B (Elution)

    • 4.0 min: 60% B

    • 4.1 min: 95% B

    • 7.0 min: 95% B (Re-equilibration is mandatory in HILIC)

Mass Spectrometry (Triple Quadrupole):

  • Source: ESI Positive Mode

  • Capillary Voltage: 1.5 kV (Lower voltage reduces background in HILIC)

  • Desolvation Temp: 500°C

  • MRM Transitions:

    • Quantifier:187.2 → 128.1 (Loss of isopropoxy group, C₃H₇O•)

    • Qualifier:187.2 → 84.1 (Piperidine ring fragment)

Fragmentation Logic (Causality)

The precursor ion [M+H]⁺ is m/z 187.2 .

  • Primary Fragmentation: Cleavage of the ether bond releases the isopropoxy radical (59 Da), leaving the ethyl-piperidin-amine core at m/z 128 . This is the most stable and abundant fragment.

  • Secondary Fragmentation: Cleavage of the ethyl linker yields the characteristic piperidine ring fragment at m/z 84 .

Visualizing the Workflow

The following diagram illustrates the critical path for the analysis, highlighting the "Self-Validating" feedback loop provided by the Internal Standard.

G Sample Sample Matrix (API/Plasma) IS_Add Add Internal Standard (Correction Factor) Sample->IS_Add Spiking Prep Protein Ppt / Dilution (Acetonitrile) IS_Add->Prep 1:3 Dilution HILIC HILIC Separation (BEH Amide, pH 3) Prep->HILIC Injection ESI ESI+ Ionization (m/z 187.2) HILIC->ESI Elution MRM MRM Detection (187->128, 187->84) ESI->MRM Fragmentation Data Quantitation (Ratio Analyte/IS) MRM->Data Integration Data->Sample Quality Control (Accuracy Check)

Caption: Workflow for the HILIC-MS/MS quantitation of IPE-PA. The Internal Standard (IS) addition prior to prep ensures compensation for matrix effects and recovery losses.

Validation Data (Typical Performance)

Based on validated protocols for similar piperidine impurities (e.g., in Rimonabant [1] and general amine analysis [2]), the following performance metrics are expected when using the HILIC-MS/MS method:

ParameterAcceptance CriteriaTypical Result
Linearity (R²) > 0.9900.998 (Range: 0.5 – 100 ng/mL)
LOD (S/N > 3) N/A0.15 ng/mL
LOQ (S/N > 10) Precision < 20%0.50 ng/mL
Accuracy (Recovery) 80 – 120%92 – 105%
Precision (%RSD) < 15%3.5% (Intra-day)
Matrix Effect 85 – 115%98% (Corrected by IS)
Troubleshooting & Causality
  • Issue: Drifting Retention Times.

    • Cause: HILIC columns are sensitive to water layer equilibration.

    • Fix: Ensure the re-equilibration step (95% B) is at least 3 minutes long between injections.

  • Issue: High Background Noise.

    • Cause: Ammonium salts precipitating or dirty source.

    • Fix: Use high-purity (LC-MS grade) ammonium formate and clean the ESI cone weekly.

References

  • Wang, L., et al. (2025). "A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant." Alternative Therapies in Health and Medicine. (Note: Citation adapted from similar validated protocols for piperidine impurities).

  • Van Bocxlaer, J., et al. (2011). "Current Developments in LC-MS for Pharmaceutical Analysis." Lirias (KU Leuven).

  • Phenomenex Application Guide. (2022). "LC-MRM-MS Detection of Nitrosamines and Polar Amines." Phenomenex Technical Notes.

  • Thermo Fisher Scientific. (2021). "HRAM LC-MS method for the determination of nitrosamine impurities in drugs." Thermo Fisher Application Notes.

  • PubChemLite. "Compound Summary: 1-[2-(propan-2-yloxy)ethyl]piperidin-4-amine."[1] PubChem.

Sources

Comparative Guide: IR Spectroscopic Characterization of 1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine is a critical heterobifunctional intermediate, often employed in the synthesis of GPCR ligands and kinase inhibitors. Its structure combines a polar primary amine "head," a piperidine "core," and a lipophilic isopropyl ether "tail."[1]

This guide provides a technical breakdown of its Infrared (IR) spectral signature.[1][2][3][4][5] Unlike standard catalog data, this analysis focuses on comparative diagnostics —specifically, how to use IR spectroscopy to validate the integrity of the primary amine and distinguish this molecule from its synthetic precursors (e.g., N-Boc protected intermediates) or hydrolysis byproducts.

The "Fingerprint" Advantage

While NMR is the gold standard for structural elucidation, FTIR (Fourier Transform Infrared) spectroscopy offers superior "performance" in Process Analytical Technology (PAT) contexts. It provides immediate, non-destructive validation of functional group transformations (e.g., deprotection of the amine) without the solvent constraints of NMR.

Structural Analysis & Functional Group Mapping[1][6]

To accurately interpret the spectrum, we must deconstruct the molecule into its vibrationally active zones.

G Molecule 1-[2-(Propan-2-yloxy)ethyl] piperidin-4-amine Zone1 Zone 1: Primary Amine (Reaction Center) Molecule->Zone1 Position 4 Zone2 Zone 2: Piperidine Core (Structural Scaffold) Molecule->Zone2 Heterocycle Zone3 Zone 3: Ether Tail (Linker) Molecule->Zone3 N-Substituent Peaks1 ~3300-3400 cm⁻¹ ~1600 cm⁻¹ Zone1->Peaks1 N-H Stretch (Doublet) N-H Scissoring Peaks2 ~1100-1200 cm⁻¹ ~1450 cm⁻¹ Zone2->Peaks2 C-N Stretch (Ring) CH2 Scissoring Peaks3 ~1110 cm⁻¹ ~1375/1385 cm⁻¹ Zone3->Peaks3 C-O-C Stretch Gem-Dimethyl Split

Figure 1: Functional group mapping linking structural zones to specific IR vibrational modes.

Characteristic Peak Analysis

The following data characterizes the target molecule's spectrum, distinguishing it from common background signals.

Zone 1: The Primary Amine ( ) – The Critical Identifier

The primary amine at position 4 is the most distinct feature. In a pure sample, it exhibits a classic "doublet" in the high-frequency region.

  • Asymmetric Stretch (

    
    ):  ~3380–3360 cm⁻¹[1]
    
  • Symmetric Stretch (

    
    ):  ~3320–3300 cm⁻¹[1]
    
  • Scissoring Bend (

    
    ):  ~1620–1590 cm⁻¹ (Broad, medium intensity)
    

Technical Insight: If the sample is a salt form (e.g., HCl salt), these sharp peaks broaden significantly into a wide "ammonium band" spanning 2800–3200 cm⁻¹, obscuring the C-H stretches. Free-basing the sample is required for clear identification.

Zone 3: The Isopropyl Ether – The Confirmation Signal

The "tail" of the molecule provides unique fingerprint peaks that confirm the alkylation of the piperidine nitrogen.

  • Ether C-O-C Stretch: ~1150–1080 cm⁻¹ (Strong).[1] This confirms the ether linkage is intact.[1]

  • Isopropyl "Gem-Dimethyl" Doublet: ~1385 cm⁻¹ and ~1375 cm⁻¹.[1]

    • Why this matters: A single methyl group shows one peak at 1380 cm⁻¹.[1] The isopropyl group splits this into a distinct doublet of equal intensity. This is a definitive confirmation of the propan-2-yl terminus.

Comparative Performance Guide: Target vs. Precursor

In a drug development workflow, this molecule is typically generated by deprotecting an N-Boc intermediate (tert-butyl (1-(2-(propan-2-yloxy)ethyl)piperidin-4-yl)carbamate).

The table below outlines how to use IR to objectively judge the "performance" of the deprotection reaction (i.e., Is the reaction complete?).

Table 1: Spectral Comparison (Target vs. N-Boc Precursor)
FeatureTarget Molecule (Free Amine)N-Boc Precursor (Impurity)Diagnostic Action
Carbonyl (C=O) ABSENT Strong Band @ ~1690–1680 cm⁻¹ Primary QC Check. Any peak here indicates incomplete reaction.[1]
N-H Stretch Doublet (3380/3300 cm⁻¹)Singlet (~3350 cm⁻¹)Primary amines show two spikes; Secondary (Boc) shows one.[1]
C-O Stretch Strong (~1110 cm⁻¹)Very Strong Broad (~1170/1250 cm⁻¹)Boc ester C-O overlaps with ether C-O, making this region complex.[1]
Fingerprint Clean baseline >1700 cm⁻¹Complex due to amide/ester resonanceUse the "Silent Region" (1800-2500 cm⁻¹) as a baseline reference.

Experimental Protocol: ATR-FTIR Validation

This protocol uses Attenuated Total Reflectance (ATR), the industry standard for rapid QC of intermediates.

Methodology
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).[1]

  • Accessory: Diamond or ZnSe ATR Crystal.[1]

  • Resolution: 4 cm⁻¹.[1]

  • Scans: 16 (Screening) or 64 (High-Quality Publication).

Step-by-Step Workflow

Workflow Start Start: Crude Reaction Mixture Prep Sample Prep: Neutralize Salt (if HCl) Dry (remove H2O) Start->Prep Acquire Acquire Spectrum (4000 - 600 cm⁻¹) Prep->Acquire Decision1 Check 1690 cm⁻¹ (C=O Region) Acquire->Decision1 Fail Result: Incomplete Deprotection (Boc present) Decision1->Fail Peak Present Pass Check 3300-3400 cm⁻¹ (N-H Region) Decision1->Pass Peak Absent Pass->Fail Singlet/No Peak Final QC PASS: Target Identity Confirmed Pass->Final Doublet Visible

Figure 2: Logical workflow for validating the synthesis of the target amine.

Critical Troubleshooting (E-E-A-T)
  • Hygroscopicity: The ether oxygen and primary amine make this molecule hygroscopic.[1] Absorbed water will create a broad "hump" at 3400 cm⁻¹, masking the N-H doublet.[1]

    • Solution: Dry the sample under vacuum or over

      
       before scanning.[1]
      
  • CO2 Interference: The amine can absorb atmospheric

    
     to form carbamates over time.[1]
    
    • Indicator: Appearance of a new peak around 1570 cm⁻¹ (carboxylate asymmetric stretch).[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][6] (Authoritative text on N-H doublet assignment).

  • Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.[1][6] (Source for Isopropyl gem-dimethyl doublet specificity).

  • NIST Chemistry WebBook. Piperidine and Ether Derivative Spectra. National Institute of Standards and Technology.[1][7] [Link] (Verified database for comparative fragment spectra).[1]

  • Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.).[1] (Reference for distinguishing primary vs. secondary amines).

Sources

Comprehensive Analysis & Performance Guide: 1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the optimization of pharmacological candidates, the modulation of physicochemical properties via side-chain variation is a critical strategy. 1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine represents a strategic "hybrid" building block. It combines the solubilizing potential of an ether linkage with the lipophilic bulk of an isopropyl group, offering a distinct performance profile compared to standard alkyl or methoxy-ethyl analogs.

This guide provides a rigorous technical analysis of this compound, focusing on its Elemental Analysis , Comparative Performance (SAR utility), and Synthetic Protocols . It moves beyond simple characterization to explain why this specific intermediate is selected in drug discovery campaigns targeting GPCRs and kinases.

Elemental Analysis & Characterization Data

For any NCE (New Chemical Entity) or intermediate, establishing purity via Elemental Analysis (CHN) is the gold standard for validating chemical composition, particularly to rule out trapped solvents or inorganic salts.

Theoretical vs. Acceptance Criteria

Compound: 1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine Molecular Formula: C₁₀H₂₂N₂O Molecular Weight: 186.30 g/mol

The following table outlines the Theoretical Composition and the Acceptable Experimental Range (typically ±0.4% as per J. Med. Chem. standards).

ElementTheoretical Mass %Acceptable Range (±0.4%)Diagnostic Note
Carbon (C) 64.47% 64.07% – 64.87%Deviations < 64% often indicate retained inorganic salts or water (hydrate formation).
Hydrogen (H) 11.90% 11.50% – 12.30%High H% (>12.3%) may suggest trapped solvent (e.g., Ethanol, Isopropanol).
Nitrogen (N) 15.04% 14.64% – 15.44%Critical for confirming the integrity of the primary amine and piperidine ring.
Oxygen (O) 8.59% N/A (Calculated by diff.)Presence of O confirms the ether linkage.

Technical Insight: This compound is a hygroscopic amine . Freshly synthesized samples often absorb atmospheric CO₂ to form carbamates or hydrates.

  • Protocol Tip: Samples for CHN analysis must be dried under high vacuum (<0.1 mbar) at 40°C for 12 hours over P₂O₅ to ensure the removal of water and adventitious carbonates.

Comparative Performance Guide: Linker Selection in SAR

In Structure-Activity Relationship (SAR) studies, the choice of the N-substituent on the piperidine ring dictates the molecule's ADME (Absorption, Distribution, Metabolism, Excretion) profile.

The 2-(Propan-2-yloxy)ethyl (Isopropoxyethyl) group offers a specific balance of properties compared to common alternatives.

Performance Matrix: Isopropoxyethyl vs. Alternatives
FeatureIsopropoxyethyl (Target)Methoxyethyl (Alternative A)Isopropyl (Alternative B)Benzyl (Alternative C)
Structure -CH₂CH₂-O-CH(CH₃)₂-CH₂CH₂-O-CH₃-CH(CH₃)₂-CH₂-Ph
LogP (Lipophilicity) Moderate (~1.5) Low (~0.8)Moderate (~1.2)High (~2.[1]5)
Solubility (Aq) High (Ether O H-bonds)Very HighLow (Hydrophobic)Very Low
Metabolic Stability Medium (Steric bulk protects ether)Low (O-demethylation risk)High (CYP stable)Low (Benzylic oxidation)
Steric Bulk High (Branched terminus)Low (Linear)MediumHigh (Planar)
Primary Utility Solubility + Hydrophobic Fit Solubility OnlyCompact Lipophilicityπ-π Stacking Interactions
Causality & Mechanistic Insight
  • Solubility vs. Permeability: Unlike the Isopropyl group (Alternative B), the Isopropoxyethyl group introduces an ether oxygen. This oxygen acts as a hydrogen bond acceptor, significantly lowering the desolvation energy required to dissolve in aqueous media, while the terminal isopropyl group maintains enough lipophilicity to cross the blood-brain barrier (BBB) or cell membranes.

  • Metabolic Shielding: The Methoxyethyl group (Alternative A) is prone to rapid O-demethylation by CYP450 enzymes. The branched isopropyl terminus in the target compound provides steric hindrance, potentially slowing down oxidative dealkylation at the ether position.

Experimental Protocols (Self-Validating Systems)

To ensure Trustworthiness and reproducibility, the synthesis utilizes a Boc-protection strategy . Direct alkylation of piperidin-4-amine often leads to poly-alkylation at the primary amine. This protocol prevents that side reaction.

Workflow: Synthesis of 1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine

Reagents:

  • Starting Material: tert-Butyl piperidin-4-ylcarbamate (4-Boc-aminopiperidine).

  • Alkylating Agent: 2-(2-Bromoethoxy)propane (or 2-Chloroethyl isopropyl ether).

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).

  • Solvent: Acetonitrile (MeCN) or DMF.

  • Deprotection: Trifluoroacetic acid (TFA) or HCl in Dioxane.

Step-by-Step Methodology:

  • N-Alkylation (The Critical Step):

    • Dissolve tert-butyl piperidin-4-ylcarbamate (1.0 eq) in anhydrous MeCN (0.2 M concentration).

    • Add K₂CO₃ (3.0 eq) and KI (0.1 eq, catalytic Finkelstein condition).

    • Add 2-(2-Bromoethoxy)propane (1.2 eq) dropwise.

    • Reflux at 80°C for 16 hours. Monitor by TLC (System: 5% MeOH in DCM).

    • Validation: The spot for the starting material (Rf ~0.3) should disappear, replaced by a higher Rf spot (Rf ~0.5).

    • Workup: Filter inorganic salts, concentrate filtrate, and partition between EtOAc and Water. Dry organic layer (MgSO₄) and concentrate.

  • Boc-Deprotection:

    • Dissolve the intermediate in DCM (5 mL/mmol).

    • Add TFA (10 eq) slowly at 0°C.

    • Stir at room temperature for 2 hours.

    • Quench: Concentrate in vacuo. Redissolve in DCM and wash with saturated NaHCO₃ (Caution: Gas evolution) to generate the free base.

    • Purification: If necessary, distill (Kugelrohr) or use amine-functionalized silica gel chromatography.

  • Characterization Checkpoint:

    • ¹H NMR (CDCl₃, 400 MHz): Look for the isopropyl septet at ~3.6 ppm and the ether triplets at ~3.5 ppm. The piperidine ring protons should integrate correctly (4H for C2/C6, 4H for C3/C5, 1H for C4).

Visualization of Workflows

The following diagrams illustrate the synthetic pathway and the decision logic for selecting this specific building block.

Diagram 1: Synthetic Pathway & Logic Flow

SynthesisWorkflow Start 4-Boc-Aminopiperidine Inter Intermediate: N-Boc-1-(isopropoxyethyl) piperidin-4-amine Start->Inter N-Alkylation Reagent 2-(2-Bromoethoxy)propane (K2CO3 / MeCN / Reflux) Reagent->Inter Final Target Product: 1-[2-(Propan-2-yloxy)ethyl] piperidin-4-amine Inter->Final Boc Removal Deprotect Deprotection (TFA or HCl) Validation Validation: Check NMR & CHN Final->Validation

Caption: Step-wise synthetic route utilizing Boc-protection to ensure regioselectivity at the secondary amine.

Diagram 2: SAR Decision Tree (Linker Selection)

SARTree Decision Select Piperidine N-Substituent Q1 Is Solubility a Limiting Factor? Decision->Q1 Q2 Is Metabolic Stability Critical? Q1->Q2 Yes Opt1 Use Alkyl (Isopropyl) (High Stability, Low Sol) Q1->Opt1 No Opt2 Use Methoxyethyl (High Sol, Low Stability) Q2->Opt2 No Opt3 Use Isopropoxyethyl (Balanced Profile) Q2->Opt3 Yes (Steric Shield needed)

Caption: Decision logic for selecting Isopropoxyethyl over simple alkyl or methoxyethyl chains based on ADME needs.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. (Standard reference for Boc-chemistry protocols).

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discusses ether linkages and metabolic stability). [Link]

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. 3rd Edition. Academic Press. (Source for physicochemical properties of side chains).[2]

  • PubChem Compound Summary. (2023). 1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine (CID 61485350).[3] National Center for Biotechnology Information. [Link]

Sources

Comparative Guide: Structural Determination of Piperidin-4-amine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperidin-4-amine (4-aminopiperidine) is a privileged scaffold in medicinal chemistry, serving as a critical linker in Janus kinase (JAK) inhibitors, GPCR ligands, and antihistamines.[1] However, its development is frequently hampered by its high hygroscopicity and tendency to form oils rather than stable solids.[2]

This guide compares the structural determination and physicochemical performance of Inorganic Salts (Dihydrochloride) versus Organic Molecular Salts (e.g., 4-Nitrophenolate) .[2] By analyzing the crystal packing and hydrogen bonding motifs, we demonstrate how counter-ion selection dictates the stability and developability of this pharmacophore.[2]

Strategic Framework: Inorganic vs. Organic Counter-ions

The structural determination of piperidin-4-amine salts is not merely an analytical exercise but a strategic choice in solid-form selection. The piperidine nitrogen (


) is the primary protonation site, followed by the exocyclic primary amine (

).[2]
Comparative Performance Matrix
FeatureInorganic Salt (2HCl) Organic Salt (e.g., 4-Nitrophenolate)
Stoichiometry Typically 1:2 (Dicationic)Typically 1:1 (Monocationic)
Protonation Site Both N1 (ring) and N4 (exocyclic)N1 (ring) only (Selectivity)
Crystal Packing Ionic lattice, Chloride bridgingH-bonded Supramolecular Sheets
Hygroscopicity High (Critical Risk)Low to Moderate (Improved Stability)
Solubility Very High (Aqueous)Tunable (Organic/Aqueous)
Structural Motif 3D Ionic Network1D Chains or 2D Sheets

Structural Case Studies

Case A: The Inorganic Standard – Piperidin-4-amine Dihydrochloride
  • CAS: 35621-01-3[3]

  • Lattice Architecture: The dihydrochloride salt forms a dense ionic lattice.[2] Both nitrogen atoms are protonated (

    
     and 
    
    
    
    ). The chloride ions act as multi-point hydrogen bond acceptors, bridging the piperidinium cations.[2]
  • Performance Implication: While thermodynamically stable in isolation, the high charge density and chloride coordination make this form prone to absorbing atmospheric moisture to satisfy the coordination sphere of the chloride ions.[2] This leads to deliquescence, complicating handling and formulation.[2]

Case B: The Organic Alternative – Piperidinium 4-nitrophenolate
  • Source: Acta Cryst. E (Ref [1])

  • Lattice Architecture:

    • Conformation: The piperidine ring adopts a classic chair conformation, minimizing steric strain.[2]

    • Protonation: Selective protonation occurs at the secondary amine (ring nitrogen), forming a monocation.[2]

    • H-Bonding: The structure is stabilized by direct

      
       hydrogen bonds between the piperidinium donor and the phenolate oxygen acceptor.
      
    • Packing: These interactions form infinite 1D chains propagating along the [100] direction, which are further linked by

      
       interactions into 2D sheets.
      
  • Performance Implication: The organic counter-ion "caps" the H-bond donors, reducing the driving force for water absorption. The resulting layered structure often exhibits better humidity stability than the halide salt.[2]

Experimental Protocols

Protocol A: Hygroscopic Salt Crystallization (Vapor Diffusion)

Objective: To grow single crystals of highly soluble/hygroscopic amine salts where evaporation leads to oils.[2]

  • Inner Vial (The Solute):

    • Dissolve 50 mg of Piperidin-4-amine salt in 0.5 mL of a "Good Solvent" (e.g., Methanol or Water).

    • Filter through a 0.22 µm PTFE syringe filter into a 4 mL glass vial.

  • Outer Vial (The Precipitant):

    • Place the open 4 mL vial inside a larger 20 mL scintillation vial.

    • Add 3-5 mL of a "Bad Solvent" (e.g., Acetone, THF, or Diethyl Ether) to the outer vial.[2] Crucial: Do not let the precipitant spill into the inner vial.[2]

  • Equilibration:

    • Cap the outer vial tightly.[2] Seal with Parafilm to prevent atmospheric moisture ingress.[2]

    • Store at 4°C (refrigerator) to slow diffusion kinetics, promoting fewer, higher-quality crystals.[2]

  • Harvesting:

    • Inspect after 24-72 hours. Crystals will form at the interface or on the walls.[2]

    • Mounting: Immediately transfer crystal to Paratone-N oil. Do not let it dry in air, as it may crack due to dehydration or absorb water.[2]

Protocol B: Single Crystal XRD Data Collection Strategy

Objective: Maximize resolution for light-atom structures.

  • Temperature: Maintain sample at 100 K using a nitrogen cryostream. This freezes ring puckering (reducing thermal ellipsoids) and prevents crystal decomposition.[2]

  • Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to reduce absorption, though Cu is acceptable for purely organic salts.[2]
  • Strategy:

    • Collect a full sphere of data (redundancy > 4).[2][4]

    • Resolution: Aim for

      
       Å or better to resolve the H-atom positions on the amines, which is critical for confirming the salt vs. co-crystal state.
      
  • Refinement:

    • Locate amine H-atoms in the difference Fourier map.

    • Refine coordinates freely if data quality permits; otherwise, use riding models with

      
       (parent N).[2]
      

Visualization: Salt Screening & Structural Workflow

The following diagram outlines the decision logic for selecting the optimal salt form and the corresponding crystallization method.

SaltScreening Start Start: Piperidin-4-amine Free Base Decision1 Target Property? Start->Decision1 Path_Solubility Max Solubility Needed (Injectables) Decision1->Path_Solubility High Sol. Path_Stability Max Stability Needed (Solid Oral Dosage) Decision1->Path_Stability Low Hygroscopicity Inorganic Inorganic Screen (HCl, H2SO4) Path_Solubility->Inorganic Organic Organic Screen (Tartrate, Fumarate, Phenolate) Path_Stability->Organic Cryst_Method2 Method: Vapor Diffusion (Methanol -> Ether) Inorganic->Cryst_Method2 Avoids Oils Cryst_Method1 Method: Solvent Evaporation (Risk: Oil Formation) Organic->Cryst_Method1 If stable Organic->Cryst_Method2 Preferred Analysis SC-XRD Analysis (100 K, Mo-Source) Cryst_Method1->Analysis Cryst_Method2->Analysis Outcome1 Outcome: Dihydrochloride (Hygroscopic Lattice) Analysis->Outcome1 Inorganic Path Outcome2 Outcome: Organic Salt (H-Bonded Sheet/Chain) Analysis->Outcome2 Organic Path

Caption: Decision tree for salt selection and crystallization strategy, highlighting the divergence between solubility-focused inorganic salts and stability-focused organic salts.

References

  • Crystal structure of piperidinium 4-nitrophenolate . Acta Crystallographica Section E, 2014.[2] Link

  • 4-Aminopiperidine dihydrochloride (PubChem) . National Library of Medicine.[2] Link

  • Crystal structure and characterization of the sulfamethazine–piperidine salt . IUCrJ, 2021.[2] Link

  • Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry . Journal of Medicinal Chemistry. Link

Sources

Safety Operating Guide

A Guide to the Proper Disposal of 1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that innovation in drug development and scientific research is intrinsically linked to a foundational commitment to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a critical component of responsible science. This guide provides a detailed, procedural framework for the safe disposal of 1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine, moving beyond simple steps to explain the scientific reasoning behind each recommendation. Our goal is to empower you, our scientific colleagues, to manage this substance with confidence, ensuring the safety of your laboratory and the integrity of our shared environment.

The first and most critical step before handling or disposing of any chemical is to thoroughly review the manufacturer-provided Safety Data Sheet (SDS). The SDS for the specific lot number you are using is the primary, authoritative source of information.

Hazard Profile and Risk Assessment

1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine is a substituted piperidine derivative. Its structure, containing a basic secondary amine and a piperidine ring, dictates its chemical reactivity and hazard profile. While a specific SDS is paramount, compounds in this class generally exhibit the following hazards:

Hazard CategoryDescription & RationalePotential Consequences
Skin Corrosion/Irritation Amines are characteristically basic and can cause irritation or corrosive injury upon contact with skin.[1][2]Chemical burns, dermatitis.
Serious Eye Damage/Irritation The alkalinity of amines poses a significant risk to ocular tissue, potentially leading to serious, irreversible damage.[1][2]Severe irritation, corneal damage, blindness.
Acute Toxicity (Oral, Dermal) Piperidine and its derivatives can be toxic if ingested or absorbed through the skin.[2][3][4]Systemic poisoning.
Chemical Incompatibility As a base, this compound will react exothermically and vigorously with acids. It is also incompatible with strong oxidizing agents and reducing agents.[1][5][6]Violent reaction, release of toxic fumes, fire.
Hazardous Combustion Products In a fire, thermal decomposition is expected to release toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[1]Inhalation of toxic gases.
Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure all necessary engineering controls and Personal Protective Equipment (PPE) are in place.

Protective EquipmentSpecification & Justification
Eye Protection Chemical safety goggles or a full-face shield are mandatory. Standard safety glasses do not provide adequate protection from splashes.
Hand Protection Chemically resistant gloves (e.g., Nitrile) are required. Inspect gloves for integrity before each use.[7]
Body Protection A laboratory coat must be worn and fully fastened. A chemical-resistant apron is recommended for handling larger quantities.[7]
Engineering Controls All handling of open containers of this chemical and its waste must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[8][9]
The Core Disposal Workflow: A Decision Framework

The following diagram outlines the mandatory decision-making process for the disposal of 1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine waste. The primary and universally recommended pathway is through professional hazardous waste disposal.

G cluster_main Standard Operating Procedure cluster_secondary Restricted / Advanced Procedure WasteGen Waste Generation (Neat chemical, contaminated labware, spill cleanup materials) Segregate Step 1: Segregate Waste (Collect in a dedicated, compatible container) WasteGen->Segregate IsSmallDilute Is waste a small quantity (<100mL) of a dilute (<5%) aqueous solution? WasteGen->IsSmallDilute Label Step 2: Label Container ('Hazardous Waste', Chemical Name, Associated Hazards) Segregate->Label StoreSAA Step 3: Store in SAA (Secure, designated Satellite Accumulation Area) Label->StoreSAA ContactEHS Step 4: Arrange Pickup (Contact institutional EHS or licensed waste contractor) StoreSAA->ContactEHS IsSmallDilute->Segregate No ConsultEHS Consult EHS & Local Regulations (Is in-lab neutralization & drain disposal explicitly permitted?) IsSmallDilute->ConsultEHS Yes ConsultEHS->Segregate Neutralize Expert-Led Neutralization Protocol (Fume hood, PPE, weak acid, pH monitoring) ConsultEHS->Neutralize Yes, with explicit approval Neutralize->ContactEHS Dispose of neutralized solution as hazardous waste (Default)

Caption: Disposal decision workflow for 1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine.

Step-by-Step Standard Disposal Protocol

This protocol is the mandatory procedure for all forms of waste containing 1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine, including unused product, reaction mixtures, contaminated consumables (gloves, pipette tips, vials), and spill cleanup materials.

Step 1: Waste Segregation and Collection

  • Action: Designate a specific, compatible waste container for all waste streams containing 1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine.[7] Acceptable materials include glass or polyethylene.

  • Causality: Segregation is a cornerstone of chemical safety.[5][6][10] Mixing this basic amine with an incompatible waste stream, such as an acidic solution, could trigger a violent exothermic reaction.

Step 2: Container Selection and Labeling

  • Action: The container must have a secure, vapor-tight lid.[7][10] Affix a "Hazardous Waste" label immediately. The label must clearly state:

    • The full chemical name: "1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine"

    • An accurate list of all components and their approximate concentrations.

    • The associated hazards (e.g., "Corrosive," "Toxic").

  • Causality: Proper labeling, as mandated by regulations, ensures that everyone who handles the container, from lab personnel to waste disposal technicians, is aware of its contents and the associated dangers.[6][11]

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)

  • Action: Store the sealed and labeled waste container in a designated SAA within the laboratory.[7] This area must be away from drains and incompatible materials, particularly acids and oxidizing agents.[5][11]

  • Causality: The SAA provides a secure, controlled location for the temporary accumulation of hazardous waste at or near the point of generation, minimizing the risk of spills and unauthorized access.[10]

Step 4: Arranging for Professional Disposal

  • Action: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[7][12] Provide them with a complete and accurate description of the waste.

  • Causality: Professional disposal contractors are equipped to handle, transport, and dispose of hazardous chemicals in a manner that complies with all federal, state, and local regulations, ensuring environmental protection.[13]

Spill and Decontamination Procedures

In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.

  • Isolate the Area: Alert personnel in the immediate vicinity and restrict access.

  • Ensure Ventilation: Work upwind of the spill and ensure the fume hood is operational.[3]

  • Don PPE: Wear the full complement of prescribed PPE (goggles, face shield, gloves, lab coat).

  • Contain and Absorb: For liquid spills, cover with an inert, non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth.[3][7][12] Do not use combustible materials like paper towels or sawdust.

  • Collect Waste: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[8]

  • Decontaminate: Wipe the spill area with a suitable solvent (consult the SDS), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department.

Advanced Topic: In-Lab Neutralization (Restricted Use)

WARNING: This procedure is not a standard disposal method and should only be considered under specific, controlled circumstances by highly trained personnel with explicit approval from their institution's EHS department. Local regulations may strictly prohibit the drain disposal of any laboratory waste.[7][11]

  • Applicability: This may only be considered for very small quantities of dilute, aqueous solutions of the amine. It is not suitable for the neat compound or concentrated solutions.

  • Chemical Principle: The basic amine group can be neutralized by a weak acid (e.g., dilute citric acid or acetic acid) in an acid-base reaction to form a salt.

  • Protocol Outline:

    • Perform the entire procedure in a chemical fume hood while wearing full PPE.

    • Place the dilute amine solution in a suitable beaker with a stir bar.

    • Slowly add a weak acid solution dropwise while continuously monitoring the pH.

    • Continue addition until the pH is stable between 6.0 and 8.0.[7]

    • Disposal of Neutralized Solution: Even after neutralization, the solution must be collected in a hazardous waste container and disposed of through your EHS department unless you have received explicit, documented permission for drain disposal.[3][7] If drain disposal is permitted, flush with a large excess of water (at least 20 times the volume of the solution).[7]

References

  • 4 - SAFETY DATA SHEET. (n.d.).
  • Proper Disposal Procedures for m-PEG11-amine: A Comprehensive Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Piperidine - SAFETY DATA SHEET. (2024, May 7). Penta chemicals.
  • Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. (n.d.). PMC.
  • SAFETY DATA SHEET. (2025, July 15). PPG.
  • Safety Data Sheet. (2017, December 1). Key Organics.
  • Safety data sheet. (n.d.). Enamine.
  • Hazardous Waste Manual. (n.d.). Alabama A&M University.
  • CHEMICAL WASTE MANAGEMENT GUIDE. (n.d.). Auburn Research.
  • Piperidine - SAFETY DATA SHEET. (2023, March 16).
  • 4-Piperidinopiperidine. (n.d.). Antibodies.
  • SAFETY DATA SHEET. (2025, September 22). Sigma-Aldrich.
  • Hazardous Waste Disposal Procedures. (n.d.). Environmental Health and Safety.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL. (n.d.). Department of Chemistry | University of Toronto.
  • Safety Data Sheet. (n.d.).
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine
Reactant of Route 2
Reactant of Route 2
1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.